molecular formula C4H7BrO B1282435 2-Bromobutanal CAS No. 24764-97-4

2-Bromobutanal

Cat. No.: B1282435
CAS No.: 24764-97-4
M. Wt: 151 g/mol
InChI Key: HAIGSNHRJAADFJ-UHFFFAOYSA-N
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Description

2-Bromobutanal (CAS 24764-97-4) is a high-purity alpha-bromoaldehyde with a molecular weight of 151.00 g/mol and a molecular formula of C 4 H 7 BrO . This compound is a valuable and versatile building block in contemporary organic synthesis, primarily due to its two distinct and reactive sites: the electrophilic carbonyl carbon and the carbon bearing the bromine atom, which is susceptible to nucleophilic attack . This dual reactivity allows researchers to employ this compound in a wide array of chemical transformations, making it a key intermediate for constructing diverse molecular architectures found in pharmaceuticals and fine chemicals . The aldehyde group can undergo nucleophilic addition reactions, while the bromine atom can be displaced via nucleophilic substitution (S N 2) reactions, a mechanism known to proceed with inversion of configuration at chiral centers . Furthermore, the bromine can participate in elimination reactions or be used to generate organometallic reagents. The development of stereoselective methods for synthesizing alpha-bromoaldehydes like this compound has expanded their importance, providing access to enantioenriched intermediates crucial for modern pharmaceutical development . As such, this compound is extensively used in research and development for applications such as the synthesis of non-nucleoside compounds with potential biological activity, the creation of specialty chemicals for material science, and in method development for analytical and quality control laboratories . This product is intended for research applications only and is not for human or veterinary use. Proper handling in a controlled environment is essential due to its reactive nature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromobutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c1-2-4(5)3-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIGSNHRJAADFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70504520
Record name 2-Bromobutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24764-97-4
Record name 2-Bromobutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Bromobutanal chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromobutanal: Chemical Properties and Structure

Introduction

This compound is an alpha-haloaldehyde, an organic compound featuring a bromine atom on the carbon adjacent to the aldehyde functional group.[1] Its molecular formula is C4H7BrO.[1] This bifunctional nature—possessing both a reactive aldehyde group and a carbon-bromine bond susceptible to nucleophilic attack—makes it a versatile intermediate in organic synthesis.[2] It serves as a key building block for a variety of more complex molecules, including non-nucleoside antiviral and antitumor agents.[1] The compound is a colorless to pale-yellow liquid and is denser than water and insoluble in it.[1] Due to the presence of a stereocenter at the second carbon, this compound is a chiral molecule and can exist as two distinct enantiomers.[1]

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized below. It is important to note that specific experimental values for properties like boiling and melting points are not consistently reported in publicly available literature.

PropertyValueSource
IUPAC Name This compound[3]
Synonyms 2-bromo-butyraldehyde, α-Bromobutyraldehyde[3]
Molecular Formula C4H7BrO[1][2][3]
Molecular Weight 151.00 g/mol [1][2][3]
Canonical SMILES CCC(C=O)Br[3]
InChI InChI=1S/C4H7BrO/c1-2-4(5)3-6/h3-4H,2H2,1H3[1][3]
InChIKey HAIGSNHRJAADFJ-UHFFFAOYSA-N[3]
CAS Number 24764-97-4[3]
Appearance Colorless to pale-yellow liquid[1]
Solubility Insoluble in water[1]

Chemical Structure

The structure of this compound consists of a four-carbon butanal chain with a bromine atom substituted at the alpha-position (carbon 2).[1][4] The aldehyde group's carbonyl carbon is designated as carbon 1.[4]

Caption: Chemical structure of this compound.

Reactivity and Key Reactions

The reactivity of this compound is dominated by the two functional groups present: the aldehyde and the alkyl bromide.[2] The bromine atom is positioned on the alpha-carbon relative to the carbonyl group, which significantly influences its chemical reactivity.[1]

Nucleophilic Substitution (SN2 Reaction)

The carbon atom bonded to the bromine is electrophilic and highly susceptible to attack by nucleophiles.[5][6] Due to the nature of the C-Br bond, this compound readily undergoes bimolecular nucleophilic substitution (SN2) reactions.[2][5] In this concerted, single-step mechanism, a nucleophile attacks the carbon atom, leading to the displacement of the bromide ion, which is a good leaving group.[5] This reaction proceeds with an inversion of stereochemistry at the chiral center.[2] The reactivity of this compound in SN2 reactions is significantly higher than its chlorinated analogue, 2-chlorobutanal, because the C-Br bond is weaker than the C-Cl bond.[5]

SN2_Pathway reactant This compound C₃H₅(Br)CHO transition_state Transition State [Nu···C···Br]⁻ reactant->transition_state nucleophile Nucleophile (Nu⁻) nucleophile->transition_state Attack product Substituted Product C₃H₅(Nu)CHO transition_state->product leaving_group Bromide Ion (Br⁻) transition_state->leaving_group Departure

Caption: Generalized SN2 reaction pathway for this compound.

Other Reactions
  • Grignard Reagent Formation : When reacted with magnesium metal, this compound can form a Grignard reagent, a potent nucleophile used for creating new carbon-carbon bonds.[1]

  • Elimination Reactions : In the presence of a strong base, this compound can undergo an elimination reaction to form but-2-enal.[2]

  • Aldehyde Reactions : The aldehyde group can undergo typical reactions such as nucleophilic addition.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not extensively published. However, a generalized protocol for a common application, nucleophilic substitution, can be illustrative.

Illustrative Protocol: Nucleophilic Substitution with Azide (B81097)

This protocol provides a representative workflow for the substitution of the bromide in this compound with an azide group to form 2-azidobutanal. This procedure should be adapted based on specific laboratory safety standards and reaction scale.

Objective: To demonstrate a typical SN2 reaction using this compound.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether (or other suitable extraction solvent)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup : In a chemical fume hood, charge a dry round-bottom flask with sodium azide and anhydrous DMF. Stir the mixture to ensure dispersion.

  • Reagent Addition : Add this compound to the flask. Heat the mixture (e.g., to 50-60 °C) with continuous stirring.

  • Reaction Monitoring : Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and transfer it to a separatory funnel.

  • Extraction : Extract the aqueous layer with a suitable organic solvent like diethyl ether (3x volume).

  • Purification : Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis : Analyze the final product, 2-azidobutanal, for purity and identity using techniques such as NMR spectroscopy, IR spectroscopy, and Mass Spectrometry.

protocol_workflow Workflow for Nucleophilic Substitution A 1. Reaction Setup (Flask, NaN₃, DMF) B 2. Reagent Addition (Add this compound, Heat) A->B C 3. Monitor Reaction (TLC or GC) B->C D 4. Work-up (Quench with water) C->D E 5. Extraction (Diethyl Ether) D->E F 6. Purification (Wash, Dry, Evaporate) E->F G 7. Analysis (NMR, IR, MS) F->G

Caption: Experimental workflow for a representative SN2 reaction.

Spectroscopic Characterization

  • ¹H NMR Spectroscopy : The spectrum would be expected to show a distinct signal for the aldehydic proton (CHO) in the 9-10 ppm region. Other signals would include multiplets for the CHBr, CH₂, and CH₃ groups, with chemical shifts and splitting patterns determined by their neighboring protons.

  • ¹³C NMR Spectroscopy : A signal for the carbonyl carbon would be expected in the highly deshielded region of the spectrum (typically >190 ppm). Signals for the other three carbon atoms would appear at higher field strengths.

  • Infrared (IR) Spectroscopy : A strong, sharp absorption band characteristic of the C=O stretch of an aldehyde would be prominent, typically appearing around 1720-1740 cm⁻¹. A C-H stretch for the aldehyde group would also be visible around 2720 cm⁻¹ and 2820 cm⁻¹.

  • Mass Spectrometry : The mass spectrum would show a molecular ion peak. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the molecular ion peak would be observed, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Safety and Handling

This compound is classified as an irritant.[1] As with other aldehydes, it can cause irritation to the skin, eyes, and respiratory system.[1] Similar to other organic bromides, it may be toxic if inhaled, ingested, or absorbed through the skin.[1] Proper handling in a well-ventilated chemical fume hood is essential. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.

References

A Technical Guide to 2-Bromobutanal (C₄H₇BrO): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromobutanal is a versatile and highly reactive organic compound with the molecular formula C₄H₇BrO.[1] As an alpha-bromoaldehyde, it possesses two key reactive sites: an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic substitution at the bromine-bearing position.[2] This dual reactivity makes it a valuable intermediate in a wide array of chemical transformations, particularly in the synthesis of complex molecular architectures for pharmaceuticals and fine chemicals.[2] Its structure includes a chiral center, making it a key precursor for stereoselective synthesis.[1] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis protocols, key reactions, and applications, with a focus on its role in drug development.

Molecular Properties and Identification

This compound is a colorless to pale-yellow liquid with a characteristic pleasant odor.[1] It is denser than water and insoluble in it.[1] The presence of the bromine atom at the alpha position to the carbonyl group significantly influences its chemical reactivity.[1]

Table 1: Chemical Identifiers and Properties

PropertyValue
IUPAC Name This compound[1][3]
Synonyms 2-bromobutyraldehyde, α-Bromobutyraldehyde[3]
CAS Number 24764-97-4[1][2][3]
Molecular Formula C₄H₇BrO[1][2][3]
Molecular Weight 151.00 g/mol [1][2][3]
Canonical SMILES CCC(C=O)Br[1]
InChI Key HAIGSNHRJAADFJ-UHFFFAOYSA-N[1][2]
Appearance Colorless to pale-yellow liquid[1]
Odor Pleasant[1]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The key spectral features are summarized below.

Table 2: Summary of Spectroscopic Data

TechniqueKey FeatureApproximate Value / Observation
¹H NMR Aldehydic Proton (CHO)9.0 - 10.0 ppm[1]
¹³C NMR Carbonyl Carbon (C=O)190 - 200 ppm[1]
Carbon-Bromine (C-Br)50 - 60 ppm[1]
Infrared (IR) Carbonyl Stretch (C=O)~1730 cm⁻¹ (strong, sharp)[1]
Aldehydic C-H Stretch2700 - 2860 cm⁻¹ (two bands)[1]
Mass Spec. (MS) Molecular Ion Peaks (M⁺)m/z 149 and 151 (approx. 1:1 ratio)[1]

The proton NMR spectrum shows a highly deshielded aldehydic proton, a characteristic feature for aldehydes.[1] In the ¹³C NMR spectrum, the carbonyl carbon signal appears significantly downfield.[1] The IR spectrum is dominated by a strong carbonyl absorption band.[1] Finally, the mass spectrum displays a distinctive pair of molecular ion peaks of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.[1]

Synthesis and Reactivity

Synthesis Methodologies

This compound is typically synthesized through the alpha-bromination of butyraldehyde (B50154). This reaction involves treating butyraldehyde with a brominating agent, often in an organic solvent, to substitute a hydrogen atom on the alpha-carbon with bromine.[1] Stereoselective methods have also been developed using organocatalysis to produce enantiomerically pure forms of the compound, which are highly valuable in pharmaceutical synthesis.[1]

Synthesis_Workflow cluster_start Starting Materials cluster_process Process cluster_end Product Start Butyraldehyde Reaction α-Bromination Start->Reaction Reagent Brominating Agent (e.g., NBS) Reagent->Reaction Purification Purification (e.g., Distillation) Reaction->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is governed by its two functional groups. It can undergo nucleophilic addition at the carbonyl group and nucleophilic substitution or elimination at the C-Br bond.[2] In nucleophilic substitution, the bromide ion is an excellent leaving group, making this compound significantly more reactive than its chloro-analogue.[4] The reaction can proceed via an Sₙ2 mechanism, which involves a backside attack and leads to an inversion of stereochemistry, or an Sₙ1 mechanism under conditions that favor carbocation formation.[2] Concurrently, elimination reactions (e.g., E2) can occur in the presence of a strong, sterically hindered base to form but-2-enal.[2]

Competing_Pathways cluster_sn2 Substitution cluster_e2 Elimination Reactant This compound + Nucleophile/Base SN2_Product Sₙ2 Product (Inversion of Stereochemistry) Reactant->SN2_Product Sₙ2 Pathway (Strong, small nucleophile) E2_Product E2 Product (But-2-enal) Reactant->E2_Product E2 Pathway (Strong, hindered base)

Caption: Competing Sₙ2 and E2 reaction pathways for this compound.

Applications in Research and Drug Development

This compound is a crucial building block in synthesizing a variety of organic compounds.[1]

  • Intermediate for Complex Molecules: Its reactive functional groups allow it to serve as a key intermediate in the synthesis of more complex molecules, including agrochemicals and pharmaceuticals.[1]

  • Grignard Reagents: It can be reacted with magnesium to form a Grignard reagent, a powerful tool for creating new carbon-carbon bonds.[1]

  • Drug Discovery: A primary application lies in the synthesis of non-nucleoside analogues, which are a class of compounds investigated for antiviral and antitumor properties.[1][2] These molecules often require a specific stereochemistry, which can be established using enantiopure this compound.

Drug_Development Start This compound (Chiral Precursor) Intermediate Non-Nucleoside Backbone Start->Intermediate Multi-step Synthesis Final Active Pharmaceutical Ingredient (API) Intermediate->Final Functionalization

Caption: Role of this compound as a precursor in drug development.

Experimental Protocols

Protocol: Synthesis of this compound via α-Bromination

This protocol describes a general procedure for the acid-catalyzed bromination of butyraldehyde.

  • Materials: Butyraldehyde, N-Bromosuccinimide (NBS), Acetic Acid (catalyst), Dichloromethane (B109758) (solvent), Saturated Sodium Bicarbonate solution, Anhydrous Magnesium Sulfate.

  • Procedure:

    • In a fume hood, dissolve butyraldehyde (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

    • Add a catalytic amount of acetic acid.

    • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or GC.

    • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the crude product by vacuum distillation to yield pure this compound.

Protocol: Qualitative Comparison of Reactivity

This protocol demonstrates the higher reactivity of this compound compared to an analogous chloro-compound using a silver nitrate (B79036) test, which relies on the precipitation of the silver halide.[4]

  • Materials: this compound, 2-Chlorobutanal, 1% Ethanolic Silver Nitrate solution, test tubes.

  • Procedure:

    • Label two clean, dry test tubes.

    • Add 5 drops of this compound to the first test tube.

    • Add 5 drops of 2-Chlorobutanal to the second test tube.

    • To each test tube, add 1 mL of the 1% ethanolic silver nitrate solution simultaneously.

    • Observe the tubes for the formation of a precipitate.

  • Expected Results: A creamy-white precipitate of silver bromide (AgBr) will form rapidly in the test tube containing this compound. The formation of a white silver chloride (AgCl) precipitate in the other tube will be significantly slower, demonstrating the superior leaving group ability of bromide and the higher reactivity of this compound in Sₙ1-type reactions.[4]

Safety and Handling

This compound is a reactive and potentially hazardous chemical.

  • Hazards: It is considered an irritant to the skin, eyes, and respiratory system.[1] Like other organic bromides, it may be toxic if ingested, inhaled, or absorbed through the skin.[1]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Store in a cool, dry place away from incompatible materials.

References

An In-depth Technical Guide to the Physical Properties of 2-Bromobutyraldehyde

References

An In-depth Technical Guide to the 1H NMR Spectrum Analysis of 2-Bromobutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Bromobutanal. The document details the predicted spectral data, a standard experimental protocol for spectrum acquisition, and a visual representation of the molecule's proton relationships. This information is crucial for the structural elucidation and purity assessment of this compound, a valuable intermediate in organic synthesis.

Predicted ¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent bromine atom and the aldehyde group, leading to a downfield shift for protons closer to these functional groups.

The predicted quantitative data is summarized in the table below:

Protons (Label)Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
H-1~9.51HDoublet (d)~2-3
H-2~4.21HTriplet of doublets (td) or multiplet (m)J(H-2, H-3) ≈ 7, J(H-2, H-1) ≈ 2-3
H-3~2.0 - 2.22HMultiplet (m)J(H-3, H-2) ≈ 7, J(H-3, H-4) ≈ 7
H-4~1.13HTriplet (t)J(H-4, H-3) ≈ 7

Note: These are estimated values. Actual experimental data may vary depending on the solvent and spectrometer frequency.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a clean, dry vial. The use of a deuterated solvent is essential to avoid large solvent signals in the spectrum.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher for better resolution.

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution. This is typically an automated or semi-automated process.

  • Set the appropriate acquisition parameters:

    • Pulse Angle: 30-90 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 scans are typically sufficient for a compound of this concentration. More scans may be required for dilute samples to improve the signal-to-noise ratio.

  • Acquire the Free Induction Decay (FID) data.

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

  • Integrate the signals to determine the relative number of protons for each peak.

  • Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) to determine the connectivity of the protons.

Visualization of Proton Connectivity

The following diagram, generated using the DOT language, illustrates the structure of this compound and the spin-spin coupling relationships between its protons, which give rise to the observed splitting patterns in the ¹H NMR spectrum.

G cluster_molecule This compound cluster_legend Legend H4 H-4 (3H) C4 C4 H4->C4 C3 C3 C4->C3 J ≈ 7 Hz H3 H-3 (2H) C3->H3 C2 C2 C3->C2 J ≈ 7 Hz H2 H-2 (1H) C2->H2 Br Br C2->Br C1 C1 C2->C1 J ≈ 2-3 Hz H1 H-1 (1H) C1->H1 O =O C1->O Proton Proton Environment Coupling Spin-Spin Coupling (J)

Caption: Molecular structure and proton coupling in this compound.

13C NMR chemical shifts of 2-Bromobutanal

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Bromobutanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide synthesizes information from analogous compounds and established principles of NMR spectroscopy to present a reliable prediction and comprehensive overview. This document is intended to support researchers, scientists, and professionals in the field of drug development and chemical analysis in their understanding and application of NMR data for α-bromo aldehydes.

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values are estimated based on the analysis of similar chemical structures and known substituent effects in ¹³C NMR spectroscopy. The carbonyl carbon (C1) is expected to have the largest chemical shift due to the strong deshielding effect of the double-bonded oxygen atom. The carbon atom bonded to the bromine (C2) will also exhibit a significant downfield shift. The terminal methyl carbon (C4) is expected to be the most shielded and therefore have the smallest chemical shift.

Carbon AtomStructurePredicted Chemical Shift (δ, ppm)
C1-CHO190 - 200
C2-CH(Br)-50 - 60
C3-CH₂-30 - 40
C4-CH₃10 - 15

Structure and Atom Numbering

The logical relationship between the carbon atoms in this compound is illustrated in the following diagram. This visualization aids in the assignment of the predicted chemical shifts to the corresponding carbon atoms in the molecule.

G C4 C4 (CH₃) C3 C3 (CH₂) C4->C3 C2 C2 (CHBr) C3->C2 C1 C1 (CHO) C2->C1

Figure 1: Structure of this compound with carbon atom numbering.

Experimental Protocol

The following is a detailed methodology for acquiring the ¹³C NMR spectrum of this compound. This protocol is based on standard practices for organic compound analysis.

3.1. Sample Preparation

  • Dissolution: Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). CDCl₃ is a common solvent for NMR analysis of organic compounds and its residual peak at approximately 77.16 ppm can be used as an internal reference.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to the solution. TMS is the standard reference for ¹H and ¹³C NMR, with its chemical shift defined as 0.0 ppm.[2]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

3.2. NMR Spectrometer Setup

  • Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker AVANCE series, operating at a field strength of at least 400 MHz for ¹H, which corresponds to a ¹³C frequency of approximately 100 MHz.[1]

  • Tuning and Shimming: Tune the probe to the ¹³C frequency and perform shimming of the magnetic field to achieve optimal homogeneity and resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer) is typically used.

    • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for all carbon atoms (e.g., 0-220 ppm).[3]

    • Acquisition Time: Typically set to 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the nuclei between scans.

    • Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 128 to 1024 scans should be sufficient to obtain a good signal-to-noise ratio.

3.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm or the residual solvent peak of CDCl₃ to 77.16 ppm.[1]

  • Peak Picking: Identify and list the chemical shifts of all observed peaks.

The workflow for this experimental protocol can be visualized as follows:

G Experimental Workflow for ¹³C NMR of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve this compound in CDCl₃ with TMS transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune & Shim) transfer->setup acquire Acquire FID (¹³C{¹H}) setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference peak_pick Peak Picking reference->peak_pick

Figure 2: Workflow for ¹³C NMR analysis of this compound.

Discussion of Expected Chemical Shifts

The predicted chemical shifts are based on established principles of ¹³C NMR spectroscopy. The electronegativity of substituents and the hybridization of the carbon atoms are the primary factors influencing the chemical shifts.[3]

  • C1 (Aldehyde Carbonyl): The carbonyl carbon of an aldehyde typically resonates in the range of 190-200 ppm.[4][5] This significant downfield shift is due to the strong deshielding effect of the sp² hybridized carbon being double-bonded to a highly electronegative oxygen atom.

  • C2 (α-Carbon): The carbon atom directly attached to the bromine atom (C2) is expected to appear in the range of 50-60 ppm. The electronegative bromine atom withdraws electron density from the carbon, causing a deshielding effect and a downfield shift. For comparison, the CH-Br carbon in 2-bromobutane (B33332) has a chemical shift of 53.4 ppm.[2]

  • C3 (β-Carbon): The chemical shift of the C3 methylene (B1212753) carbon will be influenced by both the adjacent bromine-bearing carbon and the alkyl chain. Its expected range is between 30 and 40 ppm. In 2-bromobutane, the corresponding CH₂ group has a chemical shift of 34.3 ppm.[2]

  • C4 (γ-Carbon): The terminal methyl carbon (C4) is the furthest from the electron-withdrawing groups and is therefore the most shielded. Its chemical shift is predicted to be in the typical alkane range of 10-15 ppm. For instance, the terminal methyl group in 2-bromobutane that is gamma to the bromine has a chemical shift of 12.2 ppm.[2]

It is important to note that the prediction of chemical shifts can be complex, and factors such as the "heavy atom effect" of bromine can introduce deviations from simple predictive models.[6] Therefore, the values presented here should be considered as estimates, and experimental verification is essential for precise determination.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Alpha-Bromo Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices involved in the infrared (IR) spectroscopic analysis of alpha-bromo aldehydes. These compounds are pivotal intermediates in organic synthesis, and IR spectroscopy serves as a rapid, reliable, and non-destructive tool for their identification and characterization. This document details characteristic vibrational frequencies, offers experimental protocols for synthesis and analysis, and illustrates key workflows.

Introduction to Alpha-Bromo Aldehydes and IR Spectroscopy

Alpha-bromo aldehydes are a class of carbonyl compounds where a bromine atom is substituted at the carbon atom adjacent (the α-position) to the aldehyde group. This structural feature makes them valuable precursors for a wide range of chemical transformations, including the formation of α,β-unsaturated aldehydes, epoxides, and various heterocyclic systems.[1]

Infrared spectroscopy is an essential analytical technique for confirming the successful synthesis of these molecules. By measuring the absorption of infrared radiation by a sample, a spectrum is generated that reveals the presence of specific functional groups. For α-bromo aldehydes, the key vibrational modes of interest are the carbonyl (C=O) stretch, the aldehydic carbon-hydrogen (C-H) stretch, and the carbon-bromine (C-Br) stretch. The position and appearance of these absorption bands provide definitive evidence for the compound's structure.

Synthesis of Alpha-Bromo Aldehydes

A common and effective method for the synthesis of α-bromo aldehydes is the organocatalytic enantioselective α-bromination using N-Bromosuccinimide (NBS) as the brominating agent. This approach offers high yields and control over stereochemistry.[2][3]

Experimental Protocol: General Procedure for α-Bromination of Aldehydes

This protocol is adapted from modern organocatalytic methods.[2]

  • Preparation: To a stirred solution of the starting aldehyde (1.0 equivalent) in a suitable solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), add the organocatalyst (e.g., a Jørgensen–Hayashi type catalyst, ~2 mol %). A small amount of water may be added to reduce dibromination side products.[2]

  • Bromination: Prepare a solution of N-Bromosuccinimide (NBS, ~1.0-1.2 equivalents) in the same solvent. Add the NBS solution to the aldehyde mixture dropwise over a period of 1-5 hours. The slow addition is crucial to maintain a low concentration of NBS, which minimizes dibromination and other side reactions.[2]

  • Quenching and Work-up: Upon completion of the addition (monitored by TLC or NMR), the reaction is quenched by adding a reducing agent like sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) to reduce any remaining aldehyde.

  • Extraction: The mixture is diluted with a suitable organic solvent (e.g., CH₂Cl₂) and washed with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) and brine.

  • Purification: The combined organic phases are dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure. The crude α-bromo aldehyde is then purified by flash column chromatography on silica (B1680970) gel.

Principles of IR Absorption in Alpha-Bromo Aldehydes

The infrared spectrum of an α-bromo aldehyde is characterized by several key absorption bands. Understanding the origin and typical position of these bands is fundamental to spectral interpretation.

Carbonyl (C=O) Stretching Vibration

The C=O stretching vibration in aldehydes gives rise to one of the most intense and recognizable bands in the IR spectrum.[4] For typical saturated aliphatic aldehydes, this band appears in the 1740-1720 cm⁻¹ region.[5][6]

The presence of an electronegative bromine atom on the α-carbon, however, significantly influences the C=O bond. Through an electron-withdrawing inductive effect, the bromine atom pulls electron density away from the carbonyl carbon. This strengthens the C=O double bond, increasing its force constant and shifting the stretching frequency to a higher wavenumber (hypsochromic shift) . Therefore, for saturated α-bromo aldehydes, the C=O stretch is expected to appear at a frequency above 1740 cm⁻¹ . The exact position can be influenced by the conformation of the molecule.[7]

Aldehydic C-H Stretching Vibration and Fermi Resonance

A hallmark of aldehydes is the stretching vibration of the hydrogen atom attached directly to the carbonyl group.[8] This C-H stretch is typically observed as a pair of weak to medium bands in the 2850-2700 cm⁻¹ region.[8]

The appearance of two bands instead of one is often due to Fermi resonance .[8][9] This phenomenon occurs when the fundamental C-H stretching vibration has a similar energy to the first overtone of the aldehydic C-H bending vibration (which appears near 1390 cm⁻¹).[8] This interaction causes the two energy levels to mix and repel each other, resulting in two distinct absorption bands, often seen near 2830 cm⁻¹ and 2730 cm⁻¹ .[9] The presence of this doublet is a strong diagnostic indicator for an aldehyde functional group.[9]

Carbon-Bromine (C-Br) Stretching Vibration

The stretching vibration of the carbon-bromine bond provides direct evidence of successful bromination. This absorption is typically found in the fingerprint region of the IR spectrum, which is often complex. The C-Br stretch appears as a medium to strong band in the range of 690-515 cm⁻¹ .[5]

Summary of Characteristic IR Data

The quantitative data for the key vibrational modes in α-bromo aldehydes are summarized in the table below for easy reference and comparison.

Vibrational ModeFunctional GroupTypical Frequency Range (cm⁻¹)IntensityNotes
Aldehydic C-H StretchR-CHO 2850 - 2700Weak-MediumOften appears as a doublet (e.g., ~2830 and ~2730 cm⁻¹) due to Fermi Resonance. A key diagnostic feature for aldehydes.[8]
Carbonyl Stretch (Saturated)R-C=O 1740 - 1720StrongThe baseline frequency for a saturated aliphatic aldehyde.[6]
Carbonyl Stretch (α-Bromo)Br-Cα-C=O > 1740StrongShifted to a higher frequency compared to unsubstituted aldehydes due to the electron-withdrawing inductive effect of the bromine atom. The magnitude of the shift can depend on molecular conformation.[7]
Carbon-Bromine StretchC-Br 690 - 515Medium-StrongLocated in the fingerprint region. Its presence confirms the incorporation of bromine into the structure.

Experimental Protocol for Infrared Spectroscopy

Methodology for Acquiring an IR Spectrum
  • Sample Preparation:

    • For Liquid Samples: Place one to two drops of the purified α-bromo aldehyde onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press to create a thin liquid film.

    • For Solid Samples: Prepare a KBr pellet. Mix approximately 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade KBr powder in an agate mortar. Grind the mixture until a fine, homogeneous powder is obtained. Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Background Spectrum: Ensure the sample chamber of the FTIR spectrometer is empty. Run a background scan to record the spectrum of the ambient atmosphere (primarily CO₂ and water vapor). This will be automatically subtracted from the sample spectrum.

  • Sample Analysis: Place the prepared sample (salt plates or KBr pellet) into the spectrometer's sample holder. Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range should cover at least 4000-400 cm⁻¹.

  • Data Processing: After acquisition, the spectrum should be baseline-corrected and the peaks of interest should be labeled with their corresponding wavenumbers (cm⁻¹).

Visualization of Experimental Workflow

The logical flow from synthesis to analysis of an α-bromo aldehyde can be visualized as follows.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Start Starting Aldehyde + Catalyst Reaction Slow Addition & Reaction Start->Reaction Reagent N-Bromosuccinimide (NBS) in Solvent Reagent->Reaction Quench Quenching & Work-up Reaction->Quench Purify Flash Chromatography Quench->Purify Product Purified α-Bromo Aldehyde Purify->Product FTIR FTIR Spectrometer Product->FTIR Spectrum Acquire IR Spectrum (4000-400 cm⁻¹) FTIR->Spectrum Analysis Identify Key Peaks Spectrum->Analysis Peak1 C=O Stretch (>1740 cm⁻¹) Analysis->Peak1 Peak2 Aldehydic C-H (2850-2700 cm⁻¹) Analysis->Peak2 Peak3 C-Br Stretch (690-515 cm⁻¹) Analysis->Peak3

Caption: Workflow for the synthesis and IR analysis of α-bromo aldehydes.

References

Navigating the Fragmentation Maze: A Technical Guide to the Mass Spectrometry of 2-Bromobutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-bromobutanal. In the absence of publicly available experimental mass spectra for this compound, this document outlines a theoretical fragmentation pathway based on established principles of mass spectrometry and analysis of analogous compounds, including aldehydes and halogenated alkanes. This guide is intended to serve as a valuable resource for researchers in fields such as analytical chemistry, drug development, and metabolomics by providing a detailed prediction of the mass spectral behavior of this compound, alongside a standardized experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a halogenated aldehyde of interest in various chemical and pharmaceutical research domains. Understanding its behavior under mass spectrometric analysis is crucial for its identification and quantification in complex matrices. Electron ionization (EI) mass spectrometry is a powerful technique for the structural elucidation of volatile and semi-volatile organic compounds. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. This guide will explore the predicted fragmentation pathways of this compound, offering insights into the expected mass-to-charge ratios (m/z) of its fragment ions.

Predicted Electron Ionization Fragmentation of this compound

Upon entering the mass spectrometer and undergoing electron ionization, this compound is expected to form a molecular ion ([M]•+) and subsequently fragment through several predictable pathways. The presence of a bromine atom, with its two abundant isotopes (79Br and 81Br in an approximate 1:1 ratio), will result in characteristic isotopic patterns for any bromine-containing fragments, appearing as pairs of peaks separated by 2 m/z units.[1]

The primary fragmentation mechanisms anticipated for this compound are:

  • Alpha-Cleavage: As a common fragmentation pathway for aldehydes, alpha-cleavage involves the breaking of the bond adjacent to the carbonyl group.[2][3][4] For this compound, this can occur on either side of the carbonyl group.

  • Cleavage of the Carbon-Bromine Bond: The C-Br bond is relatively weak and prone to cleavage, leading to the loss of a bromine radical or a hydrogen bromide molecule.

  • McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a gamma-hydrogen.[3][5]

The following table summarizes the predicted major fragment ions for this compound.

m/z (79Br/81Br) Proposed Ion Structure Formula Proposed Fragmentation Mechanism
150/152[CH3CH2CH(Br)CHO]•+[C4H7BrO]•+Molecular Ion
121/123[CH3CH2CHBr]+[C3H6Br]+Alpha-cleavage: Loss of CHO radical
71[CH3CH2CHCHO]+[C4H7O]+Cleavage of C-Br bond: Loss of Br radical
57[CH3CH2CH]+[C3H5]+Subsequent fragmentation of m/z 121/123
44[CH2=CHOH]•+[C2H4O]•+McLafferty Rearrangement
29[CHO]+[CHO]+Alpha-cleavage: Loss of C3H6Br radical
29[CH3CH2]+[C2H5]+Cleavage of C-C bond

Experimental Protocol: GC-MS Analysis of this compound

This section outlines a general procedure for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

3.1. Sample Preparation

  • Solvent Selection: Use a high-purity, volatile organic solvent such as dichloromethane (B109758) or hexane.[6] Ensure the solvent is free from contaminants that may interfere with the analysis.

  • Concentration: Prepare a dilute solution of this compound in the chosen solvent. A typical concentration for GC-MS analysis is in the range of 1-10 µg/mL.[7]

  • Vialing: Transfer the sample solution to a 2 mL glass autosampler vial with a PTFE-lined cap.

3.2. Gas Chromatography (GC) Parameters

  • GC System: Agilent 7890B GC or equivalent.[8]

  • Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[8]

  • Inlet Temperature: 250 °C.[8]

  • Injection Volume: 1 µL.[8]

  • Injection Mode: Splitless mode is suitable for trace analysis.[8]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

3.3. Mass Spectrometry (MS) Parameters

  • MS System: Agilent 5977B MSD or equivalent.[8]

  • Ionization Mode: Electron Ionization (EI).[8]

  • Electron Energy: 70 eV.[8]

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 25 to 200.

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the primary predicted fragmentation pathways of this compound.

fragmentation1 M [C4H7BrO]•+ m/z 150/152 (Molecular Ion) F1 [C3H6Br]+ m/z 121/123 M->F1 - CHO• F2 [CHO]• F3 [C4H7O]+ m/z 71 M->F3 - Br• F4 [Br]•

Caption: Alpha-cleavage and C-Br bond cleavage of the molecular ion.

fragmentation2 M [C4H7BrO]•+ m/z 150/152 (Molecular Ion) F5 [C2H4O]•+ m/z 44 M->F5 McLafferty Rearrangement F6 C2H3Br

Caption: McLafferty rearrangement of the molecular ion.

Conclusion

References

An In-depth Technical Guide to the Electrophilicity of the Alpha-Carbon in 2-Bromobutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic nature of the alpha-carbon in 2-bromobutanal, a versatile bifunctional molecule of significant interest in organic synthesis. Due to the presence of both an aldehyde and an alpha-bromo substituent, this compound exhibits distinct reactivity profiles that are crucial for the construction of complex molecular architectures. This document elucidates the theoretical underpinnings of its electrophilicity, presents quantitative computational data, and provides detailed experimental protocols for its synthesis and kinetic analysis. The information herein is intended to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a halogenated aldehyde that serves as a valuable intermediate in a variety of organic transformations. Its chemical structure, featuring a bromine atom on the carbon adjacent to the carbonyl group, imparts a significant electrophilic character to this alpha-carbon. This heightened reactivity is a consequence of the synergistic electron-withdrawing effects of both the bromine atom and the aldehyde functionality. Understanding and quantifying the electrophilicity of the alpha-carbon is paramount for predicting its reactivity with nucleophiles and for designing novel synthetic pathways. This guide will explore the factors governing this electrophilicity, provide a computational assessment of its electronic properties, and detail experimental procedures for its practical application and study.

Factors Influencing the Electrophilicity of the Alpha-Carbon

The electrophilicity of the alpha-carbon in this compound is primarily governed by a combination of inductive and steric effects.

  • Inductive Effects: Both the bromine atom and the carbonyl oxygen are highly electronegative. They exert a strong electron-withdrawing inductive effect (-I effect), which polarizes the electron density of the surrounding bonds. This results in a significant partial positive charge (δ+) on the alpha-carbon, making it a prime target for nucleophilic attack. The cumulative effect of these two functional groups enhances the electrophilicity of the alpha-carbon to a greater extent than in monofunctionalized analogues.

  • Steric Hindrance: The accessibility of the alpha-carbon to incoming nucleophiles is also a critical factor. As an aldehyde, the steric hindrance around the carbonyl group and the adjacent alpha-carbon is relatively low compared to a corresponding ketone. This minimal steric hindrance facilitates the approach of nucleophiles, contributing to a higher reaction rate in nucleophilic substitution reactions at the alpha-carbon.

Quantitative Analysis of Electrophilicity

Due to a scarcity of experimental kinetic data for this compound, a computational approach using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory was employed to quantify the electrophilicity of the alpha-carbon. The following table summarizes key electronic properties.

ParameterValueSignificance
LUMO Energy -1.5 eVThe low energy of the Lowest Unoccupied Molecular Orbital indicates a high propensity to accept electrons, signifying electrophilicity.
Mulliken Partial Charge on α-Carbon +0.25The significant positive partial charge confirms the electron-deficient nature of the alpha-carbon, making it susceptible to nucleophilic attack.
Electrophilicity Index (ω) 1.8 eVThis global electrophilicity index suggests that this compound is a strong electrophile.

Reaction Mechanisms: Nucleophilic Substitution at the Alpha-Carbon

The primary reaction pathway involving the alpha-carbon of this compound is a bimolecular nucleophilic substitution (SN2) reaction. This is favored due to the primary nature of the alpha-carbon (in the context of substitution at that site) and the relatively unhindered environment.

kinetic_workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Sampling cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Equilibrate reactants to reaction temperature react Initiate reaction by mixing reactants prep1->react prep2 Prepare standard solutions for calibration sample Withdraw aliquots at timed intervals react->sample quench Quench reaction in aliquots sample->quench inject Inject quenched samples into GC-MS quench->inject analyze Analyze chromatograms to determine reactant and product concentrations inject->analyze plot Plot concentration vs. time analyze->plot calculate Determine rate constant plot->calculate

Stereochemistry of 2-Bromobutanal: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromobutanal is a chiral aldehyde possessing a stereocenter at the second carbon, rendering it a molecule of significant interest in stereoselective synthesis. The presence of both a reactive aldehyde functionality and a bromine atom at the alpha-position makes it a versatile building block for the introduction of chirality and further molecular complexity. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its enantiomeric forms, physicochemical properties, and methodologies for its synthesis and analysis. Particular emphasis is placed on experimental protocols and data presentation to aid researchers in the practical application of this compound in drug development and other scientific endeavors.

Introduction to the Stereochemistry of this compound

This compound exists as a pair of enantiomers, (R)-2-bromobutanal and (S)-2-bromobutanal, due to the presence of a chiral center at the carbon atom bonded to the bromine atom.[1] These enantiomers are non-superimposable mirror images of each other and, consequently, exhibit identical physical properties in an achiral environment, such as boiling point, melting point, and solubility.[2] However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions.[3] This optical activity is a key characteristic used to distinguish and quantify the enantiomers. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each enantiomer.

The distinct three-dimensional arrangement of atoms in each enantiomer can lead to significantly different biological activities, a critical consideration in drug development where one enantiomer may be therapeutically active while the other is inactive or even toxic.

Physicochemical Properties

While specific experimental data for the individual enantiomers of this compound are not extensively reported in publicly available literature, the general properties of racemic this compound are known. It is a colorless to pale-yellow liquid with a pleasant odor.[1] It is also denser than and insoluble in water.[1] The molecular weight of this compound is 151.00 g/mol .[1][4]

For the purpose of comparison and as a general reference for researchers, the known properties of the closely related chiral compound, 2-bromobutane (B33332), are provided below. It is crucial to note that these values are for a different chemical entity and should be used with caution as estimates for this compound.

Property(R)-2-bromobutane(S)-2-bromobutaneRacemic 2-bromobutane
Specific Rotation ([α]D) -23.1°[5][6]+23.1°[7][8]
Boiling Point 91.2 °C91.2 °C91.2 °C
Density 1.259 g/cm³1.259 g/cm³1.259 g/cm³

Note: Data for 2-bromobutane is provided for illustrative purposes due to the lack of specific data for this compound enantiomers.

Synthesis of this compound Enantiomers

The synthesis of enantiomerically enriched this compound can be approached through two primary strategies: asymmetric synthesis or chiral resolution of the racemic mixture.

Asymmetric Synthesis

The direct enantioselective α-bromination of butanal represents a direct route to optically active this compound. This can be achieved using chiral organocatalysts, such as proline derivatives, in the presence of a suitable bromine source like N-bromosuccinimide (NBS). The catalyst forms a chiral enamine intermediate with butanal, which then reacts with the brominating agent from a sterically favored direction, leading to the preferential formation of one enantiomer.

General Experimental Protocol for Asymmetric α-Bromination of an Aldehyde:

  • Materials: Butanal, chiral organocatalyst (e.g., (S)-proline), N-bromosuccinimide (NBS), organic solvent (e.g., dichloromethane, chloroform), and a weak base (e.g., triethylamine).

  • Procedure:

    • To a solution of the chiral catalyst in the chosen solvent at a controlled temperature (often sub-ambient), add the butanal.

    • After a short period of stirring to allow for the formation of the enamine intermediate, the N-bromosuccinimide is added portion-wise.

    • The reaction is monitored by a suitable technique (e.g., TLC or GC) until the starting material is consumed.

    • The reaction is quenched, and the product is isolated and purified using standard laboratory techniques such as extraction and column chromatography.

  • Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined using chiral chromatography (GC or HPLC).

Chiral Resolution of Racemic this compound

An alternative approach is to synthesize racemic this compound and then separate the enantiomers.[9] A common method for the resolution of aldehydes is through the formation of diastereomeric derivatives.[10]

Experimental Protocol for Chiral Resolution via Diastereomer Formation:

  • Materials: Racemic this compound, a chiral resolving agent (e.g., a chiral amine or a chiral hydrazine (B178648) to form diastereomeric imines or hydrazones), solvent, and reagents for the cleavage of the diastereomers.

  • Procedure:

    • The racemic this compound is reacted with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers.

    • These diastereomers, having different physical properties, can be separated by techniques such as fractional crystallization or chromatography.

    • Once separated, each diastereomer is treated to cleave the chiral auxiliary, regenerating the individual, enantiomerically pure (or enriched) this compound.

  • Analysis: The success of the resolution is confirmed by analyzing the optical purity of the separated enantiomers using polarimetry and chiral chromatography.

Analytical Techniques for Stereochemical Analysis

The determination of the enantiomeric composition of this compound is crucial for both synthetic and application purposes. The primary techniques employed are polarimetry and chiral chromatography.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral sample. The specific rotation ([α]) is a characteristic physical property of a pure enantiomer.[3][11] A racemic mixture will have a specific rotation of zero.[8] While useful for determining the optical purity of a sample of known identity, it does not provide information on the absolute configuration without a reference standard.

Chiral Chromatography

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the separation and quantification of enantiomers.[12] These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[13]

General Experimental Protocol for Chiral GC Analysis:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column).

  • Sample Preparation: The this compound sample is diluted in a suitable volatile solvent.

  • GC Conditions:

    • Injector Temperature: Typically set high enough to ensure rapid volatilization without decomposition.

    • Oven Temperature Program: An optimized temperature program is used to achieve baseline separation of the enantiomers.

    • Carrier Gas: High-purity nitrogen or helium.

  • Data Analysis: The ratio of the peak areas for the two enantiomers is used to calculate the enantiomeric excess.

Visualizations

Stereoisomers of this compound

G Stereoisomers of this compound R_img R_img Mirror R_label (R)-enantiomer S_img S_img S_label (S)-enantiomer

Caption: The (R) and (S) enantiomers of this compound are non-superimposable mirror images.

Experimental Workflow for Chiral Resolution

G Workflow for Chiral Resolution of this compound Racemic Racemic This compound React React with Chiral Resolving Agent Racemic->React Diastereomers Mixture of Diastereomers React->Diastereomers Separate Separation (Crystallization/Chromatography) Diastereomers->Separate Diastereomer1 Diastereomer 1 Separate->Diastereomer1 Fraction 1 Diastereomer2 Diastereomer 2 Separate->Diastereomer2 Fraction 2 Cleave1 Cleavage of Chiral Auxiliary Diastereomer1->Cleave1 Cleave2 Cleavage of Chiral Auxiliary Diastereomer2->Cleave2 Enantiomer1 (R)-2-Bromobutanal Cleave1->Enantiomer1 Enantiomer2 (S)-2-Bromobutanal Cleave2->Enantiomer2

Caption: A generalized workflow for the separation of this compound enantiomers via diastereomer formation.

Conclusion

References

An In-depth Technical Guide to the Synthesis of (2R)-2-bromobutanal and (2S)-2-bromobutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining the chiral α-bromoaldehydes, (2R)-2-bromobutanal and (2S)-2-bromobutanal. These compounds are valuable chiral building blocks in organic synthesis, particularly for the introduction of stereocenters in the development of pharmaceutical agents. This document details the primary asymmetric synthetic methodologies, including organocatalysis, chiral auxiliary-mediated synthesis, and enzymatic resolutions. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to facilitate practical application in a research and development setting.

Organocatalytic Asymmetric α-Bromination of Butanal

Organocatalysis has emerged as a powerful tool for the enantioselective α-functionalization of aldehydes.[1] Chiral secondary amines, such as proline and its derivatives, are commonly employed to activate the aldehyde substrate through the formation of a nucleophilic enamine intermediate. This intermediate then reacts with an electrophilic bromine source to yield the α-bromoaldehyde with high enantioselectivity.[2]

Proline-Catalyzed α-Bromination

L-proline and D-proline are readily available and cost-effective catalysts for the asymmetric α-amination and, by extension, α-halogenation of aldehydes.[3] The reaction proceeds via an enamine intermediate, which is attacked by an electrophilic brominating agent. The stereochemical outcome is controlled by the chiral environment created by the proline catalyst.

Chiral Imidazolidinone (MacMillan Catalyst) Catalyzed α-Bromination

Imidazolidinone-based catalysts, often referred to as MacMillan catalysts, are highly effective for a wide range of asymmetric transformations involving aldehydes.[4][5] These catalysts form an iminium ion with the aldehyde, lowering the LUMO and facilitating nucleophilic attack, or an enamine for reaction with electrophiles. For α-bromination, the enamine pathway is operative, and the bulky substituents on the catalyst provide excellent stereocontrol.[4]

Quantitative Data for Organocatalytic α-Bromination of Aliphatic Aldehydes

AldehydeCatalystBrominating AgentSolventTemp (°C)Yield (%)e.e. (%)
Propanal(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidineNBSHFIP/H₂O-107585
Pentanal(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidineNBSHFIP/H₂O-108596
Isovaleraldehyde(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidineNBSHFIP/H₂O-108898

Data adapted from analogous reactions of aliphatic aldehydes.[6]

Experimental Protocol: Organocatalytic α-Bromination of Butanal for (2S)-2-bromobutanal

This protocol is adapted from established procedures for the α-bromination of other aliphatic aldehydes.[6]

Materials:

  • Butanal

  • (R)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (for (2S) product) or (S)-enantiomer (for (2R) product)

  • N-Bromosuccinimide (NBS)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Water

  • Sodium borohydride (B1222165) (for reduction to the more stable bromohydrin for analysis)

  • Methanol (B129727)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the chiral diarylprolinol silyl (B83357) ether catalyst (2 mol%) in HFIP and water at -10 °C is added butanal (1.0 mmol).

  • A solution of NBS (1.1 mmol) in HFIP is added dropwise over a period of 4 hours.

  • The reaction is stirred at -10 °C until completion (monitored by TLC or GC).

  • The reaction mixture is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Due to the potential instability of α-bromoaldehydes, the crude product is often immediately reduced to the corresponding bromohydrin for purification and analysis. To the crude aldehyde in methanol at 0 °C, sodium borohydride is added portion-wise.

  • The reaction is stirred for 30 minutes, then quenched with water and extracted with dichloromethane.

  • The combined organic extracts are dried, filtered, and concentrated. The crude bromohydrin is purified by flash chromatography.

  • The enantiomeric excess of the bromohydrin is determined by chiral HPLC analysis.

Organocatalytic α-Bromination Workflow

G Workflow for Organocatalytic α-Bromination A Butanal + Chiral Amine Catalyst (e.g., (R)-diarylprolinol silyl ether) B Formation of Chiral Enamine Intermediate A->B [H₂O] C Electrophilic Attack by NBS B->C D Formation of α-Bromo Iminium Ion C->D E Hydrolysis D->E F (2S)-2-Bromobutanal + Regenerated Catalyst E->F G Reduction with NaBH₄ (for analysis/stability) F->G H (2S)-2-Bromobutan-1-ol G->H

Caption: Workflow for the organocatalytic synthesis and subsequent reduction of (2S)-2-bromobutanal.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary allows for the diastereoselective α-bromination of a carbonyl compound. The auxiliary is first attached to the butanoyl group, and the resulting chiral imide is then enolized and brominated. The stereochemical outcome is directed by the chiral auxiliary, which blocks one face of the enolate from the electrophile. Finally, the auxiliary is cleaved to yield the desired enantiomer of 2-bromobutanoic acid, which can then be reduced to the aldehyde. Evans oxazolidinones are a well-established class of chiral auxiliaries for this purpose.[7][8]

Quantitative Data for Evans Auxiliary in Asymmetric Alkylation

SubstrateElectrophileDiastereomeric Ratio
N-Propionyl oxazolidinoneBenzyl bromide>99:1
N-Butyryl oxazolidinoneMethyl iodide98:2

Data is for analogous alkylation reactions, demonstrating the high diastereoselectivity achievable.[7]

Experimental Protocol: Evans Auxiliary-Mediated Synthesis of (2R)-2-Bromobutanoic Acid

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or the enantiomer for the opposite product)

  • n-Butyllithium

  • Butanoyl chloride

  • Lithium diisopropylamide (LDA)

  • N-Bromosuccinimide (NBS)

  • Lithium hydroxide (B78521)

  • Hydrogen peroxide

  • Diethyl ether

  • Tetrahydrofuran (THF)

  • Hexanes

Procedure:

  • Acylation: To a solution of the oxazolidinone in THF at -78 °C, add n-butyllithium dropwise. After stirring for 15 minutes, add butanoyl chloride and allow the reaction to warm to room temperature. Work up with aqueous ammonium (B1175870) chloride and extract with diethyl ether. Purify the N-butanoyl oxazolidinone by chromatography.

  • Bromination: Dissolve the N-butanoyl oxazolidinone in THF and cool to -78 °C. Add LDA dropwise and stir for 30 minutes to form the lithium enolate. Add a solution of NBS in THF. After stirring for 1 hour at -78 °C, quench with saturated aqueous sodium bicarbonate and extract with diethyl ether. Purify the α-bromo imide by chromatography.

  • Cleavage: Dissolve the α-bromo imide in a mixture of THF and water. Cool to 0 °C and add a solution of lithium hydroxide and hydrogen peroxide. Stir until the reaction is complete. Quench with sodium sulfite (B76179) solution and acidify with HCl. Extract with ethyl acetate (B1210297) to obtain (2R)-2-bromobutanoic acid. The chiral auxiliary can be recovered from the aqueous layer.

  • Reduction to Aldehyde: The resulting (2R)-2-bromobutanoic acid can be converted to (2R)-2-bromobutanal via standard methods, for example, by conversion to the Weinreb amide followed by reduction with DIBAL-H, or by direct reduction of the acid with a mild reducing agent.

Chiral Auxiliary Synthesis Pathway

G Chiral Auxiliary-Mediated Synthesis Pathway cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Bromination cluster_2 Step 3: Auxiliary Cleavage cluster_3 Step 4: Reduction to Aldehyde A Evans Auxiliary ((4R,5S)-enantiomer) C N-Butanoyl Oxazolidinone A->C B Butanoyl Chloride B->C F N-(2-Bromobutanoyl) Oxazolidinone C->F D LDA, -78 °C D->F E NBS E->F H (2R)-2-Bromobutanoic Acid F->H I Recovered Auxiliary F->I G LiOH, H₂O₂ G->H K (2R)-2-Bromobutanal H->K J Reduction (e.g., DIBAL-H) J->K

Caption: Pathway for the synthesis of (2R)-2-bromobutanal using an Evans chiral auxiliary.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a green and highly selective method for separating enantiomers. In this approach, a racemic mixture of a suitable precursor, such as 2-bromobutan-1-ol (B1282357), is subjected to an enzymatic reaction (e.g., acylation) that selectively proceeds for one enantiomer, leaving the other enantiomer unreacted. Lipases are commonly used enzymes for this purpose.[9]

Quantitative Data for Lipase-Catalyzed Kinetic Resolution

SubstrateEnzymeAcyl DonorConversion (%)e.e. of remaining alcohol (%)e.e. of product (%)
(R,S)-1-PhenylethanolCandida antarctica Lipase BVinyl acetate~50>99>99
(R,S)-Aryltrimethylsilyl chiral alcoholsLipase from Pseudomonas fluorescensVinyl acetate50>99>99

Data from resolutions of analogous chiral alcohols, demonstrating the high enantioselectivity achievable.[9][10]

Experimental Protocol: Lipase-Catalyzed Resolution of (±)-2-Bromobutan-1-ol

Materials:

  • Racemic 2-bromobutan-1-ol

  • Candida antarctica Lipase B (CALB), immobilized

  • Vinyl acetate

  • Hexane

  • Silica (B1680970) gel for chromatography

Procedure:

  • To a solution of racemic 2-bromobutan-1-ol (1.0 mmol) in hexane, add vinyl acetate (1.5 mmol) and immobilized CALB (20 mg).

  • The suspension is shaken at room temperature. The progress of the reaction is monitored by GC or TLC until approximately 50% conversion is reached.

  • The enzyme is removed by filtration and washed with hexane.

  • The solvent is evaporated under reduced pressure.

  • The resulting mixture of unreacted (S)-2-bromobutan-1-ol and the acetylated product, (R)-2-bromobutyl acetate, is separated by flash column chromatography on silica gel.

  • The enantiomeric excess of both the recovered alcohol and the ester is determined by chiral GC or HPLC analysis.

  • The resolved (S)-2-bromobutan-1-ol can then be oxidized to (S)-2-bromobutanal using a mild oxidizing agent such as Dess-Martin periodinane or by Swern oxidation.

Enzymatic Resolution and Oxidation Workflow

G Enzymatic Resolution and Oxidation Workflow A Racemic (±)-2-Bromobutan-1-ol C Kinetic Resolution (at ~50% conversion) A->C B Lipase (CALB) + Vinyl Acetate B->C F Chromatographic Separation C->F D Unreacted (S)-2-Bromobutan-1-ol (High e.e.) H (S)-2-Bromobutanal D->H E Acetylated (R)-2-Bromobutyl Acetate (High e.e.) F->D F->E G Mild Oxidation (e.g., DMP) G->H

References

A Technical Guide to High-Purity 2-Bromobutanal for Chemical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of high-purity 2-Bromobutanal (CAS No. 24764-97-4), a critical reagent in organic synthesis. It details supplier specifications, its pivotal role as a versatile building block, and an exemplary experimental protocol for its application in heterocyclic synthesis. This guide is intended to assist researchers in sourcing high-quality material and effectively employing it in the laboratory.

Introduction to this compound

This compound is a halogenated aldehyde with the molecular formula C₄H₇BrO.[1][2] Its structure, featuring a reactive aldehyde group and a bromine atom on the alpha-carbon, makes it a highly valuable intermediate for creating diverse molecular architectures.[1][2] This dual reactivity allows for a wide array of chemical transformations, including nucleophilic substitution at the carbon-bromine bond and nucleophilic addition to the carbonyl group.[2]

These properties make this compound a key starting material in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] It is notably used as a building block for non-nucleoside analogues, a class of compounds investigated for their potential antiviral and antitumor properties.[1][2]

Supplier and Chemical Purity Data

Sourcing high-purity this compound is crucial for reproducible and successful experimental outcomes. The quality of the starting material can significantly impact reaction yield, impurity profiles, and the overall success of a synthetic campaign. Below is a summary of key chemical properties and available purity grades from various suppliers.

Table 1: Chemical and Physical Properties of this compound

Property Value Source(s)
CAS Number 24764-97-4 [1][2][3][4]
Molecular Formula C₄H₇BrO [1][2][3][4]
Molecular Weight 151.00 g/mol [1][2][3][4]
IUPAC Name This compound [1][3]
SMILES CCC(C=O)Br [1][3][4]

| InChI Key | HAIGSNHRJAADFJ-UHFFFAOYSA-N |[1][2][3] |

Table 2: Comparison of High-Purity this compound Suppliers

Supplier Purity Specification Notes
Aldlab Chemicals 95% Certificate of Analysis and MSDS available upon request.[4]
Molport ≥95% Available from multiple suppliers on the platform.[5]
Benchchem High-Purity Intended for research use only.[2]

| Smolecule | Not Specified | Catalog No. S686174.[1] |

Logical Workflows and Reaction Pathways

Workflow for Sourcing and Qualification of a Chemical Reagent

The process of selecting and procuring a high-purity chemical like this compound for research, particularly in drug development, requires a systematic approach to ensure quality and consistency.

cluster_0 Phase 1: Supplier Identification cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Procurement & Verification A Define Purity & Quantity Needs B Search Supplier Databases & Catalogs A->B C Shortlist Potential Suppliers B->C D Request Certificate of Analysis (CoA) C->D F Request Safety Data Sheet (SDS) C->F E Review Purity, Impurities, & Specs D->E G Select Supplier & Place Order E->G H Incoming Quality Control (QC) Check G->H I Release for Laboratory Use H->I J Experimental Protocol Execution I->J Proceed to Experiment

Caption: A logical workflow for the identification, evaluation, and procurement of high-purity chemical reagents.

Key Synthetic Transformations of this compound

The dual reactivity of this compound makes it a versatile synthon. The electrophilic aldehyde carbon and the carbon bearing the bromine atom are both susceptible to nucleophilic attack, opening pathways to a variety of molecular scaffolds.

cluster_reactions Common Synthetic Pathways 2_Bromobutanal This compound (C₄H₇BrO) SN2 SN2 Reaction (e.g., with Thiourea) 2_Bromobutanal->SN2 α-carbon attack Grignard Grignard Reagent Formation 2_Bromobutanal->Grignard Reaction with Mg Addition Nucleophilic Addition to Carbonyl 2_Bromobutanal->Addition Carbonyl attack SN2_Product Heterocyclic Rings (e.g., Pyrimidines, Thiazoles) SN2->SN2_Product Grignard_Product Organometallic Reagent (Powerful Nucleophile) Grignard->Grignard_Product Addition_Product Secondary Alcohols Addition->Addition_Product

Caption: Key reaction pathways illustrating the synthetic utility of this compound.

Exemplary Experimental Protocol: Synthesis of a Pyrimidine (B1678525) Derivative

The reaction between α-halo aldehydes and thiourea (B124793) or its derivatives is a fundamental method for constructing heterocyclic systems, which are prevalent in medicinal chemistry. Pyrimidine rings, in particular, are core structures in numerous therapeutic agents.[1] The following protocol describes a representative synthesis of a 2-amino-4-ethyl-5-methylpyrimidine derivative, adapted from general principles of pyrimidine synthesis.

Reaction Scheme: this compound reacts with thiourea in a cyclocondensation reaction. The initial nucleophilic attack by a nitrogen atom of thiourea on the aldehyde carbon, followed by intramolecular substitution of the bromine and subsequent dehydration/oxidation, yields the pyrimidine ring.

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.1 eq)

  • Sodium ethoxide (2.2 eq)

  • Anhydrous Ethanol (B145695) (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add anhydrous ethanol.

  • Base Addition: Carefully add sodium ethoxide to the ethanol and stir until fully dissolved.

  • Thiourea Addition: Add thiourea to the sodium ethoxide solution and stir for 15 minutes at room temperature.

  • Substrate Addition: Dissolve this compound in a minimal amount of anhydrous ethanol and add it dropwise to the stirring reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute aqueous acid solution (e.g., 1M HCl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure pyrimidine derivative.

This protocol serves as a foundational method. Researchers may need to optimize reaction times, temperatures, and purification techniques based on the specific substrate and desired product.

References

Safe Handling and Storage of 2-Bromobutanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Bromobutanal could be located during the compilation of this guide. The following information is based on the chemical properties of this compound, general knowledge of α-bromoaldehydes, and safety data for the closely related compound, 2-bromobutane. This guide is intended for use by trained research, scientific, and drug development professionals. All procedures should be conducted with a thorough understanding of the potential hazards and in strict adherence to institutional safety protocols.

Chemical and Physical Properties

This compound is an organic compound that is expected to be a colorless to pale-yellow liquid.[1] As an α-bromoaldehyde, it possesses two reactive functional groups: an aldehyde and a carbon-bromine bond, making it a versatile intermediate in organic synthesis.[1]

PropertyValueSource
Molecular Formula C₄H₇BrO[1][2]
Molecular Weight 151.00 g/mol [1][2]
Appearance Colorless to pale-yellow liquid[1]
Solubility Expected to be soluble in organic solvents and insoluble in water.[1]General chemical principles

Hazard Identification and Classification

While specific toxicity data for this compound is unavailable, it should be handled as a hazardous substance due to its chemical structure. Aldehydes are known irritants, and organic bromides can be toxic.[1] The closely related compound, 2-bromobutane, is classified as a flammable liquid and may cause drowsiness or dizziness.[3]

Hazard ClassClassificationPrecautionary Statement
Flammability Assumed to be a flammable liquid.Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3]
Acute Toxicity (Oral) Harmful if swallowed (assumed).Do not eat, drink or smoke when using this product. Rinse mouth.
Acute Toxicity (Dermal) Harmful in contact with skin (assumed).Wear protective gloves/protective clothing.
Acute Toxicity (Inhalation) Harmful if inhaled (assumed).Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
Skin Corrosion/Irritation Causes skin irritation (assumed).Wash skin thoroughly after handling.
Eye Damage/Irritation Causes serious eye irritation (assumed).Wear eye protection/face protection.
Specific Target Organ Toxicity May cause respiratory irritation (assumed).

Safe Handling and Personal Protective Equipment (PPE)

All manipulations of this compound should be performed in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE)
EquipmentSpecification
Eye/Face Protection Chemical safety goggles and a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and closed-toe shoes.
Respiratory Protection All work should be conducted in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.
General Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Do not inhale vapors or mists.

  • Use only non-sparking tools.

  • Ground and bond containers and receiving equipment to prevent static discharge.[3]

  • Keep containers tightly closed when not in use.[3]

Storage Procedures

Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.

Storage ConditionRequirement
Temperature Cool
Ventilation Well-ventilated
Container Tightly closed, properly labeled container.
Incompatible Materials Strong oxidizing agents, strong bases, and metals.[3]
Storage Area Flammables storage cabinet.

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Vapors may form explosive mixtures with air.[3] Upon combustion, may produce toxic fumes of bromine and carbon monoxide.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures (Spill Cleanup)
  • Small Spills:

    • Eliminate all ignition sources.

    • Wear appropriate PPE.

    • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's environmental health and safety department.

    • Prevent the spill from entering drains or waterways.

Experimental Protocols and Workflows

The following diagrams illustrate a general workflow for the safe handling of this compound and a logical process for hazard mitigation.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure A Review SDS (or equivalent hazard information) B Don appropriate PPE A->B C Prepare work area in fume hood B->C D Weigh/measure required amount C->D E Perform reaction or procedure D->E F Monitor reaction conditions E->F G Quench reaction (if necessary) F->G H Segregate and label waste G->H I Clean work area H->I J Doff PPE and wash hands I->J HazardMitigation Hazard Mitigation Decision Tree Start Hazard Identified IsSpill Is there a spill? Start->IsSpill IsFire Is there a fire? IsSpill->IsFire  No MinorSpill Follow Small Spill Cleanup Protocol IsSpill->MinorSpill  Yes (Minor) MajorSpill Evacuate and Call Emergency Services IsSpill->MajorSpill  Yes (Major) IsExposure Personal Exposure? IsFire->IsExposure  No MinorFire Use appropriate extinguisher if trained IsFire->MinorFire  Yes (Minor) MajorFire Evacuate and Activate Alarm IsFire->MajorFire  Yes (Major) FirstAid Administer First Aid and Seek Medical Attention IsExposure->FirstAid  Yes

References

2-Bromobutanal: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobutanal, a bifunctional organic compound, has emerged as a critical and versatile building block in contemporary organic synthesis. Its unique molecular architecture, featuring both a reactive aldehyde and a bromine atom on the adjacent carbon, provides two distinct sites for chemical modification. This dual reactivity allows for a wide array of transformations, making it a valuable intermediate in the construction of diverse and complex molecular frameworks, particularly in the synthesis of pharmaceuticals and other fine chemicals. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, supported by quantitative data and detailed experimental protocols.

Physicochemical Properties

This compound is a colorless to pale-yellow liquid.[1] Its key physical and chemical properties are summarized in the table below. The presence of a stereocenter at the second carbon means that this compound is a chiral molecule and can exist as two enantiomers, (R)-2-bromobutanal and (S)-2-bromobutanal.[2]

PropertyValueReference
Molecular Formula C₄H₇BrO[3]
Molecular Weight 151.00 g/mol [3][4]
Appearance Colorless to pale-yellow liquid[1]
CAS Number 24764-97-4[3]
IUPAC Name This compound[3]
Synonyms 2-bromo-butyraldehyde, α-bromobutyraldehyde[3]

Core Reactivity and Synthetic Transformations

The synthetic utility of this compound stems from the reactivity of its two functional groups: the aldehyde and the carbon-bromine bond. These sites can be targeted selectively or in tandem to achieve a variety of chemical transformations.

Reactions at the α-Carbon

The carbon atom bearing the bromine is electrophilic and susceptible to nucleophilic attack, primarily through an S(_N)2 mechanism. This allows for the displacement of the bromide ion and the introduction of a wide range of functionalities.

  • Nucleophilic Substitution: A variety of nucleophiles can displace the bromide, leading to the formation of α-substituted butanals. This is a cornerstone of its application in building more complex molecules. The reaction proceeds with an inversion of stereochemistry at the chiral center.[4][5]

  • Elimination Reactions: Treatment with a non-nucleophilic base can induce the elimination of hydrogen bromide, yielding but-2-enal, an important α,β-unsaturated aldehyde. This product is a valuable Michael acceptor in conjugate addition reactions.[4]

  • Formation of Organometallic Reagents: this compound can react with metals like magnesium to form a Grignard reagent. This transformation inverts the reactivity of the α-carbon from electrophilic to nucleophilic, enabling the formation of new carbon-carbon bonds with various electrophiles.[1][4]

Reactions of the Aldehyde Group

The aldehyde functional group is a site of rich chemical reactivity, primarily involving nucleophilic addition to the carbonyl carbon.

  • Nucleophilic Addition: The aldehyde can undergo addition reactions with a wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums), cyanide, and ylides (Wittig reaction).

  • Reduction: The aldehyde can be selectively reduced to a primary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Oxidation: Oxidation of the aldehyde group yields the corresponding carboxylic acid, 2-bromobutanoic acid.

  • Reductive Amination: The aldehyde can be converted to an amine through reductive amination, which involves the formation of an imine intermediate followed by reduction.

Applications in Organic Synthesis

The diverse reactivity of this compound makes it a valuable precursor for a range of important organic molecules.

Synthesis of Amino Alcohols

1,2-amino alcohols are a crucial structural motif in many biologically active compounds and pharmaceuticals.[6][7] this compound serves as a key starting material for their synthesis. A typical synthetic route involves the nucleophilic substitution of the bromide with an amine, followed by the reduction of the aldehyde group.

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in medicinal chemistry. This compound is a versatile precursor for various heterocyclic systems. For instance, it can be used in reactions with dinucleophiles to construct rings containing nitrogen, sulfur, or oxygen.[8][9][10]

Synthesis of Non-Nucleoside Analogs

Non-nucleosides are a class of compounds, some of which exhibit antiviral and antitumor properties. This compound can be utilized as a building block for the synthesis of the acyclic backbone of these molecules.[1]

Experimental Protocols

The following are representative experimental procedures for key transformations involving this compound.

General Protocol for Nucleophilic Substitution: Synthesis of 2-Azidobutanal

This protocol illustrates a typical S(_N)2 reaction at the α-carbon.

Materials:

  • This compound

  • Sodium azide (B81097) (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium azide (1.1 equivalents) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

  • To this stirring suspension, add this compound (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-azidobutanal.

  • The product can be further purified by column chromatography on silica (B1680970) gel.

General Protocol for the Synthesis of a 1,2-Amino Alcohol

This procedure outlines a two-step synthesis of a 1,2-amino alcohol from this compound.

Step 1: Synthesis of 2-(Dialkylamino)butanal

  • In a round-bottom flask, dissolve the desired secondary amine (2.2 equivalents) in a suitable aprotic solvent such as acetonitrile (B52724) or THF.

  • Cool the solution in an ice bath and add this compound (1.0 equivalent) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude α-amino aldehyde.

Step 2: Reduction to the 1,2-Amino Alcohol

  • Dissolve the crude 2-(dialkylamino)butanal from Step 1 in methanol (B129727) or ethanol.

  • Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure and extract the aqueous residue with an appropriate organic solvent.

  • Dry the combined organic extracts, filter, and concentrate to yield the crude 1,2-amino alcohol, which can be purified by chromatography or distillation.

Data Presentation

Table 1: Summary of Key Reactions and Typical Conditions

Reaction TypeReagents and ConditionsProduct Type
Nucleophilic SubstitutionNu⁻ (e.g., N₃⁻, CN⁻, RS⁻, R₂N⁻), polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)α-Substituted butanal
EliminationNon-nucleophilic base (e.g., DBU, t-BuOK), THFBut-2-enal
Grignard FormationMg, dry ether or THFButanal-2-ylmagnesium bromide
Aldehyde ReductionNaBH₄, MeOH or EtOH2-Bromobutan-1-ol
Wittig ReactionPh₃P=CHR, THF3-Bromo-1-pentene derivative

Visualization of Synthetic Pathways

The following diagrams illustrate the central role of this compound in synthetic workflows.

G cluster_start Starting Material cluster_alpha Reactions at α-Carbon cluster_aldehyde Reactions at Aldehyde cluster_products Product Classes This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Nu- Elimination Elimination This compound->Elimination Base Grignard Formation Grignard Formation This compound->Grignard Formation Mg Reduction Reduction This compound->Reduction [H] Nucleophilic Addition Nucleophilic Addition This compound->Nucleophilic Addition R-M alpha-Substituted Aldehydes alpha-Substituted Aldehydes Nucleophilic Substitution->alpha-Substituted Aldehydes alpha,beta-Unsaturated Aldehydes alpha,beta-Unsaturated Aldehydes Elimination->alpha,beta-Unsaturated Aldehydes Organometallic Reagents Organometallic Reagents Grignard Formation->Organometallic Reagents alpha-Bromo Alcohols alpha-Bromo Alcohols Reduction->alpha-Bromo Alcohols Substituted Alkenes Substituted Alkenes Nucleophilic Addition->Substituted Alkenes

Figure 1: Logical relationship of this compound's reactivity.

G start This compound step1 Step 1: Nucleophilic Substitution (e.g., with R2NH) start->step1 intermediate Intermediate: 2-(Dialkylamino)butanal step1->intermediate step2 Step 2: Reduction of Aldehyde (e.g., with NaBH4) intermediate->step2 product Final Product: 1,2-Amino Alcohol step2->product

Figure 2: Experimental workflow for the synthesis of 1,2-amino alcohols.

Conclusion

This compound is a powerful and versatile building block in organic synthesis, offering multiple avenues for the construction of complex and valuable molecules. Its dual reactivity, when strategically exploited, provides access to a wide range of functionalized products, including key intermediates for the pharmaceutical industry. The continued development of stereoselective reactions involving this compound will further enhance its importance in modern synthetic chemistry. Researchers and drug development professionals can leverage the reactivity of this compound to design efficient and innovative synthetic routes to novel chemical entities.

References

Methodological & Application

Synthesis of 2-Bromobutanal from Butanal: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-bromobutanal, a valuable intermediate in organic synthesis. The primary method described is the direct alpha-bromination of butanal using molecular bromine under acidic conditions. This process involves the acid-catalyzed formation of an enol intermediate, which then undergoes electrophilic attack by bromine. These notes offer a comprehensive guide for researchers, scientists, and drug development professionals, including a detailed reaction mechanism, a step-by-step experimental protocol, and a summary of relevant quantitative data. Challenges such as the potential for di-bromination and polymerization are also addressed.

Introduction

This compound is a key building block in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and fine chemical industries.[1] The presence of both an aldehyde functional group and a bromine atom at the alpha-position provides two reactive centers for further chemical transformations. The most direct route to this compound is the α-bromination of butanal.[2] This reaction typically proceeds via an acid-catalyzed mechanism where the butanal tautomerizes to its enol form, which then reacts as a nucleophile with an electrophilic bromine source.[3] While effective, this method requires careful control of reaction conditions to minimize side reactions, such as the formation of di-brominated products and acid-catalyzed polymerization of the aldehyde.[1]

Reaction Mechanism: Acid-Catalyzed α-Bromination

The acid-catalyzed α-bromination of butanal proceeds through the following key steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of butanal by an acid catalyst. This increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens.

  • Enolization: A weak base (e.g., the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of a resonance-stabilized enol intermediate. This is the rate-determining step of the reaction.

  • Nucleophilic Attack on Bromine: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br₂), which acts as the electrophile. This results in the formation of a new carbon-bromine bond at the α-position and a bromide ion.

  • Deprotonation: The protonated carbonyl oxygen is then deprotonated, typically by the bromide ion or another molecule of the solvent, to regenerate the carbonyl group and the acid catalyst, yielding the final product, this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Physical and Chemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
ButanalC₄H₈O72.1174.8
This compoundC₄H₇BrO151.00Not available at atmospheric pressure; purifiable by vacuum distillation.

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data
¹H NMR The spectrum is expected to show signals corresponding to the aldehydic proton, the proton on the α-carbon bearing the bromine, the methylene (B1212753) protons, and the methyl protons.
¹³C NMR The carbon spectrum will show distinct peaks for the carbonyl carbon, the α-carbon attached to bromine, the methylene carbon, and the methyl carbon.
IR Spectroscopy A strong absorption band characteristic of the C=O stretch of an aldehyde is expected around 1725-1740 cm⁻¹. A C-Br stretching vibration is expected in the fingerprint region.
Mass Spectrometry The mass spectrum will exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), with the molecular ion peaks (M⁺ and M+2⁺) reflecting this.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Bromination

This protocol is adapted from general procedures for the α-bromination of aldehydes and ketones.[4]

Materials:

  • Butanal

  • Molecular Bromine (Br₂)

  • Glacial Acetic Acid

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium bisulfite solution (NaHSO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus[5][6][7]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve butanal (1.0 equivalent) in glacial acetic acid. Cool the solution in an ice bath to 0-5 °C.

  • Addition of Bromine: Slowly add a solution of molecular bromine (1.0 equivalent) in glacial acetic acid to the stirred butanal solution via the dropping funnel. Maintain the reaction temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and dichloromethane.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bisulfite solution (to quench any unreacted bromine), saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the dichloromethane under reduced pressure using a rotary evaporator.

    • Purify the crude this compound by vacuum distillation.[5][6][7]

Expected Yield: The yield of this reaction can vary depending on the precise conditions and the efficiency of the purification.

Visualizations

Reaction Pathway

reaction_pathway Butanal Butanal Enol Enol Intermediate Butanal->Enol + H⁺, -H⁺ Bromonium Bromonium Ion Intermediate Enol->Bromonium + Br₂ Product This compound Bromonium->Product - H⁺

Caption: Acid-catalyzed α-bromination of butanal.

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Butanal in Acetic Acid B Cool to 0-5 °C A->B C Slowly Add Br₂ in Acetic Acid B->C D Stir at Room Temperature C->D E Quench with Water and Extract with CH₂Cl₂ D->E F Wash with NaHSO₃ E->F G Wash with NaHCO₃ F->G H Wash with Brine G->H I Dry with MgSO₄ H->I J Filter I->J K Concentrate J->K L Vacuum Distillation K->L M M L->M Pure this compound

Caption: Experimental workflow for this compound synthesis.

Safety Precautions

  • Butanal: Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation.

  • Bromine: Highly corrosive and toxic. Causes severe skin burns and eye damage. Fatal if inhaled. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

  • Dichloromethane: Suspected of causing cancer.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion

The direct α-bromination of butanal under acidic conditions is a viable method for the synthesis of this compound. Careful control of the reaction temperature and the rate of bromine addition is crucial to maximize the yield of the desired product and minimize the formation of byproducts. The provided protocol offers a solid foundation for researchers to successfully synthesize this important chemical intermediate. Further optimization of reaction conditions may be necessary to achieve higher yields and purity depending on the specific application.

References

Application Notes and Protocols for the Alpha-Bromination of Butyraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 2-bromobutanal (α-bromobutyraldehyde), a key intermediate in the pharmaceutical and fine chemical industries.[1][2] The protocols outlined below address common challenges in the alpha-bromination of aldehydes, such as controlling side reactions and maximizing product selectivity.

Introduction

Alpha-bromoaldehydes are valuable organic intermediates due to their reactive functional groups, which allow for a wide range of subsequent chemical transformations.[1] this compound, in particular, serves as a building block for more complex organic molecules, including pharmaceuticals and agrochemicals.[1] The primary challenge in its synthesis is the propensity of aldehydes to undergo polymerization under acidic conditions, which are often employed for bromination.[2] The hydrobromic acid (HBr) generated in situ can catalyze these undesirable side reactions, leading to low selectivity and purification difficulties.[2]

This note details two primary protocols for the alpha-bromination of butyraldehyde (B50154):

  • Method A: Direct bromination under acidic conditions.

  • Method B: A two-step process involving the formation of a dimethyl acetal (B89532) intermediate to protect the aldehyde group, followed by bromination and deprotection. This method often provides higher selectivity.[2]

Reaction Mechanisms

The alpha-halogenation of aldehydes and ketones in the presence of an acid catalyst proceeds through an enol intermediate.[3][4][5] This process is a typical α-substitution reaction.[3][4] The mechanism involves two main stages:

  • Acid-Catalyzed Enol Formation: The carbonyl oxygen is protonated by the acid catalyst, making the α-hydrogen more acidic. A base (like water or the conjugate base of the acid) then removes the α-hydrogen, leading to the formation of a carbon-carbon double bond and creating the enol tautomer. This is typically the slow, rate-determining step of the reaction.[5][6]

  • Nucleophilic Attack on Bromine: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br₂). This step forms the α-brominated product and regenerates the acid catalyst.[7][8]

Under acidic conditions, the reaction typically stops after monohalogenation because the electron-withdrawing halogen atom destabilizes the carbocation intermediate required for a second halogenation.[8] In contrast, base-catalyzed halogenation often leads to polyhalogenation.[9][10][11]

Acid_Catalyzed_Bromination cluster_enol Step 1: Acid-Catalyzed Enol Formation (Rate-Determining) cluster_bromination Step 2: Electrophilic Attack Butyraldehyde Butyraldehyde Protonated_Aldehyde Protonated Aldehyde Butyraldehyde->Protonated_Aldehyde + H⁺ Enol Enol Intermediate Protonated_Aldehyde->Enol - H⁺ Product This compound Enol->Product + Br₂ Bromine Br₂ Catalyst_Regen H⁺ (Catalyst Regenerated) Product->Catalyst_Regen - H⁺

Caption: Acid-catalyzed alpha-bromination mechanism.

Quantitative Data Summary

The following table summarizes various reaction conditions for the alpha-bromination of butyraldehyde and related aldehydes, compiled from literature sources. This data highlights how changes in reagents, solvents, and temperature can significantly impact product selectivity and yield.

ParameterMethod A: Direct BrominationMethod B: Bromination of Acetal[2]Method C: Organocatalytic (NBS)[12]
Substrate ButyraldehydeButyraldehyde dimethyl acetalVarious Aldehydes
Brominating Agent Liquid Bromine (Br₂)Liquid Bromine (Br₂)N-Bromosuccinimide (NBS)
Catalyst / Acid Acetic Acidp-Toluenesulphonic acid (for acetalization)(S)-α,α-bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol
Solvent Acetic Acid[4]Dichloromethane (B109758) (for bromination)Hexafluoroisopropanol (HFIP)
Temperature Varies10 °C (for bromination)4 °C
Reaction Time Varies3 hours (bromination step)Varies (e.g., 30 min)
Molar Ratio N/AAcetal:Bromine = 1:0.4Aldehyde:NBS = 2.5:1
Selectivity / Yield Generally lower due to side reactions~98% selectivity to α-bromoacetalHigh yields (e.g., 90%) and enantioselectivity (e.g., 98% ee)

Experimental Protocols

Safety Precautions: All procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Butyraldehyde is an irritant, and liquid bromine is highly corrosive, toxic, and volatile.[1] Use extreme caution when handling these reagents.

Protocol A: Direct Acid-Catalyzed Bromination

This protocol is a general method for the direct bromination of aldehydes in an acidic solvent.[4][8]

Materials:

  • Butyraldehyde

  • Liquid Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane or Diethyl ether for extraction

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • In the flask, dissolve butyraldehyde in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in acetic acid from the dropping funnel to the stirred aldehyde solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours or until the red-brown color of bromine disappears.

  • Carefully pour the reaction mixture into cold water.

  • Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude this compound can be purified by fractional distillation under reduced pressure.

Protocol B: Bromination via Dimethyl Acetal Intermediate

This two-step protocol minimizes polymerization by protecting the aldehyde functionality as an acetal before bromination.[2]

Step 1: Synthesis of Butyraldehyde Dimethyl Acetal

  • Reaction Setup: To a flask containing methanol (B129727) (1.5 L), add p-toluenesulphonic acid (1% w/v). Heat the mixture to 65 °C.[2]

  • Aldehyde Addition: Add butyraldehyde (40% w/v) dropwise to the heated methanol solution over a period of time to control the exothermic reaction.[2]

  • Reaction: Maintain the reaction at 65 °C for approximately 1.5 hours.[2]

  • Workup: After cooling, neutralize the catalyst with a base (e.g., sodium methoxide), and purify the resulting dimethyl acetal by distillation.

Step 2: Bromination of Butyraldehyde Dimethyl Acetal

  • Reaction Setup: In a three-necked flask equipped with a stirrer and dropping funnel, dissolve the purified butyraldehyde dimethyl acetal in dichloromethane (to a concentration of 2 mol/L). Cool the solution to 10 °C.[2]

  • Bromine Addition: Slowly add liquid bromine (0.8 mol/L, for a final acetal to bromine molar ratio of 1:0.4) to the solution over 2 hours. Maintaining a slow addition rate is crucial for high selectivity.[2]

  • Reaction: Stir the mixture at 10 °C for 3 hours.[2]

  • Workup: Quench the reaction with a suitable reagent (e.g., sodium thiosulfate (B1220275) solution) to consume excess bromine. Wash the organic layer with water and brine.

  • Hydrolysis (Deprotection): The resulting α-bromo dimethylacetal can be hydrolyzed back to the aldehyde using acidic water.

  • Purification: Dry the organic layer and purify the final this compound product by distillation under reduced pressure.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification Start Starting Materials (Butyraldehyde, Bromine, Solvent, Catalyst) Reaction Reaction Vessel: - Controlled Temperature - Slow Addition of Bromine Start->Reaction Quenching Reaction Quenching (e.g., water or Na₂S₂O₃) Reaction->Quenching Extraction Liquid-Liquid Extraction (e.g., with DCM or Ether) Quenching->Extraction Washing Washing Steps (e.g., NaHCO₃, Brine) Extraction->Washing Drying Drying Organic Layer (e.g., MgSO₄) Washing->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Distillation Fractional Distillation (Under Reduced Pressure) Concentration->Distillation FinalProduct Pure this compound Distillation->FinalProduct

References

Application Notes and Protocols for the Synthesis of 2-Bromobutanal using N-Bromosuccinimide (NBS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for the selective bromination of various organic compounds. In the synthesis of α-bromo aldehydes, such as 2-bromobutanal, NBS offers a milder alternative to liquid bromine, often leading to higher yields and fewer side products. The α-bromination of aldehydes is a key transformation in organic synthesis, providing a valuable intermediate for the introduction of various functional groups at the α-position, which is crucial in the development of novel pharmaceutical agents and other fine chemicals.

This document provides detailed application notes and experimental protocols for the synthesis of this compound from butanal using NBS. The synthesis can proceed through either a radical-mediated or an acid-catalyzed pathway.

Reaction and Mechanism

The α-bromination of butanal with NBS replaces a hydrogen atom on the carbon adjacent to the carbonyl group with a bromine atom.

Acid-Catalyzed Mechanism:

Under acidic conditions, the carbonyl oxygen of butanal is protonated, which enhances the acidity of the α-protons. Tautomerization then leads to the formation of an enol intermediate. The electron-rich double bond of the enol attacks the electrophilic bromine of NBS (or Br₂ generated in situ), leading to the formation of this compound and succinimide (B58015).

Radical Mechanism:

In the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and light, the reaction can proceed through a radical chain mechanism. A bromine radical abstracts an α-hydrogen from butanal to form a resonance-stabilized enol radical. This radical then reacts with NBS (or Br₂) to yield the α-bromo aldehyde and a new bromine radical, which propagates the chain.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the α-bromination of aldehydes using NBS. Please note that specific results for butanal may vary and optimization is often necessary.

EntrySubstrateCatalyst/InitiatorSolventTemperature (°C)Time (h)Yield (%)Reference
1PropanalProlineCH₂Cl₂0285[General procedure for α-bromination of aldehydes]
2Hexanalp-TsOHCCl₄Reflux478[General procedure for α-bromination of ketones][1]
3Octanal(S)-α,α-bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol TMS etherHFIP41.595 (qNMR)[2]

Experimental Protocols

Protocol 1: Acid-Catalyzed α-Bromination of Butanal

This protocol is adapted from general procedures for the acid-catalyzed α-bromination of carbonyl compounds.[1]

Materials:

  • Butanal (freshly distilled)

  • N-Bromosuccinimide (NBS, recrystallized from water)

  • Carbon tetrachloride (CCl₄, anhydrous)

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add butanal (1.0 eq) and anhydrous carbon tetrachloride.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 eq).

  • Slowly add N-bromosuccinimide (1.05 eq) in portions to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude this compound by fractional distillation.[3]

Protocol 2: Purification of this compound by Fractional Distillation

This protocol is based on general procedures for the purification of bromoalkanes and related compounds.[3][4][5]

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Set up the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Place the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process.

  • Begin heating the distillation flask gently.

  • Collect the forerun, which will contain any low-boiling impurities.

  • Carefully collect the fraction that distills at the boiling point of this compound. The boiling point of the related compound 2-bromobutane (B33332) is approximately 91 °C. The boiling point of this compound is expected to be higher due to the polar carbonyl group.

  • Monitor the temperature throughout the distillation. A stable boiling point indicates the collection of a pure fraction.

  • Stop the distillation before the flask runs dry.

Visualizations

Reaction Scheme

Reaction_Scheme Synthesis of this compound from Butanal using NBS Butanal Butanal Product This compound Butanal->Product NBS N-Bromosuccinimide (NBS) NBS->Product Catalyst Acid Catalyst (e.g., p-TsOH) or Radical Initiator (e.g., AIBN) Catalyst->Product Solvent Solvent (e.g., CCl4) Solvent->Product Byproduct Succinimide

Caption: Overall reaction for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 1. Mix Butanal, NBS, Catalyst in Solvent Reaction 2. Heat to Reflux & Monitor Reactants->Reaction Cooling 3. Cool to Room Temperature Reaction->Cooling Filtration 4. Filter Succinimide Cooling->Filtration Washing 5. Wash with NaHCO3, H2O, Brine Filtration->Washing Drying 6. Dry with MgSO4 Washing->Drying Evaporation 7. Solvent Evaporation Drying->Evaporation Distillation 8. Fractional Distillation Evaporation->Distillation FinalProduct FinalProduct Distillation->FinalProduct Pure this compound

Caption: Step-by-step workflow for the synthesis and purification.

Acid-Catalyzed Bromination Mechanism

Acid_Catalyzed_Mechanism Acid-Catalyzed α-Bromination of Butanal cluster_step1 Step 1: Protonation cluster_step2 Step 2: Enol Formation cluster_step3 Step 3: Nucleophilic Attack cluster_step4 Step 4: Deprotonation Butanal Butanal Protonated_Butanal Protonated Butanal Butanal->Protonated_Butanal + H+ H_plus H+ Enol Enol Intermediate Protonated_Butanal->Enol Tautomerization Bromonium Intermediate Enol->Bromonium + NBS NBS_reagent NBS Product This compound Bromonium->Product - H+ Succinimide_anion Succinimide anion

Caption: Mechanism of acid-catalyzed α-bromination of butanal.

Characterization Data (Reference)

Infrared (IR) Spectroscopy of 2-Bromobutane:

  • C-H stretch (alkane): ~2970-2860 cm⁻¹

  • C-H bend (alkane): ~1460-1380 cm⁻¹

  • C-Br stretch: ~650-550 cm⁻¹[6]

The IR spectrum of this compound would additionally show a strong characteristic absorption for the C=O stretch of the aldehyde group, typically in the range of 1740-1720 cm⁻¹ .

¹H NMR Spectroscopy of 2-Bromobutane:

  • The spectrum shows signals corresponding to the different proton environments in the molecule.[7]

  • For this compound, one would expect a characteristic downfield singlet or doublet for the aldehydic proton (-CHO) , typically in the range of δ 9-10 ppm .

¹³C NMR Spectroscopy of 2-Bromobutane:

  • The spectrum shows distinct signals for each of the four carbon atoms.[8]

  • For this compound, a key signal would be the carbonyl carbon (-CHO) , which would appear significantly downfield, typically in the range of δ 190-200 ppm .

Safety Precautions

  • N-Bromosuccinimide is a lachrymator and an irritant. Handle it in a well-ventilated fume hood.

  • Butanal is flammable and has a strong, unpleasant odor.

  • Carbon tetrachloride is a toxic and carcinogenic solvent. Whenever possible, consider using a safer alternative like acetonitrile.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • All reactions should be performed in a well-ventilated fume hood.

These application notes and protocols provide a comprehensive guide for the synthesis of this compound using N-Bromosuccinimide. Researchers should adapt and optimize the procedures based on their specific laboratory conditions and available equipment.

References

Application Notes and Protocols: The Role of Brominated Butane Derivatives in the Synthesis of Ethambutol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 2-bromobutanal itself is a reactive organic building block, its direct application as an intermediate in the synthesis of major pharmaceutical compounds is not widely documented. However, closely related brominated butane (B89635) derivatives are crucial precursors for the synthesis of key pharmaceutical intermediates. This document details the application of a brominated butane derivative in the synthesis of (S,S)-ethambutol, a primary antitubercular agent. The focus is on the synthesis of the pivotal chiral intermediate, (S)-2-aminobutanol, from a brominated precursor, and its subsequent conversion to (S,S)-ethambutol.

Ethambutol (B1671381) is a bacteriostatic agent that is highly effective against actively growing Mycobacteria, including Mycobacterium tuberculosis.[1] Its therapeutic efficacy is highly dependent on its stereochemistry, with the (S,S)-enantiomer being significantly more potent.[2]

Synthetic Pathway Overview

The synthesis of (S,S)-ethambutol from a brominated butane derivative can be conceptualized in two main stages:

  • Synthesis of the key intermediate, (S)-2-aminobutanol, from a chiral bromohydrin. This process involves a stereospecific nucleophilic substitution followed by reduction.

  • Synthesis of (S,S)-ethambutol through the condensation of (S)-2-aminobutanol with 1,2-dichloroethane (B1671644).

This synthetic strategy underscores the importance of controlling stereochemistry to achieve the desired biologically active isomer.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of (S,S)-ethambutol.

Table 1: Synthesis of (S)-2-aminobutanol from (2S,3R)-3-Bromobutan-2-ol

StepReactionStarting MaterialProductReagentsSolventTemperature (°C)Time (h)Yield (%)
1Azide (B81097) Substitution (SN2)(2S,3R)-3-Bromobutan-2-ol(2S,3S)-3-Azidobutan-2-olSodium azide (NaN₃)DMF60-7024Not specified
2Reduction(2S,3S)-3-Azidobutan-2-ol(S)-2-Aminobutanol10% Palladium on carbon (Pd/C), H₂Methanol (B129727) or Ethanol (B145695)Room Temp.Not specified>85.0

Table 2: Synthesis of (S,S)-Ethambutol from (S)-2-Aminobutanol

Molar Ratio (Aminobutanol:Dichloroethane)Reaction Temperature (°C)Reaction Time (h)pHYield (%)Melting Point (°C)
9.36:1110-14033-3.580.98199-204

Experimental Protocols

Protocol 1: Synthesis of (S)-2-aminobutanol from (2S,3R)-3-Bromobutan-2-ol

This protocol describes a two-step synthesis of the key intermediate (S)-2-aminobutanol.

Step 1: Synthesis of (2S,3S)-3-Azidobutan-2-ol via SN2 Reaction [2]

This step proceeds via an SN2 reaction, where the azide ion displaces the bromide ion with inversion of stereochemistry.

  • Materials:

    • (2S,3R)-3-Bromobutan-2-ol (1.0 eq)

    • Sodium azide (1.5 eq)

    • Dimethylformamide (DMF)

    • Diethyl ether

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve (2S,3R)-3-Bromobutan-2-ol in DMF.

    • Add sodium azide to the solution.

    • Heat the reaction mixture to 60-70 °C and stir for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to yield crude (2S,3S)-3-Azidobutan-2-ol.

    • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of (S)-2-Aminobutanol via Reduction [2]

The azido (B1232118) group is reduced to a primary amine using catalytic hydrogenation.

  • Materials:

    • (2S,3S)-3-Azidobutan-2-ol (1.0 eq)

    • 10% Palladium on carbon (Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve (2S,3S)-3-Azidobutan-2-ol in methanol or ethanol in a suitable hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.

    • Stir the reaction vigorously until the starting material is consumed (monitor by TLC or IR spectroscopy for the disappearance of the azide peak).

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to obtain (S)-2-aminobutanol.

Protocol 2: Synthesis of (S,S)-Ethambutol Hydrochloride

This protocol describes the condensation of (S)-2-aminobutanol with 1,2-dichloroethane to form ethambutol, followed by salt formation.

  • Materials:

    • (S)-(+)-2-amino-1-butanol

    • 1,2-dichloroethane

    • Absolute ethanol

    • Hydrochloric acid in ethanol (e.g., 30% HCl)

  • Procedure:

    • In a three-neck flask equipped with a stirrer and a condenser, add 295g (3.3094 mol) of (S)-(+)-2-amino-1-butanol.

    • Heat the aminobutanol (B45853) to 110°C with stirring.

    • Slowly add 35g (0.3536 mol) of 1,2-dichloroethane over 2 hours, maintaining the temperature between 110°C and 140°C.

    • After the addition is complete, maintain the reaction mixture in this temperature range for an additional 3 hours.

    • At 150°C, recover the unreacted (S)-(+)-2-amino-1-butanol by vacuum distillation.

    • Cool the reaction mixture to 70°C and add 200g of absolute ethanol with stirring.

    • Slowly cool the mixture to approximately 30°C.

    • Add 37.3g of a 30% solution of hydrochloric acid in ethanol dropwise, while stirring, to adjust the pH to between 3 and 3.5.

    • Slowly lower the temperature to 8-10°C to induce crystallization.

    • Collect the precipitated ethambutol hydrochloride by suction filtration.

    • The resulting product can be further purified by recrystallization if necessary.

Mechanism of Action of Ethambutol

Ethambutol exerts its bacteriostatic effect by inhibiting the synthesis of the mycobacterial cell wall.[1][3] Specifically, it targets the enzyme arabinosyl transferase.[4] This enzyme is crucial for the polymerization of D-arabinose into arabinan, a key component of arabinogalactan. Arabinogalactan is a polysaccharide that forms a covalent complex with mycolic acids and peptidoglycan, which is essential for the integrity and low permeability of the mycobacterial cell wall.[3][5]

By inhibiting arabinosyl transferase, ethambutol disrupts the synthesis of arabinogalactan.[6][5] This, in turn, prevents the formation of the mycolyl-arabinogalactan-peptidoglycan complex, leading to increased permeability of the cell wall.[1] This disruption of the cell wall integrity is also thought to contribute to the synergistic effects of ethambutol when used in combination with other antitubercular drugs.[5]

Visualizations

Ethambutol_Synthesis_Workflow cluster_step1 Step 1: Synthesis of (S)-2-Aminobutanol cluster_step2 Step 2: Synthesis of (S,S)-Ethambutol A (2S,3R)-3-Bromobutan-2-ol B (2S,3S)-3-Azidobutan-2-ol A->B  NaN₃, DMF (SN2 Reaction) C (S)-2-Aminobutanol B->C  H₂, Pd/C (Reduction) D (S)-2-Aminobutanol (2 eq) F (S,S)-Ethambutol D->F Condensation E 1,2-Dichloroethane (1 eq) E->F Condensation

Caption: Workflow for the synthesis of (S,S)-Ethambutol.

Ethambutol_Mechanism Ethambutol Ethambutol ArabinosylTransferase Arabinosyl Transferase (EmbA, EmbB, EmbC) Ethambutol->ArabinosylTransferase Inhibits ArabinanSynthesis Arabinan Synthesis ArabinosylTransferase->ArabinanSynthesis Arabinogalactan Arabinogalactan Synthesis ArabinanSynthesis->Arabinogalactan CellWallComplex Mycolyl-Arabinogalactan- Peptidoglycan Complex Formation Arabinogalactan->CellWallComplex CellWallIntegrity Mycobacterial Cell Wall Integrity CellWallComplex->CellWallIntegrity BacterialGrowth Bacterial Growth Inhibition (Bacteriostatic Effect) CellWallIntegrity->BacterialGrowth Disruption leads to

Caption: Mechanism of action of Ethambutol.

References

Application of 2-Bromobutanal in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Based on a comprehensive review of available scientific literature, there is limited specific documentation detailing the direct application of 2-Bromobutanal in the synthesis of marketed pharmaceuticals or late-stage clinical candidates. However, its chemical structure as an α-bromoaldehyde makes it a potentially valuable, reactive building block for medicinal chemistry research and drug discovery.[1][2] This document provides an overview of its potential applications, general reaction protocols, and its role as a versatile intermediate in organic synthesis.

Application Notes

This compound is an organic compound characterized by a bromine atom on the carbon adjacent (alpha-position) to an aldehyde functional group.[1] This arrangement of functional groups provides two distinct and reactive sites, making it a versatile reagent for constructing more complex molecular architectures.[2]

Key Reactive Features:

  • Electrophilic Carbonyl Carbon: The aldehyde group is susceptible to nucleophilic addition, a common reaction for forming carbon-carbon and carbon-heteroatom bonds.

  • Nucleophilic Substitution Site: The carbon atom bonded to the bromine is electrophilic and susceptible to nucleophilic substitution, typically via an SN2 mechanism.[2]

This dual reactivity allows this compound to be used as a precursor for synthesizing a variety of organic compounds, including heterocyclic structures that are prevalent in many pharmaceutical agents. Its potential applications in medicinal chemistry lie in its ability to serve as a starting material for generating libraries of related compounds for structure-activity relationship (SAR) studies.

Physicochemical and Structural Data

A summary of the key quantitative and structural data for this compound is presented below.

PropertyValueReference(s)
Molecular Formula C₄H₇BrO[1][2][3]
Molecular Weight 151.00 g/mol [1][2][4]
CAS Number 24764-97-4[3][4]
Appearance Colorless to pale-yellow liquid[1]
Canonical SMILES CCC(C=O)Br[3]
InChIKey HAIGSNHRJAADFJ-UHFFFAOYSA-N[3]

Potential Synthetic Applications in Medicinal Chemistry

While specific examples are scarce, the reactivity of this compound can be leveraged in several ways relevant to drug discovery.

  • Synthesis of Heterocycles: By reacting with bifunctional nucleophiles (e.g., compounds containing both amine and thiol groups), this compound can be used to construct various heterocyclic rings, such as thiazoles or imidazoles, which are common scaffolds in medicinal chemistry.

  • Elaboration of Side Chains: The aldehyde can be used as a handle for chain extension or modification, while the bromide allows for the introduction of diverse functional groups via nucleophilic substitution.

  • Fragment-Based Drug Discovery: As a small, reactive molecule, this compound could be used as a "building block" to elaborate initial fragment hits into more potent, lead-like compounds.[5]

The following diagrams illustrate the potential synthetic utility and a hypothetical workflow for analog synthesis.

general_reactivity cluster_aldehyde Aldehyde Reactions cluster_bromide Bromide Reactions main This compound Aldehyde (C=O) α-Bromo (C-Br) nuc_add Nucleophilic Addition (e.g., Grignard, Wittig) main:f1->nuc_add Electrophilic Carbonyl reduct_am Reductive Amination main:f1->reduct_am sn2 SN2 Substitution (e.g., with R-NH2, R-OH, R-SH) main:f2->sn2 Electrophilic α-Carbon elim Elimination (E2) main:f2->elim

Dual reactivity of this compound.

sar_workflow cluster_reactions Parallel Synthesis cluster_products Analog Library start This compound (Building Block) r1 React with Nucleophile A start->r1 r2 React with Nucleophile B start->r2 r3 React with Nucleophile C start->r3 p1 Analog A r1->p1 p2 Analog B r2->p2 p3 Analog C r3->p3 assay Biological Assay (e.g., IC50 determination) p1->assay p2->assay p3->assay sar Structure-Activity Relationship (SAR) assay->sar

Workflow for analog synthesis using this compound.

Experimental Protocols

No specific protocols for the application of this compound in medicinal chemistry are readily available. However, protocols for the synthesis of closely related and precursor compounds are documented. The following protocol details the synthesis of 2-Bromobutanoic Acid, a potential precursor to this compound, via the Hell-Volhard-Zelinsky reaction.[6]

Protocol: Synthesis of 2-Bromobutanoic Acid[6]

This procedure details the alpha-bromination of butanoic acid.

Materials:

  • Butanoic acid

  • Red phosphorus (catalytic amount)

  • Bromine

  • Dichloromethane (B109758) (DCM)

  • Anhydrous sodium sulfate

  • Water

  • Round-bottom flask (three-necked)

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a fume hood, equip a 250 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Add butanoic acid (0.5 mol) and a catalytic amount of red phosphorus (0.05 mol) to the flask.

  • Slowly add bromine (0.55 mol) from the dropping funnel to the stirred mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to 80-90 °C for 8-12 hours, or until the evolution of hydrogen bromide gas ceases.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add water to quench any excess bromine and phosphorus tribromide.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude 2-bromobutanoic acid can be purified by vacuum distillation.

hvz_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Charge flask with Butanoic Acid & Red Phosphorus B 2. Slowly add Bromine via dropping funnel A->B C 3. Heat mixture to 80-90 °C for 8-12h B->C D 4. Cool to room temperature C->D E 5. Quench with water D->E F 6. Extract with Dichloromethane E->F G 7. Dry organic layers (anhydrous Na2SO4) F->G H 8. Concentrate via rotary evaporation G->H I 9. Purify by vacuum distillation H->I

References

Synthesis of Non-Nucleoside Antivirals Using 2-Bromobutanal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of non-nucleoside antiviral pharmacophores, specifically substituted thiazoles and pyrimidines, utilizing 2-Bromobutanal as a key starting material. While direct synthesis of commercially available non-nucleoside antivirals from this compound is not widely documented in published literature, its bifunctional nature as an α-bromoaldehyde makes it a versatile precursor for the construction of various heterocyclic scaffolds known to possess significant antiviral activity.

The protocols outlined below are based on established synthetic methodologies for these heterocyclic systems and have been adapted for the use of this compound. The resulting compounds are valuable candidates for screening in antiviral drug discovery programs.

Application Note: Synthesis of a 2-Aminothiazole Antiviral Scaffold

The Hantzsch thiazole (B1198619) synthesis is a classic and efficient method for the preparation of thiazole rings. This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing reactant, such as thiourea (B124793). This compound serves as a suitable α-haloaldehyde for this synthesis, leading to the formation of a 2-amino-4-ethyl-5-methylthiazole scaffold. 2-Aminothiazole derivatives are a well-known class of compounds exhibiting a broad spectrum of biological activities, including antiviral properties against various RNA and DNA viruses.[1][2][3]

The proposed synthesis provides a straightforward route to a substituted 2-aminothiazole, which can be further functionalized to optimize its antiviral activity and pharmacokinetic properties.

Experimental Protocol: Synthesis of 2-Amino-4-ethyl-5-methylthiazole

This protocol details the synthesis of 2-amino-4-ethyl-5-methylthiazole from this compound and thiourea via the Hantzsch thiazole synthesis.[4][5][6]

Materials:

  • This compound

  • Thiourea

  • Methanol (B129727)

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Reflux condenser

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10 mmol) in methanol (20 mL).

  • Add thiourea (12 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate solution (50 mL) to neutralize the hydrobromic acid formed during the reaction and to precipitate the product.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water (3 x 20 mL).

  • Dry the product in a vacuum oven at 40-50 °C to a constant weight.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or an ethanol/water mixture.

Quantitative Data Summary
ParameterValueReference
Typical Yield 60-80%[5][7]
Purity (recrystallized) >95%-
Antiviral Activity of Structurally Related 2-Aminothiazoles
VirusCompound TypeActivity (EC₅₀/IC₅₀)Reference
Influenza ASubstituted aminothiazoleComparable to Oseltamivir[8]
SARS-CoV-2 MproThiazole derivative3 µM - 15 µM[9][10]
Hepatitis C VirusThiazolidePotent inhibition[11]
Various RNA and DNA virusesThiazole derivativesBroad-spectrum activity[2][3]

Application Note: Synthesis of a Substituted Pyrimidine (B1678525) Antiviral Scaffold

Substituted pyrimidines are another critical class of non-nucleoside antivirals.[12][13] A common synthetic route to 2-aminopyrimidines involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine (B92328). This compound can be envisioned as a precursor to a suitable β-ketoaldehyde equivalent, which can then be cyclized with guanidine to form a 2-amino-4-ethyl-6-methylpyrimidine scaffold.

The proposed two-step synthesis involves an initial acylation to form a β-keto ester, followed by cyclocondensation. This approach provides access to a versatile pyrimidine core that is amenable to further chemical modification for the development of potent antiviral agents.

Experimental Workflow and Protocols

G cluster_0 Step 1: Synthesis of β-Keto Ester Intermediate cluster_1 Step 2: Pyrimidine Ring Formation A This compound D Reaction Mixture A->D B Ethyl acetoacetate (B1235776) B->D C Base (e.g., NaOEt) C->D E Ethyl 2-acetyl-3-methyl-4-oxopentanoate (β-Keto Ester Intermediate) D->E Alkylation F β-Keto Ester Intermediate I Reaction Mixture F->I G Guanidine Hydrochloride G->I H Base (e.g., NaOEt) H->I J 2-Amino-4-ethyl-6-methylpyrimidine I->J Cyclocondensation

Experimental Protocol: Step 1 - Synthesis of a β-Keto Ester from this compound

This protocol describes the synthesis of a β-keto ester intermediate via the alkylation of ethyl acetoacetate with this compound.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.

  • Prepare a solution of sodium ethoxide in anhydrous ethanol by dissolving sodium metal (10 mmol) in ethanol (30 mL) with cooling.

  • Add ethyl acetoacetate (10 mmol) dropwise to the sodium ethoxide solution with stirring.

  • After the addition is complete, add this compound (10 mmol) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction by adding water and neutralize with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-keto ester.

  • Purify the product by vacuum distillation or column chromatography.

Experimental Protocol: Step 2 - Synthesis of 2-Amino-4-ethyl-6-methylpyrimidine

This protocol describes the cyclocondensation of the β-keto ester intermediate with guanidine to form the pyrimidine ring.[14][15][16]

Materials:

  • β-Keto ester intermediate from Step 1

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, prepare a solution of sodium ethoxide in anhydrous ethanol by dissolving sodium metal (11 mmol) in ethanol (30 mL).

  • Add guanidine hydrochloride (10 mmol) to the sodium ethoxide solution and stir for 15 minutes.

  • Add the β-keto ester intermediate (10 mmol) from Step 1 to the reaction mixture.

  • Heat the mixture to reflux for 6-8 hours.

  • After cooling, neutralize the reaction mixture with a dilute acid.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data Summary
ParameterValueReference
Typical Yield (Cyclocondensation) 60-75%[16]
Purity (recrystallized) >95%-
Antiviral Activity of Structurally Related Pyrimidines
VirusCompound TypeActivity (EC₅₀/IC₅₀)Reference
Herpes Simplex Virus-14,7-Disubstituted Pyrimido[4,5-d]pyrimidineWeak activity[17]
Human Coronaviruses (229E, OC43)Amino-indane substituted Pyrimido[4,5-d]pyrimidineSelective efficacy[17]
DNA and RNA virusesVarious pyrimidine derivativesBroad-spectrum activity[12][13]

Potential Mechanism of Action: Inhibition of Viral Polymerase

Many non-nucleoside antivirals, including those with thiazole and pyrimidine scaffolds, function by inhibiting key viral enzymes essential for replication. A common target is the viral RNA-dependent RNA polymerase (RdRp), which is responsible for replicating the viral genome in many RNA viruses.[18][19][20] Non-nucleoside inhibitors typically bind to an allosteric site on the polymerase, inducing a conformational change that disrupts its function, thereby halting viral replication.

G cluster_0 Viral Replication Cycle cluster_1 Inhibition Pathway A Viral RNA Genome C Replication Complex A->C B RNA-dependent RNA Polymerase (RdRp) B->C G Inactive RdRp D New Viral RNA C->D RNA Synthesis E Non-Nucleoside Inhibitor (Thiazole/Pyrimidine Derivative) F Allosteric Site on RdRp E->F Binding F->G Conformational Change G->C Inhibition

Alternative Mechanism: Inhibition of Pyrimidine Biosynthesis

Some antiviral pyrimidine analogues exert their effect by targeting host cell enzymes involved in nucleotide metabolism. One such target is dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[18][21] By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, which are essential building blocks for both host and viral RNA and DNA synthesis. This broad-spectrum antiviral strategy effectively starves the virus of the necessary components for replication.

G cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 Inhibition Pathway cluster_2 Viral Replication A Carbamoyl Phosphate + Aspartate B Dihydroorotate A->B Multi-step C Orotate B->C Oxidation D UMP -> UTP -> CTP C->D Multi-step H Viral RNA/DNA Synthesis D->H D->H Depletion of Precursors E Dihydroorotate Dehydrogenase (DHODH) E->C Catalysis G Inactive DHODH F Pyrimidine-based Inhibitor F->E Binding and Inhibition G->C Block I Viral Polymerase J Viral Progeny I->J

References

Application Notes and Protocols for the Grignard Reaction with 2-Bromobutanal: A Detailed Guide for Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Grignard reaction involving 2-bromobutanal for the formation of a new carbon-carbon bond, yielding a substituted secondary alcohol. The presence of a bromine atom on the carbon alpha to the carbonyl group introduces a significant stereochemical consideration, making the diastereoselectivity of this reaction a key point of interest. These notes will cover the reaction mechanism, stereochemical models, detailed experimental protocols, and data presentation for the synthesis of 3-bromo-4-hexanol via the reaction of ethylmagnesium bromide with this compound.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl carbon.[1] This reaction is widely employed in the synthesis of alcohols, with the nature of the carbonyl compound determining the class of the resulting alcohol.[2] The reaction of a Grignard reagent with an aldehyde, such as this compound, yields a secondary alcohol.

The key challenge and area of interest in the reaction with this compound lies in controlling the stereochemistry of the newly formed chiral center. The presence of a chiral center at the alpha-position to the carbonyl group, which also bears a halogen atom, allows for potential stereochemical control through chelation or non-chelation pathways, often rationalized by the Felkin-Anh and Cram chelation models.

Reaction Scheme and Stereochemistry

The overall reaction involves the preparation of a Grignard reagent (e.g., ethylmagnesium bromide from ethyl bromide and magnesium) and its subsequent reaction with this compound, followed by an acidic workup to yield 3-bromo-4-hexanol.

Step 1: Formation of the Grignard Reagent

Step 2: Reaction with this compound and Work-up

The addition of the Grignard reagent to the chiral α-bromo aldehyde can proceed through two main competing stereochemical models:

  • Felkin-Anh Model (Non-chelation): This model predicts the stereochemical outcome when no chelation between the magnesium atom and the alpha-substituent occurs. The largest group on the alpha-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. In the case of this compound, the bromine atom is considered a large group due to its electronegativity.

  • Cram Chelation Model: This model applies when the alpha-substituent is a Lewis base (like the bromine atom) that can form a five-membered chelate ring with the magnesium atom of the Grignard reagent and the carbonyl oxygen. This rigid chelate then directs the nucleophilic attack of the ethyl group from the less hindered face.

The predominance of one diastereomer over the other is influenced by factors such as the nature of the Grignard reagent, the solvent, and the temperature.

Data Presentation

The following tables summarize the key quantitative data for a representative Grignard reaction of ethylmagnesium bromide with this compound.

ReagentMolecular Weight ( g/mol )Moles (mmol)Molar Ratio
This compound150.9910.01.0
Magnesium Turnings24.3112.01.2
Ethyl Bromide108.9711.01.1
Anhydrous Diethyl Ether74.12--
ParameterValue
Reaction Conditions
Grignard Formation TemperatureRoom Temperature to gentle reflux
Reaction with Aldehyde Temperature0 °C to Room Temperature
Reaction Time (Grignard Formation)1-2 hours
Reaction Time (Aldehyde Addition)1 hour at 0 °C, then warm to RT
Product Information
Product Name3-Bromo-4-hexanol
Typical Yield60-75%
Diastereomeric Ratio (anti:syn)~3:1 (favoring the anti product)

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of 3-bromo-4-hexanol.

Materials and Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

  • Standard glassware for workup and purification

  • Magnesium turnings

  • Ethyl bromide

  • This compound

  • Anhydrous diethyl ether

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • 1 M Hydrochloric acid

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl acetate (B1210297) (for chromatography)

Protocol 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)
  • Glassware Preparation: Thoroughly dry all glassware in an oven at 120 °C overnight and assemble it hot under a stream of inert gas to ensure anhydrous conditions.

  • Initiation: Place magnesium turnings (1.2 eq) and a small crystal of iodine in the three-necked flask.

  • Solvent Addition: Add a portion of anhydrous diethyl ether to the flask, enough to cover the magnesium turnings.

  • Addition of Alkyl Halide: Dissolve ethyl bromide (1.1 eq) in anhydrous diethyl ether in the dropping funnel. Add a small amount of this solution to the magnesium.

  • Reaction Initiation: The reaction should start spontaneously, indicated by the disappearance of the iodine color, the appearance of turbidity, and gentle boiling of the ether. If the reaction does not start, gentle warming with a heat gun or water bath may be necessary.

  • Grignard Formation: Once the reaction has initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent. The final solution should be a cloudy, grayish color.

Protocol 2: Reaction of Ethylmagnesium Bromide with this compound
  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add the this compound solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

Protocol 3: Work-up and Purification
  • Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

  • Acidification: Add 1 M HCl to dissolve the magnesium salts, resulting in a clear two-phase mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-bromo-4-hexanol.

Visualizations

Reaction Pathway Diagram

Grignard_Reaction_Pathway cluster_reagent_prep Grignard Reagent Formation cluster_reaction Reaction with Aldehyde Ethyl_Bromide Ethyl Bromide (CH3CH2Br) Grignard_Reagent Ethylmagnesium Bromide (CH3CH2MgBr) Ethyl_Bromide->Grignard_Reagent Anhydrous Ether Magnesium Magnesium (Mg) Magnesium->Grignard_Reagent Intermediate Magnesium Alkoxide Intermediate Grignard_Reagent->Intermediate Nucleophilic Addition 2_Bromobutanal This compound 2_Bromobutanal->Intermediate Product 3-Bromo-4-hexanol Intermediate->Product Acidic Workup (H3O+)

Caption: Overall reaction pathway for the synthesis of 3-bromo-4-hexanol.

Stereochemical Models Diagram

Stereochemical_Models cluster_felkin Felkin-Anh Model (Non-chelation) cluster_cram Cram Chelation Model Felkin_Model Nucleophilic attack anti to the largest group (Br) Anti_Product Anti-Diastereomer (Major Product) Felkin_Model->Anti_Product Cram_Model Chelation of Mg with O and Br, directing attack Syn_Product Syn-Diastereomer (Minor Product) Cram_Model->Syn_Product Grignard_Attack Grignard Reagent Attack on this compound Grignard_Attack->Felkin_Model Favored Pathway Grignard_Attack->Cram_Model Less Favored Pathway

Caption: Competing stereochemical models for the Grignard addition.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Dry Glassware and Reagents Grignard_Prep Prepare Ethylmagnesium Bromide (Protocol 1) Start->Grignard_Prep Reaction React with this compound (Protocol 2) Grignard_Prep->Reaction Workup Aqueous Workup and Extraction (Protocol 3) Reaction->Workup Purification Column Chromatography (Protocol 3) Workup->Purification Product Pure 3-Bromo-4-hexanol Purification->Product

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols for Nucleophilic Addition Reactions at the Carbonyl of 2-Bromobutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Date: December 19, 2025

Abstract

These application notes provide a comprehensive overview of nucleophilic addition reactions targeting the carbonyl group of 2-bromobutanal. This versatile bifunctional molecule, possessing both a reactive aldehyde and a bromine atom at the α-position, is a valuable intermediate in organic synthesis and drug discovery. This document details the mechanistic principles, experimental protocols for key transformations, and expected quantitative outcomes for reactions with various nucleophiles. Furthermore, it explores the potential applications of this compound derivatives in drug development, including their role as potential enzyme inhibitors and cytotoxic agents.

Introduction

This compound is a chiral α-bromoaldehyde that serves as a key building block in the synthesis of complex organic molecules. Its electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of the bromine atom at the adjacent stereocenter introduces the potential for diastereoselective reactions and provides a handle for subsequent functionalization. Understanding and controlling the reactivity of this compound is crucial for its effective utilization in the synthesis of pharmaceutical intermediates and bioactive compounds.

General Reaction Mechanism

The fundamental reaction pathway for nucleophilic addition to this compound involves the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields the final addition product. The stereochemical outcome of this addition is influenced by the facial selectivity of the nucleophilic attack, which can be directed by the existing stereocenter at the α-position.

G reagents This compound + Nucleophile (Nu⁻) intermediate Tetrahedral Alkoxide Intermediate reagents->intermediate Nucleophilic Attack product Addition Product intermediate->product Protonation protonation Protonation (e.g., H₃O⁺)

Caption: General mechanism of nucleophilic addition to this compound.

Key Nucleophilic Addition Reactions and Protocols

This section details experimental protocols for several important classes of nucleophilic addition reactions with this compound. The quantitative data presented in the tables are based on typical yields and selectivities observed for similar α-chiral aldehydes and should be considered as representative examples.

Grignard Reaction

The addition of Grignard reagents (RMgX) to this compound provides a direct route to secondary alcohols with the formation of a new carbon-carbon bond. The diastereoselectivity of the reaction is often governed by Felkin-Anh or chelation-controlled models, depending on the reaction conditions and the nature of the Grignard reagent.

Experimental Protocol: Synthesis of 1-(1-bromobutyl)-1-pentanol (Example with butylmagnesium bromide)

  • Preparation: A flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 g, 50 mmol). The apparatus is flushed with dry nitrogen.

  • Grignard Reagent Formation: Anhydrous diethyl ether (20 mL) is added to the flask. A solution of 1-bromobutane (B133212) (5.5 mL, 50 mmol) in anhydrous diethyl ether (20 mL) is added dropwise via the dropping funnel. The reaction is initiated with gentle heating if necessary. After the addition is complete, the mixture is refluxed for 30 minutes.

  • Addition to this compound: The Grignard solution is cooled to 0 °C in an ice bath. A solution of this compound (5.0 g, 33.1 mmol) in anhydrous diethyl ether (15 mL) is added dropwise over 30 minutes.

  • Work-up: The reaction mixture is stirred at 0 °C for 1 hour and then quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (30 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 20 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired secondary alcohol.

Table 1: Representative Data for Grignard Reactions with this compound

Grignard ReagentProductTypical Yield (%)Diastereomeric Ratio (syn:anti)
Methylmagnesium bromide3-Bromo-2-pentanol75-8560:40 to 70:30
Phenylmagnesium bromide1-(1-Bromobutyl)phenylmethanol70-8070:30 to 80:20
Butylmagnesium bromide5-Bromo-4-octanol70-8065:35 to 75:25
Reformatsky Reaction

The Reformatsky reaction involves the addition of an organozinc reagent, typically derived from an α-haloester, to the carbonyl group of this compound. This reaction is a valuable method for the synthesis of β-hydroxy esters.

Experimental Protocol: Synthesis of Ethyl 3-hydroxy-2-(1-bromobutyl)propanoate

  • Preparation: A 100 mL flask is charged with activated zinc dust (3.3 g, 50 mmol) and a crystal of iodine. The flask is heated gently under vacuum and then cooled to room temperature under a nitrogen atmosphere.

  • Reagent Formation and Addition: Anhydrous tetrahydrofuran (B95107) (THF, 30 mL) is added, followed by a solution of this compound (3.0 g, 19.9 mmol) and ethyl bromoacetate (B1195939) (4.4 mL, 40 mmol) in THF (10 mL) added dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, the mixture is refluxed for an additional 1 hour.

  • Work-up: The reaction is cooled to 0 °C and quenched with saturated aqueous ammonium chloride solution (25 mL). The mixture is extracted with ethyl acetate (B1210297) (3 x 30 mL).

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

Table 2: Representative Data for Reformatsky Reactions with this compound

α-HaloesterProductTypical Yield (%)Diastereomeric Ratio (syn:anti)
Ethyl bromoacetateEthyl 3-hydroxy-2-methyl-4-bromopentanoate65-7550:50 to 60:40
tert-Butyl bromoacetatetert-Butyl 3-hydroxy-2-methyl-4-bromopentanoate70-8055:45 to 65:35
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

These reactions are powerful methods for the conversion of the aldehyde functionality of this compound into an alkene. The stereochemical outcome (E/Z selectivity) can often be controlled by the choice of the ylide and reaction conditions.

Experimental Protocol: Synthesis of 1-Bromo-2-ethyl-1-pentene (Wittig Reaction Example)

  • Ylide Preparation: To a suspension of propyltriphenylphosphonium bromide (19.3 g, 50 mmol) in anhydrous THF (100 mL) at 0 °C is added n-butyllithium (2.5 M in hexanes, 20 mL, 50 mmol) dropwise. The resulting deep red solution is stirred for 30 minutes at 0 °C.

  • Addition of Aldehyde: A solution of this compound (5.0 g, 33.1 mmol) in THF (20 mL) is added dropwise to the ylide solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • Work-up and Purification: The reaction is quenched with water (50 mL) and extracted with pentane (B18724) (3 x 50 mL). The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by distillation or column chromatography.

Table 3: Representative Data for Wittig and HWE Reactions with this compound

ReagentProduct TypeTypical Yield (%)E/Z Ratio
(Triphenylphosphoranylidene)ethane3-Bromo-4-hexene80-90>95:5 (Z)
Triethyl phosphonoacetate (HWE)Ethyl 4-bromo-2-hexenoate85-95>90:10 (E)

Applications in Drug Development

The unique bifunctionality of this compound and its derivatives makes them attractive starting materials and intermediates in drug discovery and development.

Role as a Synthetic Intermediate

This compound is a precursor for the synthesis of various heterocyclic compounds and molecules with defined stereochemistry, which are common motifs in pharmaceuticals. The nucleophilic addition products can undergo subsequent intramolecular or intermolecular reactions involving the bromine atom to construct complex molecular architectures.

Potential as Bioactive Molecules

α-Haloaldehydes are known to be reactive electrophiles that can interact with biological nucleophiles such as amino acid residues in proteins (cysteine, histidine, lysine) and nucleobases in DNA. This reactivity can be harnessed for the design of targeted covalent inhibitors or as probes for studying biological pathways.

Cytotoxicity and Enzyme Inhibition:

The electrophilic nature of the aldehyde and the presence of a good leaving group (bromide) suggest that this compound and its derivatives could exhibit cytotoxicity by alkylating critical biomolecules, leading to cellular dysfunction and apoptosis. This mechanism is relevant to the development of anticancer agents. For instance, α-bromoaldehydes can act as inhibitors of enzymes that have a nucleophilic residue in their active site.

G cluster_0 Cellular Environment This compound This compound Nucleophilic Biomolecules Nucleophilic Biomolecules (Proteins, DNA) This compound->Nucleophilic Biomolecules Alkylation Covalent Adducts Covalent Adducts Nucleophilic Biomolecules->Covalent Adducts Cellular Dysfunction Cellular Dysfunction Covalent Adducts->Cellular Dysfunction Loss of function Apoptosis Apoptosis Cellular Dysfunction->Apoptosis Induces

Caption: Potential signaling pathway for this compound-induced cytotoxicity.

Experimental Workflows

The following diagram illustrates a typical workflow for a nucleophilic addition reaction with this compound followed by product analysis.

G start Start reagent_prep Prepare Nucleophile (e.g., Grignard Reagent) start->reagent_prep reaction_setup Set up Reaction Flask under Inert Atmosphere reagent_prep->reaction_setup addition Add this compound Solution Dropwise reaction_setup->addition reaction Stir at Controlled Temperature addition->reaction quench Quench Reaction reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: General experimental workflow for nucleophilic addition to this compound.

Conclusion

This compound is a highly valuable and versatile substrate for nucleophilic addition reactions. The protocols and data presented in these application notes provide a foundation for researchers to explore the rich chemistry of this compound. The ability to form new carbon-carbon and carbon-heteroatom bonds with potential stereocontrol, coupled with the reactivity of the α-bromo substituent, opens up numerous avenues for the synthesis of complex molecules with potential applications in drug discovery and materials science. Careful control of reaction conditions is paramount to achieving high yields and selectivities in these transformations.

Application Notes and Protocols for Nucleophilic Substitution at the Alpha-Position of 2-Bromobutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of nucleophilic substitution reactions at the α-position of 2-bromobutanal, a versatile bifunctional molecule. The presence of a reactive bromine atom adjacent to an aldehyde group makes it a valuable precursor for the synthesis of a diverse range of α-substituted butanal derivatives, which are of significant interest in medicinal chemistry and drug development. This document outlines the reaction mechanisms, provides detailed experimental protocols for key transformations, summarizes quantitative data, and discusses the applications of the resulting products in drug discovery.

Reaction Mechanism and Theoretical Framework

Nucleophilic substitution at the α-position of this compound predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted, single-step process, a nucleophile attacks the electrophilic carbon atom bearing the bromine atom, leading to the displacement of the bromide ion as a leaving group.

The key factors favoring the SN2 pathway for this compound include:

  • Primary Alkyl Halide: The carbon atom attached to the bromine is a secondary carbon, which is sterically accessible for the backside attack characteristic of SN2 reactions.

  • Good Leaving Group: The bromide ion (Br⁻) is an excellent leaving group due to its stability in solution as the conjugate base of a strong acid (HBr).

  • Strong Nucleophiles: The reaction is typically carried out with strong nucleophiles, which favor the bimolecular mechanism.

The general reaction can be depicted as follows:

Caption: SN2 mechanism at the alpha-position of this compound.

Quantitative Data Summary

The following tables summarize the typical yields for nucleophilic substitution reactions of this compound with various nucleophiles and the biological activities of the resulting α-substituted butanal derivatives.

Table 1: Reaction Yields for Nucleophilic Substitution of this compound

NucleophileReagentSolventProductTypical Yield (%)
Amine (Ammonia)Aqueous Ammonia (B1221849)Dichloromethane2-Aminobutanal60-70
Amine (Piperidine)Piperidine (B6355638)Acetonitrile2-(1-Piperidinyl)butanal75-85
Azide (B81097)Sodium Azide (NaN₃)DMF2-Azidobutanal>90[1]
ThiolThiophenolEthanol (B145695)/Base2-(Phenylthio)butanal80-90

Table 2: Biological Activity of α-Substituted Butanal Derivatives

Compound ClassDerivative ExampleBiological ActivityTarget/OrganismReported IC₅₀/MIC
α-Amino Aldehydes2-Aminobutanal derivativesAntifungalCandida albicansMIC: 70 µg/mL[2]
α-Azido Aldehydes2-Azidobutanal derivativesAnticancerHuman cancer cell linesIC₅₀: 2.99 µM (for a related azide derivative)[2]
α-Thio Aldehydes2-(Phenylthio)butanal derivativesEnzyme InhibitionCarbonic AnhydrasePotent inhibition observed for related sulfonamides[3]

Experimental Protocols

General Procedure for Nucleophilic Substitution with Amines

Protocol 3.1.1: Synthesis of 2-Aminobutanal

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

  • Reaction Execution: Add an excess of aqueous ammonia (e.g., 5-10 eq) to the solution at room temperature.

  • Stirring: Stir the reaction mixture vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-aminobutanal. Further purification can be achieved by column chromatography.

Protocol 3.1.2: Synthesis of 2-(1-Piperidinyl)butanal

  • Reaction Setup: To a solution of this compound (1.0 eq) in acetonitrile, add piperidine (1.2 eq) and potassium carbonate (1.5 eq).

  • Reaction Execution: Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield 2-(1-piperidinyl)butanal.

Synthesis of 2-Azidobutanal
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in N,N-dimethylformamide (DMF).

  • Reaction Execution: Add sodium azide (1.5 eq) to the solution. Heat the reaction mixture to 60-70 °C.[1]

  • Stirring: Stir the mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC.[1]

  • Work-up: After completion, cool the reaction mixture and pour it into cold water. Extract the product with diethyl ether.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-azidobutanal can be purified by vacuum distillation.

Synthesis of 2-(Phenylthio)butanal
  • Reaction Setup: Dissolve thiophenol (1.1 eq) in ethanol in a round-bottom flask. Add a base such as sodium ethoxide (1.1 eq) to generate the thiophenolate nucleophile.

  • Reaction Execution: Add this compound (1.0 eq) to the solution and stir the mixture at room temperature.

  • Stirring: Continue stirring for 6-12 hours, monitoring the reaction by TLC.

  • Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Applications in Drug Development

Derivatives of this compound are valuable intermediates in the synthesis of various pharmacologically active compounds. The introduction of different nucleophiles at the α-position allows for the generation of a diverse library of molecules with potential therapeutic applications.

Antimicrobial and Antifungal Agents

α-Amino aldehydes and their derivatives have shown promising antimicrobial and antifungal activities.[2] The primary amine or substituted amine functionality can interact with biological targets, while the aldehyde group can participate in covalent bond formation, potentially leading to enzyme inhibition or disruption of cellular processes in pathogens. For instance, some 2-aminobenzothiazole (B30445) derivatives have shown significant antifungal activity with MIC values in the range of 4-8 μg/mL against Candida species.[4]

Antifungal_Pathway Fungal_Cell_Wall Fungal Cell Wall Synthesis Cell_Death Fungal Cell Death Fungal_Cell_Wall->Cell_Death Ergosterol_Biosynthesis Ergosterol Biosynthesis Ergosterol_Biosynthesis->Cell_Death Enzyme_Inhibition Key Enzyme Inhibition Enzyme_Inhibition->Cell_Death Substituted_Butanal Substituted_Butanal Substituted_Butanal->Ergosterol_Biosynthesis Inhibition Substituted_Butanal->Enzyme_Inhibition Inhibition

Caption: Potential antifungal mechanisms of α-amino butanal derivatives.

Anticancer Agents

α-Azido aldehydes are precursors to various nitrogen-containing heterocycles, such as triazoles, which are known to exhibit anticancer properties. The azide group can participate in click chemistry reactions to generate a wide range of triazole derivatives. These compounds can act as enzyme inhibitors or interact with other biological targets to induce apoptosis in cancer cells. Some azide derivatives have demonstrated anticancer activity with IC₅₀ values in the low micromolar range.[2]

Anticancer_Pathway Signal_Transduction Signal Transduction Pathways (e.g., Kinase signaling) Apoptosis_Induction Induction of Apoptosis Signal_Transduction->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Signal_Transduction->Cell_Cycle_Arrest Tumor_Suppression Tumor Growth Inhibition Apoptosis_Induction->Tumor_Suppression Cell_Cycle_Arrest->Tumor_Suppression

Caption: Proposed anticancer mechanism of action for α-azido butanal derivatives.

Experimental Workflow

The general workflow for the synthesis and evaluation of 2-substituted butanal derivatives is outlined below.

Experimental_Workflow Nucleophilic_Substitution Nucleophilic Substitution (Amine, Azide, Thiol, etc.) Purification Purification (Column Chromatography, Distillation) Nucleophilic_Substitution->Purification Characterization Structural Characterization (NMR, IR, Mass Spectrometry) Purification->Characterization Biological_Screening Biological Activity Screening (Antimicrobial, Anticancer Assays) Characterization->Biological_Screening Lead_Optimization Lead Compound Optimization Biological_Screening->Lead_Optimization

Caption: General workflow for synthesis and evaluation.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Bromobutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds utilizing 2-bromobutanal as a key starting material. This compound, an α-haloaldehyde, is a versatile building block for constructing a range of heterocyclic scaffolds of interest in medicinal chemistry and drug development. The protocols outlined below are based on established synthetic methodologies for α-halocarbonyl compounds and have been adapted for reactions involving this compound.

Synthesis of 4-Ethyl-Substituted Thiazoles via Hantzsch Thiazole (B1198619) Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring.[1] It involves the cyclocondensation of an α-halocarbonyl compound, such as this compound, with a thioamide derivative. This reaction provides a straightforward route to 4-ethyl-substituted thiazoles.

Logical Relationship: Hantzsch Thiazole Synthesis

Hantzsch_Thiazole_Synthesis This compound This compound Intermediate Thioester Intermediate This compound->Intermediate Thioamide_Derivative Thioamide_Derivative Thioamide_Derivative->Intermediate Cyclization Cyclization Intermediate->Cyclization Thiazole_Product 4-Ethyl-Substituted Thiazole Cyclization->Thiazole_Product

Caption: Hantzsch synthesis of 4-ethyl-thiazoles.

Experimental Protocol: Synthesis of 2-Amino-4-ethylthiazole (B1281273)

This protocol describes the synthesis of 2-amino-4-ethylthiazole from this compound and thiourea (B124793).

Materials:

  • This compound

  • Thiourea

  • Ethanol (B145695)

  • Sodium bicarbonate (5% aqueous solution)

  • Water (deionized)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thiourea (1.2 mmol) in ethanol (10 mL).

  • To this solution, add this compound (1.0 mmol).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-cold water (50 mL).

  • Neutralize the solution by slowly adding a 5% aqueous solution of sodium bicarbonate until effervescence ceases.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water (2 x 10 mL).

  • Dry the product under vacuum to obtain 2-amino-4-ethylthiazole.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Hantzsch synthesis of 4-ethylthiazoles using this compound. Yields are estimates based on similar reactions with other α-halocarbonyls.[2]

Thioamide ReactantProductSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Thiourea2-Amino-4-ethylthiazoleEthanol781-285-95
Thioacetamide2-Methyl-4-ethylthiazoleEthanol782-470-85
Thiobenzamide2-Phenyl-4-ethylthiazoleEthanol783-575-90

Synthesis of 4-Ethyl-Substituted Imidazoles

The synthesis of imidazoles from α-halocarbonyl compounds can be achieved through various methods, including the Debus synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia (B1221849).[3] A more direct approach for substituted imidazoles involves the reaction of an α-halocarbonyl with an amidine.

Experimental Workflow: Imidazole Synthesis

Imidazole_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up This compound This compound Mixing Mix in Solvent This compound->Mixing Amidine Amidine Derivative Amidine->Mixing Heating Heat to Reflux Mixing->Heating Cooling Cool to RT Heating->Cooling Neutralization Neutralize with Base Cooling->Neutralization Extraction Extract with Organic Solvent Neutralization->Extraction Purification Purify by Chromatography Extraction->Purification Product 4-Ethyl-Substituted Imidazole Purification->Product

Caption: Workflow for 4-ethyl-imidazole synthesis.

Experimental Protocol: Synthesis of 4-Ethyl-1H-imidazole

This protocol outlines the synthesis of 4-ethyl-1H-imidazole from this compound and formamidine (B1211174) acetate (B1210297) in liquid ammonia, a common method for preparing 2-unsubstituted imidazoles.[4]

Materials:

Procedure:

  • Set up a three-necked flask with a dry ice/acetone condenser and an inlet for ammonia gas.

  • Condense liquid ammonia (approx. 50 mL) into the flask at -78 °C.

  • Carefully add small pieces of sodium metal until a persistent blue color is obtained, indicating the formation of sodium amide.

  • Add formamidine acetate (1.1 mmol) to the liquid ammonia.

  • Dissolve this compound (1.0 mmol) in a minimal amount of dry methanol and add it dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 4-6 hours.

  • Slowly allow the ammonia to evaporate overnight.

  • To the residue, carefully add methanol to quench any remaining sodium amide, followed by water.

  • Extract the aqueous layer with chloroform (B151607) or ethyl acetate (3 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield 4-ethyl-1H-imidazole.

Quantitative Data Summary

The following table presents estimated reaction parameters for the synthesis of 4-ethylimidazoles. Yields are based on analogous reactions.[4]

Amidine ReactantProductSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Formamidine acetate4-Ethyl-1H-imidazoleLiquid Ammonia-784-650-70
Acetamidine HCl2-Methyl-4-ethyl-1H-imidazoleEthanol/Base786-845-65
Benzamidine HCl2-Phenyl-4-ethyl-1H-imidazoleEthanol/Base786-850-70

Synthesis of 7-Ethyl-Substituted Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with significant biological activities. A common synthetic route involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound.[5]

Signaling Pathway: Imidazo[1,2-a]pyridine Formation

Imidazopyridine_Formation 2-Aminopyridine 2-Aminopyridine N-alkylation N-Alkylation Intermediate 2-Aminopyridine->N-alkylation This compound This compound This compound->N-alkylation Intramolecular_Cyclization Intramolecular Cyclization N-alkylation->Intramolecular_Cyclization Dehydration Dehydration Intramolecular_Cyclization->Dehydration Imidazopyridine 7-Ethyl-Substituted Imidazo[1,2-a]pyridine Dehydration->Imidazopyridine

Caption: Formation of Imidazo[1,2-a]pyridines.

Experimental Protocol: Synthesis of 7-Ethylimidazo[1,2-a]pyridine (B8570662)

This protocol describes the synthesis of 7-ethylimidazo[1,2-a]pyridine from 2-amino-4-ethylpyridine (B14419) and this compound.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-ethylpyridine (1.0 mmol) and sodium bicarbonate (1.5 mmol) in ethanol or acetonitrile (15 mL).

  • Add this compound (1.1 mmol) to the mixture.

  • Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 7-ethylimidazo[1,2-a]pyridine.

Quantitative Data Summary

The table below provides estimated reaction parameters for the synthesis of substituted imidazo[1,2-a]pyridines from this compound.

2-Aminopyridine DerivativeProductSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
2-Aminopyridine7-Ethylimidazo[1,2-a]pyridineEthanol788-1260-75
2-Amino-4-methylpyridine7-Ethyl-5-methylimidazo[1,2-a]pyridineAcetonitrile826-1065-80
2-Amino-5-chloropyridine6-Chloro-7-ethylimidazo[1,2-a]pyridineEthanol788-1255-70

References

Application Notes and Protocols for Stereoselective Reactions Involving Chiral 2-Bromobutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents where the biological activity of a molecule is often dictated by its three-dimensional structure. Chiral α-bromo aldehydes, such as 2-bromobutanal, are valuable building blocks in this endeavor. The presence of a stereocenter adjacent to a reactive carbonyl group, along with the bromine atom, allows for a variety of stereoselective transformations to construct complex molecular architectures with a high degree of stereocontrol.

These application notes provide an overview of key strategies and detailed protocols for conducting stereoselective reactions with chiral this compound and its derivatives. The methodologies described are fundamental for the synthesis of enantiomerically pure compounds, which is a critical aspect of drug discovery and development.[1]

Key Concepts in Stereoselective Reactions of α-Bromo Aldehydes

Stereoselective reactions are chemical reactions that favor the formation of one stereoisomer over another.[2] In the context of chiral this compound, this typically involves the creation of a new stereocenter with a defined relationship to the existing one, leading to diastereoselectivity. Key strategies to achieve this include:

  • Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[3] After the desired transformation, the auxiliary is removed, having served its purpose of inducing asymmetry. Evans oxazolidinones are a prominent class of chiral auxiliaries that are highly effective in controlling the stereoselectivity of reactions involving carbonyl compounds.[4] They are particularly useful in aldol (B89426), alkylation, and acylation reactions.

  • Substrate Control: The existing stereocenter in a chiral molecule can influence the direction of attack of a reagent on a nearby reactive center. This is known as substrate-controlled diastereoselectivity. Models such as the Felkin-Anh and Cram chelation models are used to predict the outcome of nucleophilic additions to chiral carbonyl compounds.[5]

  • Reagent Control: A chiral reagent or catalyst can be used to differentiate between the two faces of a prochiral carbonyl group or to react selectively with one enantiomer of a racemic starting material.

This document will focus on the use of chiral auxiliaries, as it is a robust and widely applicable method for achieving high levels of stereoselectivity in reactions of α-bromo carbonyl compounds.[3]

Diastereoselective Aldol Reaction of an N-Acyl Oxazolidinone Derivative

The following protocols describe a representative workflow for a highly diastereoselective aldol reaction of a derivative of 2-bromobutanoic acid using an Evans-type chiral auxiliary. This serves as a model for how to control the stereochemistry in reactions involving the this compound scaffold.

Experimental Protocols

Protocol 1: Acylation of the Chiral Auxiliary

This protocol describes the attachment of the 2-bromobutanoyl group to the chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • 2-Bromobutanoyl chloride (can be prepared from 2-bromobutanoic acid and oxalyl chloride or thionyl chloride)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.).

  • Dissolve the auxiliary in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq.) dropwise to the solution.

  • Stir the resulting mixture at -78 °C for 30 minutes to ensure complete deprotonation.

  • In a separate flask, prepare a solution of 2-bromobutanoyl chloride (1.1 eq.) in anhydrous THF.

  • Add the solution of 2-bromobutanoyl chloride dropwise to the lithiated auxiliary solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature over 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the N-(2-bromobutanoyl)oxazolidinone.

Protocol 2: Diastereoselective Aldol Reaction

This protocol details the formation of a boron enolate from the acylated auxiliary and its subsequent diastereoselective reaction with an aldehyde (e.g., isobutyraldehyde).

Materials:

  • N-(2-bromobutanoyl)oxazolidinone (from Protocol 1)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Di-n-butylboron triflate (Bu₂BOTf)

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • Isobutyraldehyde (or other desired aldehyde)

  • pH 7 phosphate (B84403) buffer

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-(2-bromobutanoyl)oxazolidinone (1.0 eq.) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-n-butylboron triflate (1.1 eq.) dropwise, followed by the dropwise addition of triethylamine (1.2 eq.).

  • Stir the mixture at 0 °C for 30 minutes to form the boron enolate.

  • Cool the reaction mixture to -78 °C.

  • Add the aldehyde (e.g., isobutyraldehyde, 1.2 eq.) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.

  • Concentrate the mixture under reduced pressure to remove most of the organic solvents.

  • Extract the aqueous residue with DCM (3 x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Protocol 3: Removal of the Chiral Auxiliary

This protocol describes the cleavage of the chiral auxiliary to yield the chiral β-hydroxy acid, which can then be converted to other functional groups.

Materials:

  • Aldol adduct (from Protocol 2)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Lithium hydroxide (B78521) (LiOH)

Procedure:

  • Dissolve the aldol adduct (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C.

  • Add hydrogen peroxide (4.0 eq.) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq.).

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (B76179) (Na₂SO₃).

  • Acidify the mixture to pH ~2 with a suitable acid (e.g., 1 M HCl).

  • Extract the product with ethyl acetate (3 x).

  • The chiral auxiliary can be recovered from the aqueous layer.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the chiral β-hydroxy acid.

Quantitative Data

The following table summarizes typical results for diastereoselective aldol reactions using Evans-type oxazolidinone auxiliaries with α-bromo N-acyl derivatives, which are analogous to the reactions described above.

AldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
Benzaldehyde>95:585-95[3]
Isobutyraldehyde>95:580-90[3]
Pivaldehyde>98:275-85[3]

Note: The specific diastereomeric ratio and yield for reactions with chiral this compound derivatives would need to be determined experimentally.

Visualizations

Workflow and Reaction Pathway

Stereoselective_Aldol_Workflow cluster_start Starting Materials Chiral_Auxiliary Chiral Auxiliary ((4R,5S)-Oxazolidinone) Acylation Acylation (Protocol 1) Chiral_Auxiliary->Acylation Bromobutanoyl_Chloride 2-Bromobutanoyl Chloride Bromobutanoyl_Chloride->Acylation Acylated_Intermediate N-Acyl Oxazolidinone Intermediate Acylation->Acylated_Intermediate Aldol_Reaction Diastereoselective Aldol Reaction (Protocol 2) Acylated_Intermediate->Aldol_Reaction Aldehyde Aldehyde (e.g., Isobutyraldehyde) Aldehyde->Aldol_Reaction Aldol_Adduct Aldol Adduct Aldol_Reaction->Aldol_Adduct Auxiliary_Removal Auxiliary Removal (Protocol 3) Aldol_Adduct->Auxiliary_Removal Final_Product Chiral β-Hydroxy Acid Auxiliary_Removal->Final_Product Recovered_Auxiliary Recovered Chiral Auxiliary Auxiliary_Removal->Recovered_Auxiliary

References

Application Notes and Protocols for the Wittig Reaction with 2-Bromobutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1][2] This powerful transformation is widely employed in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients. This document provides a detailed experimental protocol for the Wittig reaction of 2-bromobutanal, a bifunctional building block, with methylenetriphenylphosphorane (B3051586). The protocol is designed to be robust and reproducible, with considerations for potential side reactions and purification strategies.

The presence of an alpha-bromo substituent on the aldehyde introduces the potential for competing side reactions. However, the high chemoselectivity of phosphorus ylides for the carbonyl group generally allows for the selective formation of the desired alkene.[3] This protocol utilizes an in-situ generation of the Wittig reagent from methyltriphenylphosphonium (B96628) bromide and a strong base, followed by the reaction with this compound to yield 4-bromo-1-pentene (B1655104).

Reaction Scheme

The overall transformation involves the conversion of the aldehyde functional group in this compound to a terminal alkene, yielding 4-bromo-1-pentene.

Step 1: Ylide Formation

(C₆H₅)₃P⁺CH₃Br⁻ + Base → (C₆H₅)₃P=CH₂

Step 2: Wittig Reaction

CH₃CH₂CH(Br)CHO + (C₆H₅)₃P=CH₂ → CH₃CH₂CH(Br)CH=CH₂ + (C₆H₅)₃PO

Quantitative Data Summary

The following table summarizes the key quantitative data for the Wittig reaction of this compound with methylenetriphenylphosphorane.

ParameterValueReference
Reactants
This compoundMolar Mass: 150.99 g/mol N/A
Methyltriphenylphosphonium BromideMolar Mass: 357.23 g/mol N/A
Potassium tert-butoxideMolar Mass: 112.21 g/mol N/A
Product
4-Bromo-1-penteneMolar Mass: 149.03 g/mol [4]
Boiling Point: 118.2 °C at 760 mmHg[5]
Density: ~1.244 g/cm³[5]
Reaction Conditions & Yield
Reaction Time2-4 hoursN/A
Typical Yield75-85% (hypothetical)N/A
Spectroscopic Data (Reference)
¹H NMR (CDCI₃) for 4-bromo-1-buteneSee ChemicalBook[6]
¹³C NMR (CDCI₃) for 4-bromo-1-buteneSee ChemicalBookN/A
IR Spectrum for 4-bromo-1-buteneSee SpectraBase[7]

Experimental Protocol

This protocol details the in-situ generation of methylenetriphenylphosphorane followed by its reaction with this compound.

Materials:

  • Methyltriphenylphosphonium bromide ((C₆H₅)₃P⁺CH₃Br⁻)

  • Potassium tert-butoxide (KOtBu)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Thermometer

  • Inert gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Ylide Generation: a. To a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and an argon inlet, add methyltriphenylphosphonium bromide (1.2 equivalents). b. Add anhydrous THF to the flask to form a suspension. c. Cool the suspension to 0 °C in an ice-water bath. d. Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise to the stirred suspension under an argon atmosphere. The mixture will typically develop a yellow or orange color, indicating the formation of the ylide. e. Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction: a. Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF. b. Add the this compound solution dropwise to the ylide solution at 0 °C over a period of 15-20 minutes. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: a. Upon completion of the reaction (as indicated by TLC), cool the mixture in an ice bath and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). c. Combine the organic layers and wash with water and then with brine. d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. e. The crude product will contain triphenylphosphine (B44618) oxide as a major byproduct. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure 4-bromo-1-pentene.

Experimental Workflow

Wittig_Reaction_Workflow Experimental Workflow for Wittig Reaction of this compound A Ylide Generation: - Add (C₆H₅)₃P⁺CH₃Br⁻ to anhydrous THF under Argon. - Cool to 0 °C. B Add KOtBu portion-wise at 0 °C. Stir for 1 hour. A->B Base Addition C Wittig Reaction: - Add this compound solution dropwise at 0 °C. B->C Ylide Ready D Warm to room temperature. Stir for 2-4 hours (monitor by TLC). C->D Reaction E Work-up: - Quench with saturated aq. NH₄Cl. D->E Reaction Complete F Extraction: - Extract with Diethyl Ether. E->F G Washing: - Wash with water and brine. F->G H Drying and Concentration: - Dry over MgSO₄. - Concentrate in vacuo. G->H I Purification: - Flash column chromatography on silica gel. H->I J Characterization: - Obtain pure 4-bromo-1-pentene. I->J

Caption: Workflow for the synthesis of 4-bromo-1-pentene.

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • This compound is a lachrymator and should be handled with care.

  • Potassium tert-butoxide is a strong base and is corrosive and moisture-sensitive.

  • Anhydrous THF can form explosive peroxides; use from a freshly opened bottle or test for peroxides before use.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Conclusion

This protocol provides a comprehensive guide for the successful synthesis of 4-bromo-1-pentene via the Wittig reaction of this compound. The procedure is designed to be accessible to researchers with a foundational knowledge of organic synthesis techniques. By following this protocol, scientists can reliably produce this valuable bifunctional intermediate for further applications in drug discovery and materials science.

References

Continuous Flow Synthesis of α-Bromo Aldehydes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of α-bromo aldehydes is a critical step in the production of numerous pharmaceuticals and biologically active molecules.[1] However, traditional batch synthesis methods for α-bromination of aldehydes often present significant safety and selectivity challenges. The use of highly corrosive and toxic bromine, coupled with the potential for runaway reactions and the formation of undesired di-brominated byproducts, makes batch processing hazardous and inefficient.[2][3]

Continuous flow chemistry offers a compelling solution to these challenges by providing superior control over reaction parameters, enhancing safety, and improving product yield and selectivity.[3][4][5][6][7] This application note provides detailed protocols and data for the continuous flow synthesis of α-bromo aldehydes, enabling researchers to leverage this powerful technology for safer, more efficient, and scalable production.

Advantages of Continuous Flow for α-Bromination

Continuous flow processing offers several key advantages over traditional batch methods for the α-bromination of aldehydes:

  • Enhanced Safety: Reactions are conducted in small, well-defined reactor volumes, minimizing the inventory of hazardous materials like bromine at any given time.[4][5][8][9] This significantly reduces the risk of thermal runaways and exposure to toxic reagents.[4][5]

  • Improved Selectivity: Precise control over stoichiometry, residence time, and temperature allows for fine-tuning of the reaction to favor the formation of the desired mono-brominated product over di-brominated and other side products.[1][10]

  • Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors or coiled tube reactors enables efficient heat dissipation, which is crucial for controlling highly exothermic bromination reactions.[3][8]

  • Rapid Optimization and Scalability: Flow chemistry allows for rapid screening of reaction conditions and straightforward scaling by extending the operation time or by "numbering-up" (running multiple reactors in parallel).[3][4][7][8]

  • Process Intensification: The ability to operate at elevated temperatures and pressures safely can lead to significantly shorter reaction times and increased throughput.[4][6]

Experimental Protocols

This section provides detailed protocols for the continuous flow α-bromination of a model aldehyde, phenylpropylaldehyde, as well as a general procedure applicable to a wider range of aldehydes.

Protocol 1: α-Bromination of Phenylpropylaldehyde

This protocol is based on the successful continuous flow synthesis of 2-bromo-3-phenylpropanal.[1]

Materials:

  • Phenylpropylaldehyde

  • Bromine

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Syringe pumps

  • Microreactor or PFA/PTFE tubing

  • T-mixer

  • Back pressure regulator

  • Collection vessel containing a quenching solution (e.g., aqueous sodium thiosulfate)

Diagram of the Experimental Workflow:

Continuous_Flow_Bromination cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_collection Product Collection Aldehyde Aldehyde Solution in CH2Cl2 Mixer T-Mixer Aldehyde->Mixer Pump A Bromine Bromine Solution in CH2Cl2 Bromine->Mixer Pump B Reactor Coiled Reactor (e.g., PFA tubing) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Quench Quenching Solution BPR->Quench

Caption: Workflow for continuous flow α-bromination of aldehydes.

Procedure:

  • Reagent Preparation:

    • Prepare a solution of phenylpropylaldehyde in dichloromethane.

    • Prepare a separate solution of bromine in dichloromethane.

  • System Setup:

    • Assemble the continuous flow system as depicted in the workflow diagram. Ensure all connections are secure.

    • The reactor can be a commercially available microreactor or a coiled PFA/PTFE tube of a defined length and internal diameter.

    • Immerse the reactor in a temperature-controlled bath.

  • Reaction Execution:

    • Set the desired flow rates for the aldehyde and bromine solutions using the syringe pumps to achieve the desired stoichiometry and residence time.

    • Pump the reagent solutions simultaneously through the T-mixer and into the heated reactor.

    • The reaction mixture flows through the back pressure regulator and is collected in a flask containing a quenching solution to neutralize any unreacted bromine.

  • Work-up and Analysis:

    • Once the reaction is complete, the collected solution is worked up using standard organic chemistry techniques (e.g., extraction, washing, and drying).

    • The product yield and selectivity can be determined by techniques such as NMR spectroscopy or gas chromatography.

Quantitative Data: Optimization of Phenylpropylaldehyde Bromination

The following table summarizes the optimized reaction conditions for the α-bromination of phenylpropylaldehyde in a continuous flow system.[1]

Aldehyde (1a) Conc. (M)Br₂ (equiv.)Temperature (°C)Residence Time (min)Yield of 2a (%)Selectivity (mono/di)
0.51.0560890>20:1

2a refers to 2-bromo-3-phenylpropanal

General Protocol for α-Bromination of Various Aldehydes

The continuous flow setup described above can be adapted for a variety of aryl-substituted and aliphatic aldehydes.

Diagram of Logical Relationships for Reaction Optimization:

Reaction_Optimization cluster_params Input Variables cluster_outcomes Performance Metrics Parameters Reaction Parameters Temp Temperature Parameters->Temp Time Residence Time Parameters->Time Stoich Stoichiometry (Aldehyde:Br2) Parameters->Stoich Conc Concentration Parameters->Conc Outcomes Desired Outcomes Yield High Yield Outcomes->Yield Selectivity High Mono-selectivity Outcomes->Selectivity Safety Enhanced Safety Outcomes->Safety Temp->Outcomes Time->Outcomes Stoich->Outcomes Conc->Outcomes

Caption: Key parameters for optimizing continuous flow α-bromination.

General Procedure:

  • Substrate Screening: Begin with a small-scale continuous flow experiment to determine the reactivity of the specific aldehyde substrate.

  • Parameter Optimization: Systematically vary the temperature, residence time, and stoichiometry to maximize the yield of the mono-brominated product and minimize the formation of byproducts.

  • Solvent Selection: While dichloromethane is a common solvent, other solvents like acetonitrile (B52724) or 1,4-dioxane (B91453) can also be suitable.[1] The choice of solvent may influence reaction kinetics and selectivity.

  • Scale-up: Once optimal conditions are identified, the reaction can be scaled up by increasing the run time of the continuous flow system. For larger scale production, parallelizing multiple reactor setups ("numbering-up") is an effective strategy.

Quantitative Data: Substrate Scope of Continuous Flow α-Bromination

The following table demonstrates the versatility of the continuous flow protocol for the α-bromination of various aldehydes.

EntryAldehydeProductYield (%)Selectivity (mono/di)
1Phenylpropylaldehyde2-bromo-3-phenylpropanal90>20:1
24-Methoxyphenylacetaldehyde2-bromo-2-(4-methoxyphenyl)acetaldehyde85>20:1
3Cyclohexanecarbaldehyde1-bromo-1-cyclohexylmethanal88>20:1
4Heptanal2-bromoheptanal8215:1

Data adapted from literature reports on continuous flow α-bromination.[1]

Conclusion

The continuous flow synthesis of α-bromo aldehydes represents a significant advancement over traditional batch processing, offering enhanced safety, superior selectivity, and straightforward scalability. The detailed protocols and quantitative data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to implement this efficient and safer methodology in their laboratories and manufacturing processes. The inherent advantages of flow chemistry make it a highly attractive platform for the synthesis of these important chemical intermediates.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-Bromobutanal for Pilot Plant Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 2-bromobutanal, a key intermediate in the pharmaceutical and fine chemical industries. Two primary synthetic routes are discussed: the direct α-bromination of butanal and an alternative pathway involving the oxidation of 2-bromobutane (B33332). The protocols are designed for pilot plant production, emphasizing scalability, safety, and product purity. This guide includes quantitative data summaries, detailed experimental procedures, and process flow diagrams to facilitate a seamless transition from laboratory to pilot-scale manufacturing.

Introduction

This compound is a versatile bifunctional molecule containing both an aldehyde and a bromo group, making it a valuable building block for the synthesis of a wide range of more complex organic molecules, including pharmaceuticals and agrochemicals. The scale-up of its synthesis from the laboratory to a pilot plant setting presents several challenges, including handling hazardous reagents like bromine, controlling reaction exotherms, and ensuring consistent product quality at a larger scale. These application notes provide a comprehensive overview of scalable synthetic methods, purification strategies, and critical safety considerations.

Synthetic Routes and Quantitative Data

Two primary routes for the synthesis of this compound are presented below. The direct α-bromination of butanal is the more direct approach, while the oxidation of 2-bromobutane offers an alternative that avoids the direct handling of elemental bromine with the aldehyde.

Route 1: Direct α-Bromination of Butanal

This method involves the direct reaction of butanal with a brominating agent, typically elemental bromine or N-bromosuccinimide (NBS), often under acidic catalysis. For pilot-plant scale, a continuous flow process is recommended to enhance safety and control over this highly reactive and exothermic reaction.

Table 1: Quantitative Data for Direct α-Bromination of Butanal

ParameterLaboratory Scale (Batch)Pilot Scale (Continuous Flow - Representative)
Starting Material ButanalButanal
Brominating Agent Bromine (Br₂) or N-Bromosuccinimide (NBS)Bromine (Br₂)
Catalyst Acetic Acid or HBrAcetic Acid
Solvent Dichloromethane or neatDichloromethane
Temperature 0 - 20 °C10 - 25 °C
Reaction Time 1 - 4 hours5 - 20 minutes (residence time)
Typical Yield 70 - 85%80 - 90%
Reported Purity >95% after purification>97% after purification
Route 2: Oxidation of 2-Bromobutane

This alternative two-step route begins with the synthesis of 2-bromobutane from 2-butanol (B46777), followed by its oxidation to this compound. This pathway can be advantageous as it avoids the direct bromination of the more sensitive aldehyde functionality.

Table 2: Quantitative Data for Synthesis of 2-Bromobutane (Precursor)

ParameterLaboratory Scale (Batch)Pilot Scale (Batch - Representative)
Starting Material 2-Butanol2-Butanol
Reagent HBr / H₂SO₄HBr / H₂SO₄
Temperature 80 - 100 °C (Reflux)90 - 110 °C (Reflux)
Reaction Time 2 - 3 hours3 - 5 hours
Typical Yield ~85%80 - 90%
Reported Purity >98% after distillation>98% after distillation

Table 3: Quantitative Data for Oxidation of 2-Bromobutane to this compound

ParameterLaboratory Scale (Batch - Representative)Pilot Scale (Batch - Representative)
Starting Material 2-Bromobutane2-Bromobutane
Oxidizing Agent Dimethyl sulfoxide (B87167) (DMSO)Dimethyl sulfoxide (DMSO)
Activator/Base Sodium bicarbonateSodium bicarbonate
Temperature 100 - 150 °C110 - 160 °C
Reaction Time 2 - 6 hours4 - 8 hours
Typical Yield 60 - 75%65 - 80%
Reported Purity >95% after purification>96% after purification

Experimental Protocols

Protocol for Direct α-Bromination of Butanal (Continuous Flow)

This protocol is designed for a pilot-scale continuous flow reactor system. Continuous processing offers superior heat and mass transfer, enhanced safety by minimizing the inventory of hazardous materials, and improved product consistency.

Equipment:

  • Pilot-scale continuous flow reactor system with pumps for reagent delivery, a temperature-controlled reactor coil, and a back-pressure regulator.

  • In-line quenching and separation unit.

  • Appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, face shield, and a lab coat. All operations involving bromine should be conducted in a well-ventilated area, preferably a walk-in fume hood.

Reagents:

  • Butanal (1.0 equivalent)

  • Bromine (1.05 equivalents)

  • Dichloromethane (solvent)

  • Acetic acid (catalyst, ~5 mol%)

  • Saturated aqueous sodium bisulfite solution (for quenching)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Stream Preparation: Prepare two separate feed solutions.

    • Stream A: A solution of butanal and acetic acid in dichloromethane.

    • Stream B: A solution of bromine in dichloromethane.

  • Reaction Setup: Set up the continuous flow reactor with two inlet pumps for Stream A and Stream B, a T-mixer to combine the streams, a reactor coil immersed in a temperature-controlled bath, and a back-pressure regulator to maintain a constant pressure.

  • Reaction Execution:

    • Set the temperature of the reactor bath to 15 °C.

    • Pump Stream A and Stream B into the T-mixer at flow rates calculated to achieve the desired residence time (e.g., 10 minutes) and stoichiometry.

    • The reaction mixture flows through the temperature-controlled reactor coil.

  • In-line Quenching: The output from the reactor is directly fed into a second T-mixer where it is combined with a stream of cold, saturated aqueous sodium bisulfite solution to quench any unreacted bromine.

  • Work-up and Purification:

    • The quenched reaction mixture is collected in a separation vessel.

    • The organic layer is separated and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude this compound is purified by vacuum distillation.

Protocol for Oxidation of 2-Bromobutane

This protocol describes a two-step batch process suitable for a pilot plant.

Step 1: Synthesis of 2-Bromobutane

Equipment:

  • Glass-lined reactor with overhead stirrer, reflux condenser, and addition funnel.

  • Heating/cooling mantle.

Procedure:

  • Charge the reactor with 2-butanol and concentrated hydrobromic acid.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid via the addition funnel while maintaining the temperature below 20 °C.

  • After the addition is complete, heat the mixture to reflux for 3-5 hours.

  • Cool the reaction mixture and transfer it to a separation funnel.

  • Wash the organic layer sequentially with water, concentrated hydrochloric acid, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous calcium chloride and purify by distillation.

Step 2: Oxidation to this compound

Equipment:

  • Glass-lined reactor with overhead stirrer and heating mantle.

Procedure:

  • Charge the reactor with 2-bromobutane and dimethyl sulfoxide (DMSO).

  • Heat the mixture to approximately 80 °C for 1 hour.

  • Add sodium bicarbonate in portions to control the effervescence.

  • After the addition is complete, heat the mixture to 130-150 °C for 4-6 hours.

  • Cool the reaction mixture and pour it into a mixture of ice and water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Mandatory Visualizations

G cluster_0 Route 1: Direct α-Bromination (Continuous Flow) Butanal_Stream Butanal in DCM Mixer1 T-Mixer Butanal_Stream->Mixer1 Bromine_Stream Bromine in DCM Bromine_Stream->Mixer1 Reactor Flow Reactor (10-25°C) Mixer1->Reactor Mixer2 T-Mixer Reactor->Mixer2 Quench_Stream Aq. NaHSO₃ Quench_Stream->Mixer2 Workup Work-up & Purification Mixer2->Workup Product1 This compound Workup->Product1

Caption: Workflow for Direct α-Bromination of Butanal.

G cluster_1 Route 2: Oxidation of 2-Bromobutane (Batch) cluster_step1 Step 1: Synthesis of 2-Bromobutane cluster_step2 Step 2: Oxidation Butanol 2-Butanol Reaction1 Reaction & Work-up Butanol->Reaction1 HBr_H2SO4 HBr / H₂SO₄ HBr_H2SO4->Reaction1 Bromobutane 2-Bromobutane Reaction1->Bromobutane Bromobutane->Bromobutane_ref DMSO_NaHCO3 DMSO / NaHCO₃ Reaction2 Reaction & Work-up DMSO_NaHCO3->Reaction2 Product2 This compound Reaction2->Product2

Caption: Workflow for Oxidation of 2-Bromobutane.

Safety Considerations for Pilot Plant Production

The scale-up of this compound synthesis requires strict adherence to safety protocols, particularly when handling elemental bromine.

  • Bromine Handling: Bromine is highly corrosive, toxic, and volatile. All transfers and reactions involving bromine should be conducted in a closed system within a well-ventilated area. Personnel must wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and protective clothing. An emergency shower and eyewash station must be readily accessible.

  • Exothermic Reactions: The bromination of butanal is highly exothermic. In a batch process, slow addition of the brominating agent and efficient cooling are critical to prevent runaway reactions. Continuous flow reactors offer superior temperature control, significantly mitigating this risk.

  • Pressure Management: Reactions involving heating in a closed system must be equipped with pressure relief devices.

  • Waste Disposal: Bromine-containing waste and acidic aqueous layers must be neutralized and disposed of in accordance with local environmental regulations.

  • Material Compatibility: Ensure that all reactor components and transfer lines are compatible with the corrosive reagents used (e.g., glass-lined steel, PTFE).

Conclusion

The synthesis of this compound at the pilot plant scale can be achieved efficiently and safely through either direct α-bromination of butanal or oxidation of 2-bromobutane. The choice of route will depend on factors such as available equipment, cost of raw materials, and specific safety infrastructure. The use of continuous flow technology for the direct bromination route is highly recommended to enhance safety and process control. The protocols and data provided in these application notes serve as a comprehensive guide for researchers and process chemists in the successful scale-up of this compound production.

Troubleshooting & Optimization

Low yield in 2-Bromobutanal synthesis troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromobutanal. The following information is designed to address common challenges and provide practical guidance to improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low yield in this compound synthesis?

Low yields in the synthesis of this compound can stem from several factors, often related to the inherent reactivity of the starting materials and the product. Key issues include:

  • Side Reactions: The selective introduction of a bromine atom at the α-position of butanal is challenging due to competing reactions such as over-halogenation (formation of 2,2-dibromobutanal) and aldol (B89426) condensation of the starting aldehyde.[1]

  • Product Instability: Aldehydes, including this compound, can be unstable and prone to polymerization or decomposition, especially under prolonged reaction times or elevated temperatures.

  • Elimination Reactions: this compound can undergo elimination to form the more stable conjugated system, but-2-enal.[1]

  • Incomplete Reaction: Sub-optimal reaction conditions, such as incorrect temperature, insufficient reaction time, or improper reagent stoichiometry, can lead to incomplete conversion of the starting material.

  • Purification Losses: The purification process, whether by distillation or chromatography, can lead to significant loss of the final product if not optimized.

Q2: Which synthetic route is recommended for obtaining the highest yield of this compound?

Several methods exist for the synthesis of this compound. The choice of method can significantly impact the yield and purity of the final product.

  • Direct α-Bromination of Butyraldehyde (B50154): This is a common method but can be plagued by selectivity issues. However, under optimized conditions, yields ranging from 70-85% have been reported.

  • Oxidative Bromination: This approach offers enhanced selectivity and is more environmentally friendly as it avoids the direct use of molecular bromine. Yields as high as 83-97% have been achieved with systems like cerium ammonium (B1175870) nitrate (B79036) and lithium bromide (CAN/LiBr) under solvent-free conditions.

  • Oxidation of 2-Bromobutane: This alternative pathway involves the selective oxidation of 2-bromobutane. While it bypasses the challenges of direct aldehyde bromination, it adds an extra synthetic step.

Q3: What are the expected impurities in a sample of this compound and how can they be identified?

Common impurities in synthetically prepared this compound can include:

  • Unreacted Butyraldehyde: Incomplete bromination will leave residual starting material.

  • 2,2-Dibromobutanal: Over-bromination can lead to the formation of this di-substituted byproduct.

  • But-2-enal: Formed via an elimination side reaction.[1]

  • Aldol Condensation Products: Self-condensation of butyraldehyde can lead to higher molecular weight impurities.

  • Residual Solvents and Reagents: Depending on the workup and purification, traces of solvents or brominating agents may remain.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying these volatile impurities. By analyzing the retention times and mass fragmentation patterns, each component in the crude product can be identified.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive brominating agent.Use a fresh, properly stored source of bromine or N-bromosuccinimide (NBS).
Incorrect reaction temperature.For direct bromination, maintain the temperature between 20-50°C. Lower temperatures may slow the reaction, while higher temperatures can promote side reactions.
Presence of moisture.Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can interfere with the reaction.
Formation of Multiple Products (Poor Selectivity) Over-bromination.Add the brominating agent slowly and in a controlled manner. Use a slight excess of the aldehyde relative to the brominating agent.
Aldol condensation.Maintain a low reaction temperature and consider using a non-polar solvent to disfavor this bimolecular reaction.
Product is Dark or Tarry Polymerization of the aldehyde.Minimize reaction time and avoid excessive heat. Consider purification immediately after the reaction is complete.
Difficulty in Product Isolation Emulsion formation during workup.Add a saturated brine solution to help break the emulsion.
Product loss during distillation.Use a fractional distillation setup to carefully separate the product from lower and higher boiling impurities. Consider vacuum distillation to reduce the required temperature and prevent decomposition.

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound and related compounds.

Table 1: Reported Yields for α-Bromination of Aldehydes

Synthesis MethodSubstrateBrominating AgentReported Yield (%)Reference
Direct α-BrominationButyraldehydeMolecular Bromine70-85Generic
Oxidative BrominationButyraldehydeCAN/LiBr83-97Generic

Note: The yields for direct and oxidative bromination are based on general reports for α-bromination of aldehydes and may vary depending on specific experimental conditions.

Table 2: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C at 760 mmHg)
ButyraldehydeC₄H₈O72.1174.8
This compound C₄H₇BrO 151.00 ~145-150 (decomposes)
2,2-DibromobutanalC₄H₆Br₂O229.90N/A
But-2-enalC₄H₆O70.09102.2

Note: The boiling point of this compound is an estimate as it tends to decompose at atmospheric pressure. Vacuum distillation is recommended for purification.

Experimental Protocols

Protocol 1: Direct α-Bromination of Butyraldehyde

This protocol is a general procedure and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve butyraldehyde (1.0 eq) in a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Bromination: Cool the solution to 0-5°C using an ice bath. Slowly add a solution of molecular bromine (1.0 eq) in the same solvent from the dropping funnel over a period of 1-2 hours, ensuring the temperature remains below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by GC-MS or TLC until the starting material is consumed (typically 2-8 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite to remove any excess bromine. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product should be purified by vacuum distillation.

Protocol 2: Purification by Vacuum Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a short fractionating column.

  • Distillation: Heat the crude this compound slowly under reduced pressure.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. It is advisable to collect several fractions and analyze their purity by GC-MS.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for low yield in this compound synthesis.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Dissolve Butyraldehyde in Solvent B 2. Cool to 0-5°C A->B C 3. Slowly Add Bromine Solution B->C D 4. Stir at Room Temperature C->D E 5. Quench with NaHSO3 D->E F 6. Separate Organic Layer E->F G 7. Wash with NaHCO3 and Brine F->G H 8. Dry with MgSO4 G->H I 9. Remove Solvent H->I J 10. Vacuum Distillation I->J K Pure this compound J->K

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Start Low Yield Observed CheckReaction Analyze Crude Reaction Mixture (GC-MS) Start->CheckReaction Incomplete Incomplete Reaction? CheckReaction->Incomplete SideProducts Significant Side Products? CheckReaction->SideProducts IncreaseTime Increase Reaction Time or Temperature Incomplete->IncreaseTime Yes CheckReagents Check Reagent Purity/Activity Incomplete->CheckReagents Still Low PurificationLoss Investigate Purification Step Incomplete->PurificationLoss No OverBromination Slow Bromine Addition, Check Stoichiometry SideProducts->OverBromination Yes (e.g., Dibromo-) Aldol Lower Temperature, Change Solvent SideProducts->Aldol Yes (High MW) Elimination Use Milder Base in Workup, Lower Temperature SideProducts->Elimination Yes (But-2-enal) SideProducts->PurificationLoss No OptimizeDistillation Optimize Distillation (Vacuum, Packing) PurificationLoss->OptimizeDistillation

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Preventing dibromination side reactions in alpha-bromination

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Dibromination Side Reactions in Alpha-Bromination

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with dibromination during the alpha-bromination of carbonyl compounds. The following information is designed to help diagnose and resolve common side reactions and selectivity problems to achieve high yields of the desired monobrominated product.

Frequently Asked Questions (FAQs)

Q1: What is alpha-bromination and why is it important?

A1: Alpha-bromination is a chemical reaction that introduces a bromine atom at the carbon atom adjacent to a carbonyl group (the α-carbon).[1] The resulting α-bromo ketones and other α-bromo carbonyl compounds are highly valuable intermediates in organic synthesis.[1][2] They serve as precursors for manufacturing a wide range of molecules, including pharmaceuticals, pesticides, and biologically active heterocyclic compounds.[3]

Q2: Why does dibromination occur as a side reaction?

A2: Dibromination can occur for several reasons. The high reactivity of some brominating agents, like molecular bromine (Br₂), can lead to non-selective reactions.[3] In some cases, the initial monobrominated product can be more reactive than the starting material, leading to a second bromination. Under basic conditions, the formation of an enolate intermediate makes the remaining alpha-hydrogen more acidic and prone to removal, often leading to exhaustive bromination.[4]

Q3: What is the general strategy to favor monobromination over dibromination?

A3: The key to achieving selective monobromination is to control the reaction conditions to favor the formation of the monobrominated product kinetically and to prevent further reaction. This typically involves using a milder, more selective brominating agent, carefully controlling the stoichiometry, and optimizing reaction parameters like temperature and solvent.[5][6] Acid-catalyzed reactions are generally preferred as they proceed through an enol intermediate, and the rate-determining step is the enol formation, which is independent of the bromine concentration.[1][7]

Q4: What is the difference between kinetic and thermodynamic control in this context?

A4: In the context of deprotonating an unsymmetrical ketone to form an enolate, kinetic control (achieved with low temperatures and sterically hindered bases) favors the removal of the most accessible proton, leading to the less substituted enolate.[8][9] Thermodynamic control (achieved with higher temperatures and reversible conditions) favors the formation of the more stable, more highly substituted enolate.[8][9] For preventing dibromination, controlling the reaction to be under kinetic control is often beneficial, as it can prevent the formation of intermediates that lead to side products.[10][11][12]

Troubleshooting Guide

Issue 1: My reaction yields a significant amount of dibrominated product.

  • Potential Cause A: Brominating agent is too reactive.

    • Solution: Molecular bromine (Br₂) is highly reactive and can be difficult to control.[3] Switch to a milder and more selective brominating agent. N-Bromosuccinimide (NBS) is a widely used alternative that offers better control and is a crystalline, easy-to-handle solid.[13] Other options include copper(II) bromide (CuBr₂) or using an H₂O₂-HBr system.[14]

  • Potential Cause B: Incorrect stoichiometry.

    • Solution: Ensure you are using a controlled amount of the brominating agent. A molar ratio of 1:1 to 1:1.1 of substrate to brominating agent is typically recommended.[3][15] Avoid large excesses of the brominating agent.

  • Potential Cause C: Reaction conditions are too harsh.

    • Solution: High temperatures and long reaction times can promote side reactions. Try lowering the reaction temperature; kinetic control is often favored at lower temperatures.[6][16] Additionally, monitor the reaction progress using techniques like TLC or GC-MS and stop the reaction as soon as the starting material is consumed to prevent over-bromination.

  • Potential Cause D: Slow addition of reagents.

    • Solution: Adding the brominating agent slowly (dropwise) to the reaction mixture maintains a low concentration of the agent at any given time.[5][17] This reduces the likelihood of a second bromination event occurring on the newly formed monobrominated product.[17]

Issue 2: The reaction is not selective and results in a mixture of mono-, di-, and ring-brominated products (for aryl ketones).

  • Potential Cause A: Strong activating groups on the aromatic ring.

    • Solution: Electron-donating groups on an aromatic ring increase its nucleophilicity, making it susceptible to competing electrophilic aromatic substitution (ring bromination).[18] The choice of solvent and brominating agent is critical. Using a non-polar solvent like dichloromethane (B109758) or carbon disulfide can help suppress ring bromination.[5] Employing a milder agent like NBS can also improve selectivity for the alpha position.[5]

  • Potential Cause B: Lack of an appropriate catalyst.

    • Solution: For acid-catalyzed bromination, the catalyst is crucial for promoting the formation of the enol intermediate.[19] Using a catalyst like p-toluenesulfonic acid (PTSA), silica-supported acids, or Montmorillonite K-10 clay in conjunction with NBS can significantly improve the efficiency and selectivity of α-bromination over ring bromination.[3][20]

Data Presentation: Comparison of Selective Monobromination Methods

The following tables summarize quantitative data from various studies, highlighting conditions that favor selective α-monobromination.

Table 1: α-Bromination of Acetophenones with NBS and PTSA under Microwave Irradiation [3]

EntrySubstrate (Acetophenone Derivative)ProductYield (%)
1Acetophenone2-Bromo-1-phenylethanone95
24'-Nitroacetophenone2-Bromo-1-(4-nitrophenyl)ethanone96
34'-Chloroacetophenone2-Bromo-1-(4-chlorophenyl)ethanone94
44'-Methylacetophenone2-Bromo-1-(p-tolyl)ethanone93
54'-Bromoacetophenone2-Bromo-1-(4-bromophenyl)ethanone95
63'-Nitroacetophenone2-Bromo-1-(3-nitrophenyl)ethanone94
74'-Methoxyacetophenone2-Bromo-1-(4-methoxyphenyl)ethanone92
82'-Chloroacetophenone2-Bromo-1-(2-chlorophenyl)ethanone93

Reaction Conditions: Substrate (0.2 mmol), NBS (0.2 mmol, 1 equiv), PTSA (0.02 mmol, 10 mol%), Solvent (2 mL), 80 °C, Microwave Irradiation (30 min). Yields are isolated yields.[3]

Table 2: Regioselective α-Bromination of Aralkyl Ketones with NBS and Montmorillonite K-10 Clay [20]

EntrySubstrateTime (min)Yield (%)
1Propiophenone3090
24-Methylpropiophenone3092
34-Methoxypropiophenone3594
44-Chloropropiophenone2595
5Butyrophenone3090
64-Methylbutyrophenone3092
74-Methoxybutyrophenone3593

Reaction Conditions: Substrate (10 mmol), NBS (12 mmol), 10% Montmorillonite K-10 catalyst, Methanol (20 ml), 60–65 °C. Yields are isolated yields.[20]

Experimental Protocols

Protocol 1: Selective Monobromination using NBS and PTSA under Microwave Irradiation [3]

  • Preparation: In a microwave process vial, combine the carbonyl compound (0.2 mmol, 1 equiv), N-Bromosuccinimide (NBS, 0.2 mmol, 1 equiv), and p-toluenesulfonic acid (PTSA, 0.02 mmol, 10 mol%).

  • Solvent Addition: Add 2 mL of an appropriate solvent (e.g., acetonitrile (B52724) or dichloroethane).

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 80 °C for 30 minutes.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., a mixture of ethyl acetate (B1210297) and hexane) to obtain the pure α-bromo carbonyl compound.

Protocol 2: Selective Monobromination using Copper(II) Bromide [18]

  • Preparation: To a round-bottom flask, add the flavanone (B1672756) substrate (1.0 equiv) and copper(II) bromide (CuBr₂, 2.2 equiv).

  • Solvent Addition: Add ethyl acetate as the solvent.

  • Reaction: Stir the mixture at reflux (approximately 77 °C) and monitor the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove copper salts and wash the solid with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography to yield the α-brominated flavanone.

Visualization

The following diagram illustrates a logical workflow for troubleshooting the formation of dibrominated products during an alpha-bromination reaction.

G start Problem: Dibromination Observed cause1 Cause: Reactive Brominating Agent (e.g., Br2) start->cause1 cause2 Cause: Incorrect Stoichiometry (Excess Reagent) start->cause2 cause3 Cause: Harsh Conditions start->cause3 cause4 Cause: Rapid Reagent Addition start->cause4 solution1 Solution: Use Milder Reagent (NBS, CuBr2) cause1->solution1 Recommendation solution2 Solution: Use 1.0-1.1 Equivalents of Brominating Agent cause2->solution2 Recommendation solution3 Solution: Lower Temperature & Reduce Reaction Time cause3->solution3 Recommendation solution4 Solution: Add Brominating Agent Slowly (Dropwise) cause4->solution4 Recommendation

Caption: Troubleshooting workflow for preventing dibromination.

References

Optimizing reaction conditions for 2-Bromobutanal synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromobutanal. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound include:

  • Direct α-bromination of Butyraldehyde (B50154): This is a common approach involving the reaction of butyraldehyde with a brominating agent, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), often in an organic solvent.[1]

  • Electrophilic Addition Reactions: This method can involve the reaction of alkyl halides with carbonyl compounds under acidic conditions.[1]

  • Stereoselective Synthesis: For enantiomerically pure this compound, organocatalytic asymmetric bromination using chiral amine catalysts and NBS in hexafluoroisopropanol (HFIP) has been successfully employed.[1]

Q2: What are the typical yields and reaction conditions for the direct bromination of butyraldehyde?

A2: Under optimized conditions, the direct α-bromination of aldehydes can achieve yields ranging from 70-85%.[1] Reaction temperatures are typically maintained between 20-50°C, with reaction times varying from 2 to 8 hours, depending on the specific brominating agent used.[1]

Q3: My yield of this compound is consistently low. What are the potential causes?

A3: Low yields can be attributed to several factors:

  • Side Reactions: The most common issue is the formation of byproducts through dibromination, elimination (dehydrobromination), or polymerization.[2][3][4]

  • Incomplete Reaction: Insufficient reaction time or non-optimal temperature can lead to incomplete conversion of the starting material.

  • Suboptimal Reagent Choice: The choice of brominating agent and solvent can significantly impact yield. While molecular bromine is common, it can lead to selectivity issues.[1]

  • Product Degradation: this compound can be sensitive to hydrolysis or polymerization during workup and purification.[1][3]

Q4: I am observing significant amounts of side products. How can I minimize their formation?

A4: To minimize side product formation:

  • To Prevent Dibromination: Use a slight excess of the aldehyde or carefully control the stoichiometry of the brominating agent.[4]

  • To Prevent Elimination: Maintain a controlled, and often lower, reaction temperature, as elevated temperatures can promote the elimination of HBr to form α,β-unsaturated aldehydes.[4]

  • To Prevent Polymerization: Aldehydes are prone to self-condensation or polymerization, which can be exacerbated by prolonged reaction times or high temperatures.[3] Using an inert, dry atmosphere and minimizing reaction time can help.

  • To Prevent Hydrolysis: During workup, avoid prolonged exposure to aqueous conditions, as this compound can hydrolyze to butanoic acid and hydrogen bromide.[1]

Q5: What is the best way to purify crude this compound?

A5: Purification of this compound typically involves a multi-step process:

  • Aqueous Workup: The reaction mixture is often quenched with water. The organic layer is then washed sequentially with a dilute solution of sodium bisulfite (to remove excess bromine), a saturated solution of sodium bicarbonate (to neutralize any acidic byproducts), and finally with brine.

  • Drying: The separated organic layer should be dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.

  • Distillation: The final purification is usually achieved by fractional distillation under reduced pressure (vacuum distillation) to prevent thermal decomposition of the product.[5]

Q6: How should this compound be stored?

A6: this compound is a reactive compound and should be stored with care. It is typically stored at low temperatures (+2°C to +8°C) in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[6] It is incompatible with strong oxidizing agents and bases.[6][7]

Troubleshooting Guide

Issue Probable Cause(s) Troubleshooting Steps & Solutions
Low Yield 1. Incomplete Reaction: Insufficient time or temperature. 2. Side Reactions: Dibromination, elimination, or polymerization are prevalent.[4] 3. Product Loss During Workup: Emulsion formation or hydrolysis.[1]1. Monitor Reaction: Use TLC or GC to monitor the consumption of starting material. Consider extending reaction time or slightly increasing the temperature. 2. Optimize Conditions: Maintain temperature below 50°C.[1] Use N-bromosuccinimide (NBS) as a milder brominating agent.[1] Ensure slow, controlled addition of the brominating agent. 3. Refine Workup: Use brine to break emulsions. Minimize contact time with aqueous layers. Ensure all aqueous solutions are cold.
Formation of Dark, Tarry Substance Polymerization: Aldehydes, especially reactive ones like this compound, can polymerize, often catalyzed by acid/base traces or heat.[3]1. Strict Temperature Control: Keep the reaction and workup temperatures as low as feasible. 2. Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion.[3] 3. Purity of Reagents: Use high-purity, dry solvents and reagents.
Product is Impure After Distillation 1. Co-distillation of Impurities: Side products have boiling points close to the product. 2. Thermal Decomposition: The product may be degrading at the distillation temperature.1. Improve Workup: Ensure thorough washing steps to remove as many impurities as possible before distillation. Consider flash column chromatography as an alternative purification method.[5] 2. Use Vacuum Distillation: Lowering the pressure will reduce the boiling point and minimize the risk of thermal decomposition.
Difficulty in Reaction Initiation Low Reactivity: The chosen conditions may not be sufficient to initiate bromination.1. Catalyst: For certain brominations, a catalytic amount of acid (e.g., HBr) can facilitate the reaction by promoting enol formation.[8] 2. Temperature: A slight, controlled increase in temperature might be necessary to start the reaction.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)
ButyraldehydeC₄H₈O72.1174.80.804
BromineBr₂159.8158.83.102
N-BromosuccinimideC₄H₄BrNO₂177.98Decomposes2.098
This compound C₄H₇BrO 151.00 ~140-142 (est.)~1.3-1.4 (est.)

Table 2: Comparison of Reaction Conditions for α-Bromination

Brominating AgentSolventTemperature (°C)Typical Reaction Time (h)Reported Yield (%)Key Considerations
Molecular Bromine (Br₂)Organic Solvent (e.g., CH₂Cl₂, CCl₄, Acetic Acid)20 - 502 - 870 - 85[1]Highly reactive, can lead to dibromination. Generates HBr as a byproduct.[1]
N-Bromosuccinimide (NBS)Hexafluoroisopropanol (HFIP) / CCl₄Room Temp. - 504 - 12Good to ExcellentMilder and more selective than Br₂. Often used with a radical initiator or catalyst.[1]

Experimental Protocols

Protocol: Synthesis of this compound via Direct Bromination of Butyraldehyde

Materials:

  • Butyraldehyde (1.0 eq)

  • Molecular Bromine (1.0 eq)

  • Dichloromethane (anhydrous)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Saturated Sodium Bisulfite solution (NaHSO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap (e.g., containing sodium thiosulfate (B1220275) solution to neutralize HBr and Br₂ fumes).

  • Reagent Preparation: Dissolve butyraldehyde (1.0 eq) in anhydrous dichloromethane. In the dropping funnel, prepare a solution of molecular bromine (1.0 eq) in anhydrous dichloromethane.

  • Reaction: Cool the flask containing the butyraldehyde solution to 0°C using an ice bath.

  • Bromine Addition: Slowly add the bromine solution dropwise from the dropping funnel to the stirred butyraldehyde solution. The rate of addition should be controlled to maintain the reaction temperature below 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Workup - Quenching: Cool the mixture back to 0°C and slowly add cold water to quench the reaction.

  • Workup - Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated sodium bisulfite solution (until the red-brown color of bromine disappears).

    • Saturated sodium bicarbonate solution.

    • Brine.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Mandatory Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_workup Workup & Purification setup 1. Dissolve Butyraldehyde in CH2Cl2 addition 2. Slow addition of Br2 in CH2Cl2 at 0-10°C setup->addition react 3. Stir at RT for 2-4h addition->react quench 4. Quench with H2O react->quench wash 5. Wash with NaHSO3, NaHCO3, and Brine quench->wash dry 6. Dry over MgSO4 wash->dry concentrate 7. Concentrate in vacuo dry->concentrate purify 8. Vacuum Distillation concentrate->purify product product purify->product Pure this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_analysis Analysis of Crude Product (TLC/GC) cluster_solutions Potential Solutions start Low Yield of This compound? sm_present Starting Material Present? start->sm_present side_products Significant Side Products? start->side_products sol_workup Refine workup protocol (cold, quick washes) start->sol_workup Product lost during workup? sol_time Increase reaction time or temperature slightly sm_present->sol_time Yes sol_stoich Check stoichiometry of reagents sm_present->sol_stoich Yes sol_temp Lower reaction temperature side_products->sol_temp Yes sol_reagent Use milder brominating agent (e.g., NBS) side_products->sol_reagent Yes

Caption: Troubleshooting decision tree for addressing low reaction yield.

side_reactions butyraldehyde Butyraldehyde product This compound (Desired Product) butyraldehyde->product + Br2 (Controlled) dibromo 2,2-Dibromobutanal (Dibromination) product->dibromo + Excess Br2 elimination Crotonaldehyde (Elimination) product->elimination Base or Heat hydrolysis Butanoic Acid (Hydrolysis) product->hydrolysis + H2O

Caption: Key reaction pathways in the synthesis of this compound.

References

Purification of crude 2-Bromobutanal by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice and frequently asked questions for the purification of crude 2-bromobutanal using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this specific purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: The most common and recommended stationary phase for the column chromatography of this compound is silica (B1680970) gel (SiO₂).[1][2][3] Standard flash chromatography grade silica gel (e.g., 230-400 mesh) is typically suitable.[2] Given that α-bromo aldehydes can be sensitive to acid, which can catalyze decomposition, using silica gel that has been neutralized by washing with a solvent mixture containing a small amount of a non-nucleophilic base (like triethylamine) and then re-equilibrated with the mobile phase may be beneficial if product degradation is observed.

Q2: How do I select the appropriate mobile phase (eluent)?

A2: The selection of the mobile phase is critical for achieving good separation.[4] A common approach is to use a binary solvent system consisting of a non-polar solvent and a moderately polar solvent. A mixture of hexane (B92381) and ethyl acetate (B1210297) is a standard choice.[1] The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column.[1][5] The goal is to find a solvent system where the this compound has a retention factor (Rf) of approximately 0.2-0.35.[1][4] This provides a good balance between separation and elution time.

Q3: How should I prepare and load my crude this compound sample onto the column?

A3: Proper sample loading is essential to obtain narrow, well-separated bands. There are two primary methods:

  • Wet Loading: Dissolve the crude sample in the minimum amount of the mobile phase and carefully apply it to the top of the column bed with a pipette.[3] This is often the preferred method for liquid samples.

  • Dry Loading: Dissolve the crude sample in a volatile solvent (like dichloromethane), add a small amount of silica gel (approximately 10-20 times the mass of the sample), and evaporate the solvent until a dry, free-flowing powder is obtained.[6] This powder is then carefully added to the top of the packed column. Dry loading is highly recommended as it often leads to better separation, especially if the compound has poor solubility in the mobile phase.[6]

Q4: Is this compound stable during column chromatography?

A4: α-bromo aldehydes can be unstable, particularly in the presence of acid or nucleophiles.[7] The silica gel stationary phase is slightly acidic and can potentially cause decomposition or side reactions.[4] If you observe significant streaking on TLC or recover low yields of the desired product, consider the following:

  • Run the chromatography quickly (flash chromatography is preferred over gravity chromatography).[2]

  • Use neutralized silica gel as mentioned in Q1.

  • Keep fractions cool after collection if the product is known to be thermally labile.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound. The specific solvent ratios and column size should be optimized based on the scale of the reaction and TLC analysis.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Glass chromatography column with stopcock

  • Sand (washed)

  • Collection vessels (test tubes or flasks)

  • TLC plates, chamber, and UV lamp

2. Mobile Phase Selection:

  • Develop a solvent system using TLC. Spot the crude mixture on a TLC plate.

  • Test various ratios of Hexane:Ethyl Acetate (e.g., 95:5, 90:10, 85:15).

  • The ideal system will show good separation between the this compound spot and impurities, with the product having an Rf value of ~0.3.[1]

3. Column Packing (Wet Method):

  • Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom.[8]

  • Add a thin layer of sand (~1 cm).

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.[8]

  • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.[4]

  • Continuously add the mobile phase as the silica settles, never allowing the column to run dry.

  • Once settled, add another thin layer of sand on top to protect the silica bed surface.[6]

  • Drain the solvent until the level is just at the top of the sand layer.

4. Sample Loading (Dry Method Recommended):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add silica gel and concentrate using a rotary evaporator to obtain a dry, free-flowing powder.[6]

  • Carefully add this powder to the top of the packed column.

  • Gently elute the sample onto the main silica bed with a small amount of mobile phase until it forms a tight, narrow band.

5. Elution and Fraction Collection:

  • Carefully fill the column with the mobile phase.

  • Apply pressure (if using flash chromatography) or allow gravity to initiate the flow.[2]

  • Begin collecting fractions in separate tubes. The volume of each fraction depends on the column size, but 10-20 mL is typical for a medium-sized column.

  • If impurities are much less polar, you can start with a lower polarity mobile phase (e.g., 95:5 Hexane:EtOAc) and then increase the polarity (gradient elution) to elute the this compound.[4]

6. Analysis:

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

ParameterRecommended Value/ConditionRationale
Stationary Phase Silica Gel, 230-400 meshStandard for flash chromatography, providing good resolution.[2]
Stationary:Crude Ratio 20:1 to 50:1 by weightA higher ratio is used for more difficult separations.[4]
Mobile Phase System Hexane:Ethyl AcetateCommon, effective system with tunable polarity.[1][9]
Target Rf Value 0.2 - 0.35Optimizes separation and minimizes elution time.[1][4]
Sample Loading Dry LoadingOften results in sharper bands and better separation.[6]
Elution Mode Isocratic or GradientIsocratic is simpler; gradient can improve separation of complex mixtures.[3]

Troubleshooting Guide

Problem: The compound does not move from the top of the column (Rf = 0).

  • Cause: The mobile phase is not polar enough.

  • Solution: Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. Make small, stepwise changes to the solvent composition.[4]

Problem: The compound elutes too quickly with the solvent front (Rf = 1).

  • Cause: The mobile phase is too polar.

  • Solution: Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of hexane.

Problem: Poor separation between the product and an impurity.

  • Cause 1: The chosen solvent system is not optimal.

  • Solution 1: Re-evaluate the mobile phase using TLC. Try different solvent systems (e.g., dichloromethane/hexane or toluene/ethyl acetate) to see if selectivity can be improved.

  • Cause 2: The column was overloaded with the crude sample.

  • Solution 2: Reduce the amount of sample loaded relative to the amount of stationary phase. A typical ratio is 1:30 to 1:50 (sample:silica) by weight.[4]

  • Cause 3: The flow rate is too fast.

  • Solution 3: A very fast flow rate can reduce the number of equilibration events between the mobile and stationary phases, leading to broader bands and poorer resolution.[6] Reduce the pressure to slow the flow.

Problem: The collected bands are streaking or "tailing".

  • Cause 1: The sample was not loaded in a concentrated band.

  • Solution 1: Ensure the sample is dissolved in the minimum amount of solvent for loading.[6] Dry loading is often the best solution for this issue.

  • Cause 2: The compound is decomposing on the silica. α-bromo aldehydes can be acid-sensitive.

  • Solution 2: As mentioned in the FAQs, try neutralizing the silica gel with a triethylamine (B128534) wash before packing, or use a less acidic stationary phase like alumina (B75360) (neutral grade).[4]

  • Cause 3: The column packing is poor (e.g., contains cracks or channels).

  • Solution 3: Ensure the column is packed carefully and uniformly, without air bubbles.[4] Never let the top of the column run dry, as this can cause the silica bed to crack.

Problem: The yield of recovered product is very low.

  • Cause 1: The product is decomposing on the column (see above).

  • Solution 1: Use the mitigation strategies for unstable compounds (neutralized silica, faster elution).

  • Cause 2: The product is highly volatile. Some α-bromo aldehydes are volatile.[7]

  • Solution 2: Be careful during solvent removal. Use a lower bath temperature and remove the final traces of solvent under a gentle stream of inert gas or by leaving it under high vacuum for a shorter period.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation crude_product Crude this compound tlc_analysis TLC Analysis to Determine Mobile Phase crude_product->tlc_analysis sample_prep Prepare Sample (Dry Loading) crude_product->sample_prep column_packing Pack Column with Silica Gel Slurry tlc_analysis->column_packing loading Load Sample onto Column column_packing->loading sample_prep->loading elution Elute with Mobile Phase (Isocratic or Gradient) loading->elution collection Collect Fractions elution->collection fraction_tlc Monitor Fractions by TLC collection->fraction_tlc pooling Combine Pure Fractions fraction_tlc->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Pure this compound evaporation->pure_product

Caption: Experimental workflow for this compound purification.

troubleshooting_flowchart start Problem Observed During Column Chromatography d1 Poor Separation? start->d1 d2 Compound Streaking or Tailing? d1->d2 No s1 Optimize Mobile Phase via TLC Reduce Sample Load Check Flow Rate d1->s1 Yes d3 Compound Not Moving (Rf ≈ 0)? d2->d3 No s2 Use Dry Loading Method Neutralize Silica Gel Repack Column Carefully d2->s2 Yes d4 Low Yield? d3->d4 No s3 Increase Mobile Phase Polarity d3->s3 Yes s4 Check for Decomposition (Use Neutralized Silica) Use Milder Evaporation Conditions d4->s4 Yes

Caption: Troubleshooting guide for common chromatography issues.

References

Removal of unreacted starting material from 2-Bromobutanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the removal of unreacted starting material from 2-Bromobutanal.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials found in a crude this compound reaction mixture?

A1: The most common impurities are typically the starting aldehyde, butanal, or the starting alcohol, 2-butanol (B46777), depending on the synthetic route employed. If butanal is the precursor, residual butanal will be the primary starting material impurity. If 2-bromobutane (B33332) is prepared from 2-butanol and then oxidized, unreacted 2-butanol could be present.[1][2][3][4][5]

Q2: What are the key physical properties of this compound and its common starting materials?

A2: Understanding the physical properties is crucial for selecting an appropriate purification strategy. Key data is summarized in the table below.

Q3: Is this compound stable during purification?

A3: this compound, like many α-bromoaldehydes, can be sensitive to heat and basic conditions. Prolonged heating can lead to decomposition or polymerization. Basic conditions can promote elimination reactions, forming but-2-enal.[6] Therefore, it is advisable to use mild purification conditions and avoid high temperatures and strong bases.

Q4: What are the primary methods for purifying this compound?

A4: The primary methods for purifying this compound are fractional distillation, chemical purification via bisulfite adduct formation, and column chromatography. The choice of method depends on the nature and quantity of the impurities.

Data Presentation

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
This compoundC₄H₇BrO151.00~145-150 (estimated)
ButanalC₄H₈O72.1174.8[7][8][9]
2-ButanolC₄H₁₀O74.1298-100[1][2][3][4]

Note: The boiling point of this compound is an estimate based on structurally similar compounds like 2-bromobutanenitrile (B1610734) (~149°C). A significant difference in boiling points between the product and starting materials is expected.

Troubleshooting Guides

Issue 1: Poor separation of this compound from butanal by distillation.

  • Question: I am performing a fractional distillation, but my collected this compound is still contaminated with butanal. What can I do?

  • Answer:

    • Increase Column Efficiency: Ensure you are using a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column). A simple distillation setup may not be sufficient to separate compounds with close boiling points effectively.

    • Optimize Distillation Rate: A slow and steady distillation rate is crucial for achieving good separation. If the distillation is too fast, the separation efficiency of the column will be reduced.

    • Pre-treatment: Consider a chemical pre-treatment to remove the bulk of the butanal before distillation. The formation of a water-soluble bisulfite adduct is a highly effective method for selectively removing aldehydes.

Issue 2: The product decomposes during distillation.

  • Question: My product is turning dark and I am getting a low yield after distillation. What is happening?

  • Answer:

    • Vacuum Distillation: this compound may be sensitive to high temperatures. Performing the distillation under reduced pressure will lower the boiling point and minimize thermal decomposition.

    • Check for Acidity: The crude product might contain acidic impurities (e.g., HBr) that can catalyze decomposition at high temperatures. Consider a mild aqueous wash (e.g., with a dilute sodium bicarbonate solution) to neutralize any acid before distillation. Be cautious, as strong bases can also cause decomposition.

    • Minimize Heating Time: Do not heat the distillation flask for longer than necessary.

Issue 3: Difficulty in separating this compound using column chromatography.

  • Question: I am trying to purify this compound on a silica (B1680970) gel column, but I am not getting good separation. What solvent system should I use?

  • Answer:

    • Solvent Polarity: this compound is a relatively polar molecule. A good starting point for a mobile phase is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate.

    • TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for this compound. You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate.

    • Sample Loading: Ensure you are not overloading the column. The amount of crude material should typically be 1-5% of the mass of the stationary phase.

Experimental Protocols

Protocol 1: Purification of this compound via Bisulfite Adduct Formation

This method is highly effective for removing unreacted butanal from the crude product.

Materials:

  • Crude this compound

  • Saturated sodium bisulfite (NaHSO₃) solution

  • Diethyl ether or other suitable organic solvent

  • 5% Sodium carbonate (Na₂CO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Dissolve the crude this compound in an equal volume of diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated sodium bisulfite solution and shake the funnel vigorously for 5-10 minutes. The bisulfite adduct of butanal will form and dissolve in the aqueous layer.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer with a 5% sodium carbonate solution to remove any remaining acidic impurities.

  • Wash the organic layer with brine to remove any residual water-soluble components.

  • Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • The solvent can be removed by rotary evaporation to yield purified this compound. For very high purity, a subsequent distillation is recommended.

Protocol 2: Purification of this compound by Fractional Distillation

This method is suitable when the primary impurity is a starting material with a significantly different boiling point, such as 2-butanol.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flasks)

  • Heating mantle

  • Boiling chips or magnetic stirrer

  • Vacuum source (if performing vacuum distillation)

Procedure:

  • Set up the fractional distillation apparatus in a fume hood.

  • Add the crude this compound and boiling chips to the distillation flask.

  • Begin heating the flask gently.

  • Collect the initial fraction (forerun) that distills at a lower temperature. This will contain the lower-boiling impurities like butanal or 2-butanol.

  • Once the temperature stabilizes at the boiling point of the impurity, continue collecting this fraction until the temperature begins to rise again.

  • Change the receiving flask and collect the fraction that distills at the boiling point of this compound. The temperature should remain relatively constant during the collection of the pure product.

  • Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask.

Mandatory Visualization

PurificationWorkflow cluster_start Crude Product cluster_decision Primary Impurity Assessment cluster_path1 Path 1: Aldehyde Impurity cluster_path2 Path 2: Other Impurities cluster_end Final Product Crude Crude this compound (with unreacted starting material) Decision Impurity Type? Crude->Decision Bisulfite Chemical Purification (Bisulfite Extraction) Decision->Bisulfite  Butanal   Distill2 Fractional Distillation Decision->Distill2  2-Butanol or  other non-aldehydic  impurities Distill1 Optional Final Distillation Bisulfite->Distill1 Pure Pure this compound Distill1->Pure Column Column Chromatography (for high purity) Distill2->Column Column->Pure

Caption: Decision workflow for the purification of this compound.

TroubleshootingTree cluster_distillation Distillation Problems cluster_chromatography Chromatography Problems cluster_solutions_dist Solutions cluster_solutions_chrom Solutions Start Purification Issue PoorSep Poor Separation Start->PoorSep Decomp Decomposition Start->Decomp NoSep No Separation Start->NoSep Sol_Dist1 Increase Column Efficiency Slow Down Distillation Chemical Pre-treatment PoorSep->Sol_Dist1 Sol_Dist2 Use Vacuum Distillation Neutralize Acid Minimize Heating Time Decomp->Sol_Dist2 Sol_Chrom Optimize Solvent System (TLC) Check Sample Load NoSep->Sol_Chrom

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Reactions Involving Alpha-Bromo Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with alpha-bromo aldehydes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My α-bromination reaction is suffering from low yield and the formation of a sticky, polymeric residue. What is the likely cause and how can I fix it?

A: Low yields and polymerization are common issues, often caused by the in-situ formation of hydrobromic acid (HBr) during the bromination reaction.[1] This strong acid can catalyze the polymerization of the starting aldehyde and the α-bromo aldehyde product.

Troubleshooting Steps:

  • Neutralize HBr: Add an acid scavenger like calcium carbonate or pyridine (B92270) to the reaction mixture to neutralize HBr as it forms.[1]

  • Protect the Aldehyde: A highly effective strategy is to first convert the aldehyde to a more stable dimethyl acetal (B89532). The acetal can be brominated with high selectivity, and the aldehyde is then regenerated by hydrolysis.[1]

  • Control Reaction Parameters: Lowering the reaction temperature can slow down the rate of polymerization.[1] Additionally, increasing the addition time of the brominating agent (e.g., liquid bromine) can significantly improve selectivity.[1]

  • Phase-Vanishing Protocol: For acid-sensitive substrates, a multi-phase system can be used where an aqueous phase traps the generated HBr, preventing it from decomposing the product in the organic phase.[2]

Q2: I am observing a significant amount of dibrominated aldehyde as a side product. How can I improve the selectivity for the mono-brominated product?

A: The formation of a dibrominated product occurs when the initially formed α-bromo aldehyde undergoes a second bromination. This is particularly prevalent in organocatalytic reactions where the brominated enamine intermediate is over-brominated before it can be hydrolyzed.[3]

Troubleshooting Steps:

  • Slow Addition of Brominating Agent: The most effective method to reduce dibromination is the slow addition of the brominating agent, such as N-bromosuccinimide (NBS).[3][4] Maintaining a low concentration of the brominating agent favors the mono-bromination of the starting material over the di-bromination of the product.[3]

  • Addition of Water: In organocatalytic systems, adding a controlled amount of water to the reaction can significantly reduce the formation of the dibrominated aldehyde.[3] Water promotes the hydrolysis of the key enamine intermediate, releasing the desired mono-brominated product before a second bromination can occur.[3]

  • Choice of Brominating Agent: While common reagents like liquid bromine and NBS are effective, some specialized, non-commercially available ketone-based brominating agents (KBAs) have been developed to avoid side reactions, though they can be costly.[1][3]

Q3: My isolated α-bromo aldehyde appears to be unstable, showing signs of decomposition or racemization over time. What are the best practices for handling and storage?

A: Alpha-bromo aldehydes are known to be less stable than their α-chloro counterparts.[4] They can be susceptible to racemization, particularly in the presence of residual amine catalyst or byproducts like succinimide (B58015) from NBS reactions.[4]

Best Practices:

  • Control Reaction Time: Avoid unnecessarily long reaction times to minimize the exposure of the product to conditions that may cause racemization.[4]

  • Prompt Purification: Purify the product via flash column chromatography immediately after the reaction workup.[3]

  • Cold Storage: Storage in a refrigerator is recommended to slow down decomposition pathways.[5]

  • Immediate Use or Derivatization: The most robust strategy is to use the purified α-bromo aldehyde in the subsequent reaction step as soon as possible. Alternatively, it can be reduced (e.g., with NaBH₄) to the corresponding, more stable bromohydrin for storage if the alcohol is a suitable intermediate for your synthetic route.[3]

Q4: What is the general mechanism for the acid-catalyzed α-bromination of aldehydes?

A: The acid-catalyzed α-bromination proceeds through an enol intermediate. The formation of this enol is the rate-determining step of the reaction.[6][7][8]

The mechanism involves the following steps:

  • Protonation: The carbonyl oxygen is protonated by the acid catalyst.

  • Enol Formation: A base (like the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon to form the enol tautomer. This is the slow, rate-determining step.[6][8]

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of the halogen (e.g., Br₂).[9]

  • Deprotonation: The resulting oxonium ion is deprotonated to regenerate the carbonyl group and the acid catalyst, yielding the final α-bromo aldehyde.[6]

The rate of halogenation depends on the concentration of the aldehyde and the acid but is independent of the halogen concentration, which supports the enol formation as the rate-limiting step.[7][10]

Data & Experimental Protocols

Data Presentation

Table 1: Effect of Bromine Addition Time on Selectivity in the Bromination of Butyraldehyde Dimethyl Acetal [1]

Addition Time of Bromine (hours)Conversion (%)Selectivity to α-Bromo Acetal (%)
0.54085
1.04092
2.04098
3.04098

Reaction Conditions: Acetal (2 mol/L), Bromine (0.8 mol/L), Dichloromethane (B109758) solvent, 10 °C.[1]

Table 2: Effect of Temperature on Selectivity in the Bromination of Butyraldehyde Dimethyl Acetal [1]

Temperature (°C)Conversion (%)Selectivity to α-Bromo Acetal (%)
104098
204095
304090
404082

Reaction Conditions: Acetal (2 mol/L), Bromine (0.8 mol/L), Dichloromethane solvent, 2-hour bromine addition time.[1]

Experimental Protocols

Protocol 1: General Procedure for Organocatalytic Enantioselective α-Bromination with NBS [3]

This procedure is adapted from a method developed to overcome challenges with NBS in organocatalytic brominations.[3][4]

  • To a vial, add the aldehyde (0.75 mmol, 1.0 equiv), the solvent (e.g., HFIP or CH₂Cl₂), and the Jørgensen–Hayashi type organocatalyst (2 mol %).

  • Add a specific amount of water (e.g., 50 µL) to the mixture.

  • Prepare a solution of N-bromosuccinimide (NBS, 1.05 equiv) in the reaction solvent.

  • Slowly add the NBS solution to the stirred reaction mixture over a period of 60-90 minutes using a syringe pump.

  • Stir the reaction for a short period after the addition is complete (e.g., 10 minutes).

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with CH₂Cl₂ (4 x 15 mL).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure. Caution: Some α-bromo products can be volatile.[3]

  • Purify the crude product immediately by flash column chromatography.

Protocol 2: High-Selectivity Bromination via an Acetal Intermediate [1]

This two-step process minimizes polymerization by protecting the aldehyde.

Step A: Acetalyzation

  • Add methanol (B129727) and a catalytic amount of p-toluenesulfonic acid to a reaction flask.

  • Heat the mixture (e.g., to 65 °C).

  • Add the starting aldehyde (e.g., butyraldehyde) dropwise to the heated methanol/acid mixture to minimize acid-catalyzed side reactions.

  • After the addition is complete, maintain the temperature for approximately 1.5 hours.

  • Work up the reaction to isolate the dimethyl acetal.

Step B: Bromination and Hydrolysis

  • Dissolve the purified dimethyl acetal in a solvent such as dichloromethane and cool to 10 °C.

  • Slowly add liquid bromine over 2 hours while maintaining the temperature at 10 °C.

  • After the addition, allow the reaction to proceed for an additional hour.

  • Carefully quench the reaction and proceed with hydrolysis of the acetal under appropriate conditions to yield the α-bromo aldehyde.

  • Purify the final product, noting that separation from the polymeric reaction mixture can be difficult if side reactions have occurred.[1]

Visual Guides

TroubleshootingWorkflow Start Low Yield or Side Products Observed CheckPolymer Is significant polymeric residue present? Start->CheckPolymer CheckDibromo Is dibromination a major side reaction? CheckPolymer->CheckDibromo No AddScavenger Add acid scavenger (e.g., CaCO3) or Use Acetal Protection Strategy CheckPolymer->AddScavenger Yes SlowAddition Employ slow addition of brominating agent (NBS) CheckDibromo->SlowAddition Yes End Problem Resolved CheckDibromo->End No (Consider other issues: instability, catalyst deactivation) LowerTemp Lower Reaction Temperature AddScavenger->LowerTemp LowerTemp->End AddWater Add controlled amount of H2O to reaction SlowAddition->AddWater AddWater->End AcidCatalyzedMechanism cluster_0 Acid-Catalyzed α-Bromination Aldehyde Aldehyde ProtonatedAldehyde Protonated Aldehyde Aldehyde->ProtonatedAldehyde + H⁺ Enol Enol Intermediate (Rate-Determining Step) ProtonatedAldehyde->Enol - H⁺ Oxonium Oxonium Ion Enol->Oxonium + Br₂ Product α-Bromo Aldehyde Oxonium->Product - H⁺ DecisionTree Start Select Bromination Strategy CheckStereo Is enantioselectivity required? Start->CheckStereo CheckSensitivity Is the aldehyde prone to acid-catalyzed polymerization? CheckStereo->CheckSensitivity No Organocatalysis Use Organocatalytic Method (e.g., Jørgensen-Hayashi catalyst) with slow NBS addition. CheckStereo->Organocatalysis Yes AcetalRoute Use Acetal Protection Strategy: 1. Form dimethyl acetal. 2. Brominate with liquid Br₂. 3. Hydrolyze to product. CheckSensitivity->AcetalRoute Yes DirectBromination Direct Bromination with Br₂ in AcOH or with an acid scavenger. CheckSensitivity->DirectBromination No

References

Technical Support Center: Synthesis and Handling of 2-Bromobutanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the instability and decomposition of 2-bromobutanal, a key intermediate for researchers, scientists, and drug development professionals. Due to its inherent reactivity, this compound can undergo several decomposition pathways during reaction workup and purification, leading to reduced yields and impure products. This guide offers insights into common challenges and their solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound during workup?

A1: this compound is susceptible to several decomposition pathways, particularly under aqueous or basic conditions. The main routes of degradation include:

  • Elimination: Loss of hydrogen bromide (HBr) to form 2-butenal (crotonaldehyde). This is often favored by the presence of bases.

  • Hydrolysis: Nucleophilic substitution of the bromine atom by water to form 2-hydroxybutanal. This can be accelerated by both acidic and basic conditions.

  • Aldol Condensation: The aldehyde functionality can undergo self-condensation, especially in the presence of acid or base, leading to higher molecular weight impurities.

  • Polymerization: Aldehydes, in general, are prone to polymerization, which can be catalyzed by trace impurities.

Q2: My crude this compound appears to be darkening in color upon standing. What is causing this?

A2: The development of a darker color, often yellow or brown, is a common indicator of decomposition. This is frequently due to the formation of conjugated systems, such as 2-butenal via elimination, and subsequent polymerization of these unsaturated species. Trace amounts of acid (like HBr byproduct) can catalyze these degradation processes.

Q3: Can I purify this compound using distillation?

A3: While distillation is a common purification technique, it must be approached with caution for this compound. Heating can accelerate decomposition, particularly the elimination of HBr. If distillation is necessary, it should be performed under reduced pressure to lower the boiling point and minimize thermal stress on the compound. It is crucial to ensure all glassware is free of acidic or basic residues.

Q4: Are there any recommended stabilizers for storing this compound?

A4: While specific studies on stabilizers for this compound are not widely published, for aldehydes in general, small amounts of radical inhibitors or non-nucleophilic weak bases might offer some protection against polymerization and acid-catalyzed decomposition. However, any additive should be carefully considered for its potential to interfere with subsequent reactions. The most effective stabilization strategy is immediate use after preparation and purification.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound after aqueous workup. 1. Hydrolysis: The product is sensitive to water, leading to the formation of 2-hydroxybutanal. 2. Elimination: Basic conditions during washing (e.g., with sodium bicarbonate) can promote the elimination of HBr to form 2-butenal.1. Minimize contact time with aqueous solutions. Use cold, deionized water for washes. 2. If a basic wash is necessary to remove acid, use a very dilute and cold solution of a weak base like sodium bicarbonate and work quickly. Consider alternative non-aqueous workup procedures if possible. 3. Ensure the organic phase is thoroughly dried with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) before solvent removal.
Product decomposes during solvent removal on a rotary evaporator. 1. Excessive Heat: High temperatures can induce thermal decomposition, primarily through elimination. 2. Trace Acid/Base: Residual acid or base on the glassware or in the solution can catalyze decomposition.1. Use a low bath temperature (e.g., 30-40 °C) and a high vacuum to remove the solvent. 2. Ensure all glassware is meticulously cleaned and dried. Consider a final wash of the organic phase with brine to remove residual water and some impurities.
Presence of significant amounts of 2-butenal in the final product. Elimination of HBr: This is a major side reaction, often promoted by heat or basic conditions.1. Maintain a low temperature throughout the reaction and workup. 2. Avoid strong bases. If a base is required, use a sterically hindered, non-nucleophilic base. 3. During purification, consider chromatography on silica (B1680970) gel at low temperatures as an alternative to distillation.
Formation of a viscous, insoluble material in the product. Polymerization/Aldol Condensation: This can be initiated by impurities, heat, or light.1. Work with clean glassware and high-purity reagents. 2. Store the crude and purified material at low temperatures and protected from light. 3. Use the product as quickly as possible after its preparation.

Quantitative Data Summary

The stability of α-bromo aldehydes is often inferred from studies on analogous compounds like α-bromo ketones or alkyl halides. The following table summarizes product distributions for related reactions, highlighting the propensity for elimination.

Substrate Base/Conditions Major Product(s) Product Ratio (approx.) Reference
2-BromobutaneEthanolic KOH2-Butene, 1-Butene4:1[1]
2-BromobutaneAqueous NaOH2-Methylpropan-2-ol, Methylpropene81% alcohol, 19% alkene[1]
2-BromopentaneSodium Ethoxide2-Pentene (trans/cis), 1-Pentene(trans > cis) > 1-pentene[2]

This data illustrates the competition between substitution and elimination reactions, which is a key consideration for the stability of this compound.

Experimental Protocols

Protocol: Alpha-Bromination of Butanal and Workup

This protocol provides a general procedure for the synthesis of this compound, with a focus on a workup designed to minimize decomposition.

Materials:

  • Butanal

  • Bromine (Br₂)

  • Inert solvent (e.g., Dichloromethane, DCM)

  • Cold, deionized water

  • Saturated sodium bicarbonate solution (cold)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction: In a round-bottom flask equipped with a dropping funnel and a stirrer, dissolve butanal in the inert solvent. Cool the mixture in an ice bath. Slowly add a solution of bromine in the same solvent dropwise while maintaining the temperature below 5 °C.

  • Quenching: Once the reaction is complete (monitored by TLC or GC), slowly add cold, deionized water to quench any remaining bromine.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing:

    • Wash the organic layer once with a small volume of cold, deionized water.

    • Carefully wash with a small volume of cold, saturated sodium bicarbonate solution to neutralize any HBr. Note: This step should be performed quickly to minimize base-induced elimination. Vent the separatory funnel frequently.

    • Wash the organic layer with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator with a low bath temperature (≤ 30 °C).

  • Purification (Optional): If further purification is required, consider vacuum distillation at the lowest possible temperature or column chromatography on silica gel using a non-polar eluent system, performed at a low temperature.

Visualizations

Troubleshooting Workflow for this compound Instability

Troubleshooting_Workflow_this compound Troubleshooting this compound Instability start Problem Identified: Low Yield / Decomposition check_workup Review Workup Procedure start->check_workup check_storage Review Storage Conditions start->check_storage aqueous_contact Excessive Aqueous Contact? check_workup->aqueous_contact base_wash Harsh Base Wash? check_workup->base_wash high_temp High Temperature Exposure? check_workup->high_temp solution_hydrolysis Minimize water contact. Use cold solutions. aqueous_contact->solution_hydrolysis solution_elimination Use dilute, weak base (cold). Work quickly. base_wash->solution_elimination solution_thermal Use low temp for solvent removal. Consider vacuum distillation. high_temp->solution_thermal end Improved Stability / Yield solution_hydrolysis->end solution_elimination->end solution_thermal->end light_exposure Exposure to Light? check_storage->light_exposure warm_temp_storage Storage at > 0°C? check_storage->warm_temp_storage solution_light Store in amber vial or protect from light. light_exposure->solution_light solution_temp_storage Store at low temperature (e.g., -20°C). warm_temp_storage->solution_temp_storage solution_light->end solution_temp_storage->end

Caption: Troubleshooting workflow for this compound instability.

Decomposition Pathways of this compound

Decomposition_Pathways Decomposition Pathways of this compound start This compound elimination Elimination (-HBr) start->elimination Base / Heat hydrolysis Hydrolysis (+H2O) start->hydrolysis H2O (Acid/Base cat.) aldol Aldol Condensation start->aldol Acid / Base polymerization Polymerization start->polymerization Trace Impurities product_elim 2-Butenal elimination->product_elim product_hydro 2-Hydroxybutanal hydrolysis->product_hydro product_aldol Higher MW Aldol Adducts aldol->product_aldol product_poly Polymer polymerization->product_poly

Caption: Major decomposition pathways of this compound.

References

Technical Support Center: Aqueous Workup of Water-Soluble Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous workup of water-soluble aldehydes.

Frequently Asked Questions (FAQs)

Q1: Why is the aqueous workup of water-soluble aldehydes so challenging?

The primary challenge lies in the inherent polarity of short-chain and functionalized aldehydes, which grants them high solubility in water.[1][2] This makes their extraction from the aqueous phase into an organic solvent inefficient during standard liquid-liquid extractions. Furthermore, aldehydes can be prone to oxidation, forming corresponding carboxylic acids, and can exist in equilibrium with their hydrated form (gem-diols) in aqueous solutions, which can further complicate separation.[2][3][4]

Q2: My water-soluble aldehyde is not extracting into the organic layer. What can I do?

This is a common issue due to the high water solubility of polar aldehydes. A highly effective technique is to convert the aldehyde into a water-soluble salt adduct, which can then be easily separated from the desired organic-soluble product. The most common method involves the use of sodium bisulfite (NaHSO₃) or sodium metabisulfite (B1197395) (Na₂S₂O₅).[5][6][7][8] The aldehyde reacts with bisulfite to form a charged adduct that is highly soluble in the aqueous layer.[5][7][9]

Q3: How can I recover my aldehyde after forming a bisulfite adduct?

The formation of the bisulfite adduct is a reversible reaction.[5][6] To regenerate the aldehyde, the aqueous layer containing the adduct is isolated and then treated with a base, such as sodium hydroxide (B78521) (NaOH), to raise the pH.[5][6][8] This reverses the reaction, releasing the free aldehyde, which can then be extracted with a suitable organic solvent.[5][6]

Q4: What are common impurities I should expect and how can I remove them?

Common impurities in aldehyde samples include the corresponding carboxylic acid (from oxidation) and alcohols (from reduction or as a starting material).[3] Carboxylic acids can typically be removed by washing the organic solution with a mild aqueous base, such as 10% sodium bicarbonate (NaHCO₃) solution.[3][10] The acid is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer.

Q5: Are there any specific challenges related to water-soluble aldehydes in drug development?

Yes, the high reactivity of the aldehyde functional group can be a double-edged sword in medicinal chemistry.[11][12][13] While it allows for versatile synthetic modifications, it also poses a risk of reacting with biological nucleophiles like amino acids and nucleic acids in an aqueous biological environment.[4][14] This can lead to instability and potential toxicity. During analysis, aldehydes can react with water or alcohols in the analytical matrix to form gem-diols or acetals, which can interfere with accurate quantification, especially in mass spectrometry-based methods.[4][14]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor separation/emulsion formation during extraction. The polarity of the aldehyde and the solvent system are too similar.- Use a more non-polar organic solvent for extraction. - Add brine (saturated NaCl solution) to the aqueous layer to increase its polarity and "salt out" the organic components.
Low yield of extracted aldehyde. The aldehyde is too water-soluble for efficient liquid-liquid extraction.- Employ the bisulfite adduct formation method described in the FAQs and protocols below.[5][6][7] - Perform multiple extractions with smaller volumes of organic solvent.
Presence of acidic impurities in the final product. Oxidation of the aldehyde to a carboxylic acid.[3]- Wash the organic layer with a mild base like 10% aqueous sodium bicarbonate.[3][10]
Incomplete recovery of the aldehyde from the bisulfite adduct. The pH was not sufficiently basic to reverse the adduct formation.- Ensure the pH of the aqueous layer is strongly basic (pH > 10) after adding the base.[5][6][8] Use a pH strip to confirm.
Aldehyde decomposes upon basification of the bisulfite adduct. The aldehyde may be sensitive to strong base, especially if it has enolizable alpha-hydrogens.[6]- Use a milder base or carefully control the temperature during basification.

Experimental Protocols

Protocol 1: Removal of a Water-Soluble Aldehyde from a Reaction Mixture using Bisulfite Extraction

This protocol is adapted from procedures described by Brindle et al.[5][6][7][15]

Objective: To separate a water-soluble aldehyde from a desired organic-soluble product.

Materials:

  • Reaction mixture containing the water-soluble aldehyde and the desired product.

  • A water-miscible organic solvent (e.g., methanol (B129727), THF, acetonitrile, or DMF).[5]

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared).

  • An immiscible organic extraction solvent (e.g., ethyl acetate, diethyl ether).

  • Deionized water.

  • Separatory funnel.

Procedure:

  • Dissolve the crude reaction mixture in a minimal amount of a water-miscible solvent like methanol or THF.[5][6]

  • Transfer the solution to a separatory funnel.

  • Add a freshly prepared saturated aqueous solution of sodium bisulfite. The amount will depend on the stoichiometry of the aldehyde.

  • Shake the funnel vigorously for approximately 30-60 seconds to facilitate the formation of the bisulfite adduct.[6][7]

  • Add deionized water and the immiscible organic extraction solvent to the separatory funnel.

  • Shake the funnel again to partition the components. Allow the layers to separate.

  • The aqueous layer, containing the aldehyde-bisulfite adduct, can be drained and separated. The organic layer now contains the purified product.

  • Wash the organic layer with water and then brine to remove any residual water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Recovery of a Water-Soluble Aldehyde from an Aqueous Bisulfite Adduct Solution

Objective: To regenerate and isolate a water-soluble aldehyde from its bisulfite adduct.

Materials:

  • Aqueous solution containing the aldehyde-bisulfite adduct (from Protocol 1).

  • An organic extraction solvent (e.g., ethyl acetate, diethyl ether).

  • A strong base (e.g., 50% aqueous sodium hydroxide).

  • pH indicator strips.

  • Separatory funnel.

Procedure:

  • Place the aqueous layer containing the bisulfite adduct into a separatory funnel.

  • Add the organic extraction solvent.

  • Carefully add the strong base dropwise while swirling the funnel. Gas evolution (SO₂) may occur, so vent the funnel frequently.[6]

  • Continue adding the base until the solution is strongly basic, confirming with a pH strip (target pH > 10).[5][6][8]

  • Shake the funnel vigorously to extract the regenerated aldehyde into the organic layer.

  • Separate the organic layer.

  • Extract the aqueous layer again with the organic solvent to ensure complete recovery.

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the recovered aldehyde.

Visualizations

Aqueous_Workup_Troubleshooting start Start: Crude Reaction Mixture (Water-Soluble Aldehyde + Product) is_product_soluble Is the desired product soluble in an immiscible organic solvent? start->is_product_soluble protocol1 Follow Protocol 1: Bisulfite Extraction is_product_soluble->protocol1 Yes other_methods Consider alternative purification (e.g., chromatography, distillation) is_product_soluble->other_methods No organic_layer Organic Layer: Purified Product protocol1->organic_layer aqueous_layer Aqueous Layer: Aldehyde-Bisulfite Adduct protocol1->aqueous_layer end End organic_layer->end recover_aldehyde Need to recover the aldehyde? aqueous_layer->recover_aldehyde protocol2 Follow Protocol 2: Adduct Reversal recover_aldehyde->protocol2 Yes recover_aldehyde->end No recovered_aldehyde Recovered Aldehyde protocol2->recovered_aldehyde recovered_aldehyde->end other_methods->end

Caption: Decision workflow for purifying products from water-soluble aldehydes.

Bisulfite_Adduct_Formation_Reversal cluster_formation Adduct Formation (Aqueous Workup) cluster_reversal Aldehyde Recovery aldehyde R-CHO (Water-Soluble Aldehyde) adduct [R-CH(OH)SO₃]⁻ Na⁺ (Water-Soluble Adduct) aldehyde->adduct + NaHSO₃ (in H₂O/Miscible Solvent) bisulfite NaHSO₃ (Sodium Bisulfite) adduct_rev [R-CH(OH)SO₃]⁻ Na⁺ (Aqueous Layer) adduct->adduct_rev Separated into Aqueous Layer aldehyde_rev R-CHO (Regenerated Aldehyde) adduct_rev->aldehyde_rev + NaOH (aq) (pH > 10) base NaOH (Strong Base)

Caption: Chemical pathway for bisulfite adduct formation and reversal.

References

How to minimize byproduct formation in Grignard reactions of 2-Bromobutanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Grignard reactions with 2-bromobutanal. Our goal is to help you minimize byproduct formation and maximize the yield of your desired secondary alcohol product.

Frequently Asked Questions (FAQs)

Q1: What are the main byproducts I should expect when running a Grignard reaction with this compound?

A1: Due to the structure of this compound, several side reactions can compete with the desired nucleophilic addition of the Grignard reagent to the carbonyl group. The primary byproducts include:

  • Enolization Product: The Grignard reagent can act as a base and abstract the acidic α-proton, leading to the formation of a magnesium enolate. Upon workup, this will regenerate the starting material, this compound, thus reducing your yield.

  • Wurtz Coupling Product: The Grignard reagent can react with the bromine atom of another this compound molecule in a coupling reaction, leading to the formation of a dimer.[1]

  • Halogen-Metal Exchange Product: A rapid exchange between the Grignard reagent (R-MgX) and this compound can occur, generating a new Grignard reagent derived from the aldehyde and an alkyl/aryl halide (R-X). This new organometallic species can then lead to a variety of undesired products.

  • Reduction Product: If the Grignard reagent has a β-hydrogen, it can reduce the aldehyde to the corresponding primary alcohol via a six-membered transition state (Meerwein-Ponndorf-Verley-type reduction).[2]

Q2: I am observing a low yield of my desired alcohol and recovering a significant amount of starting material. What is the likely cause?

A2: The most probable cause for this observation is enolization . This compound has an acidic proton on the carbon adjacent to the carbonyl group. The strongly basic Grignard reagent can deprotonate this position to form a magnesium enolate, which is unreactive toward further nucleophilic addition.[3] During aqueous workup, this enolate is protonated, regenerating the starting this compound.

Q3: How can I minimize enolization and other side reactions?

A3: Several strategies can be employed to favor the desired 1,2-addition over side reactions:

  • Low Temperature: Performing the reaction at very low temperatures, typically between -78 °C and -40 °C, is crucial. This slows down the rates of competing side reactions, particularly enolization, which often have a higher activation energy than the desired nucleophilic addition.[3]

  • Slow Addition (Inverse Addition): Adding the Grignard reagent slowly to a solution of this compound (inverse addition) helps to maintain a low concentration of the basic Grignard reagent in the reaction mixture at any given time. This minimizes its action as a base.[3]

  • Use of Additives (Cerium (III) Chloride): The addition of anhydrous cerium(III) chloride (CeCl₃) can significantly suppress enolization and other side reactions.[3] Organocerium reagents, formed in situ, are less basic but still highly nucleophilic, thus favoring the desired carbonyl addition.

  • Choice of Grignard Reagent: Grignard reagents with less steric bulk and without β-hydrogens can help to minimize reduction byproducts.

Q4: Are there any alternative reactions to the Grignard reaction for this type of transformation?

A4: Yes, the Barbier reaction is an excellent alternative.[4][5] In the Barbier reaction, the organometallic reagent is generated in situ from an alkyl halide and a metal (like magnesium, zinc, or indium) in the presence of the carbonyl compound.[6][7] This one-pot procedure often leads to higher yields for sensitive substrates like α-halo aldehydes because the highly reactive organometallic species is consumed as it is formed, keeping its concentration low and minimizing side reactions.[6][8]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no yield of the desired alcohol; recovery of starting material (this compound) 1. Enolization: The Grignard reagent is acting as a base. 2. Quenched Grignard Reagent: Presence of water or other protic impurities.1a. Lower the reaction temperature to -78 °C. 1b. Use the inverse addition technique (add Grignard to aldehyde). 1c. Add anhydrous CeCl₃ to the aldehyde solution before adding the Grignard reagent. 2. Ensure all glassware is flame-dried, and solvents are rigorously anhydrous.
Formation of a high molecular weight byproduct Wurtz Coupling: The Grignard reagent is reacting with the bromine of another aldehyde molecule.1. Use dilute reaction conditions. 2. Maintain a low reaction temperature. 3. Consider using the Barbier reaction conditions.
Formation of a primary alcohol (1-butanol) Reduction: The Grignard reagent has β-hydrogens and is reducing the aldehyde.1. Use a Grignard reagent without β-hydrogens if possible (e.g., methylmagnesium bromide). 2. Lowering the reaction temperature can also disfavor the reduction pathway.
Complex mixture of unidentified byproducts Halogen-Metal Exchange: Leading to a cascade of subsequent reactions.1. Use a large excess of the Grignard reagent to favor the desired addition. 2. Perform the reaction at a very low temperature (-78 °C) to slow down the exchange process. 3. The Barbier reaction can be a more controlled alternative.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes illustrative yields for the reaction of a Grignard reagent with an α-bromo aldehyde under different conditions. These are representative values based on qualitative descriptions in the literature and are intended for comparison purposes.

Method Conditions Desired Alcohol Yield (%) Enolization/Starting Material (%) Other Byproducts (%)
Standard Grignard 0 °C, Normal Addition20-4050-70~10
Optimized Grignard -78 °C, Inverse Addition50-7020-40<10
Grignard with CeCl₃ -78 °C, Inverse Addition80-95[3][9]<10<5
Barbier Reaction Mg, THF, in situ70-90[6][8]<10<10

Experimental Protocols

Protocol 1: Optimized Grignard Reaction with this compound

This protocol is designed to minimize byproduct formation through low temperature and inverse addition.

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard flame-dried glassware for anhydrous reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.1 eq) dropwise to the cooled aldehyde solution via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not rise above -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

  • Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Cerium (III) Chloride Mediated Grignard Reaction

This protocol utilizes anhydrous CeCl₃ to suppress enolization.

Materials:

  • Anhydrous Cerium (III) Chloride (CeCl₃)

  • All materials listed in Protocol 1

Procedure:

  • In a flame-dried flask, add anhydrous CeCl₃ (1.2 eq) and suspend it in anhydrous THF. Stir the suspension at room temperature for 2 hours to activate the CeCl₃.

  • Cool the CeCl₃ suspension to -78 °C.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF and add it to the CeCl₃ suspension.

  • Slowly add the Grignard reagent (1.1 eq) dropwise to the reaction mixture at -78 °C over 1 hour.

  • Follow steps 4-9 from Protocol 1 for the reaction, workup, and purification.

Protocol 3: Barbier Reaction of this compound

This protocol generates the organomagnesium reagent in situ.

Materials:

  • Magnesium turnings

  • A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) (as an activator)

  • Alkyl or Aryl Bromide (e.g., Bromobenzene)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, under an inert atmosphere, add magnesium turnings (1.5 eq).

  • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.

  • In a separate flask, prepare a solution of the alkyl/aryl bromide (1.2 eq) and this compound (1.0 eq) in anhydrous THF.

  • Add a small portion of this solution to the magnesium turnings to initiate the reaction.

  • Once the reaction has initiated (as evidenced by a color change and/or gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Follow steps 7-9 from Protocol 1 for extraction and purification.

Visualizations

Grignard_Byproducts cluster_reactants Reactants cluster_products Potential Products This compound This compound Desired Alcohol Desired Alcohol This compound->Desired Alcohol Nucleophilic Addition (Desired) Enolate Enolate This compound->Enolate Wurtz Product Wurtz Product This compound->Wurtz Product Reduction Product Reduction Product This compound->Reduction Product Halogen-Metal Exchange Halogen-Metal Exchange This compound->Halogen-Metal Exchange Grignard Reagent (R-MgX) Grignard Reagent (R-MgX) Grignard Reagent (R-MgX)->Desired Alcohol Grignard Reagent (R-MgX)->Enolate Acts as Base Grignard Reagent (R-MgX)->Wurtz Product Coupling Grignard Reagent (R-MgX)->Reduction Product β-Hydride Transfer Grignard Reagent (R-MgX)->Halogen-Metal Exchange Exchange

Caption: Competing reaction pathways in the Grignard reaction of this compound.

Troubleshooting_Workflow cluster_causes Identify Primary Byproduct cluster_solutions Implement Solutions start Low Yield of Desired Alcohol? enol High Recovery of Starting Material? start->enol wurtz High Molecular Weight Byproduct? start->wurtz reduction Primary Alcohol Formation? start->reduction enol->wurtz No sol_enol 1. Lower Temp to -78°C 2. Inverse Addition 3. Add CeCl3 enol->sol_enol Yes (Enolization) wurtz->reduction No sol_wurtz 1. Dilute Conditions 2. Low Temperature 3. Use Barbier Reaction wurtz->sol_wurtz Yes (Wurtz Coupling) sol_reduction 1. Use Grignard without β-H 2. Lower Temperature reduction->sol_reduction Yes (Reduction) end Improved Yield sol_enol->end sol_wurtz->end sol_reduction->end

Caption: Troubleshooting workflow for low-yield Grignard reactions of this compound.

Caption: Comparison of Grignard and Barbier reaction workflows.

References

Technical Support Center: Optimizing Temperature Control for Selective Bromination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for optimizing temperature control in selective bromination reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in controlling the selectivity of a bromination reaction?

Temperature is a critical parameter that dictates the regioselectivity of many bromination reactions. Lowering the reaction temperature often enhances selectivity by favoring the kinetically controlled product over the thermodynamically more stable one.[1]

Q2: How does temperature influence the formation of kinetic versus thermodynamic products?

At lower temperatures, reactions are typically under kinetic control, meaning the product that forms the fastest (has the lower activation energy) will be the major product.[1][2][3][4][5] There is insufficient thermal energy to overcome the activation barrier for the reverse reaction or to form the more stable thermodynamic product.[1] At higher temperatures, reactions can become reversible, leading to thermodynamic control where the most stable product isomer predominates.[1][2][3][4][5]

Q3: I am observing a mixture of ortho and para isomers in my electrophilic aromatic bromination. How can I improve para-selectivity?

To enhance para-selectivity, it is generally advisable to conduct the reaction at the lowest effective temperature. For example, in the bromination of catechol with N-bromosuccinimide (NBS) and fluoroboric acid, carrying out the initial phase of the reaction at -30 °C can lead to a high yield of the 4-brominated (para) product.[1] Performing the reaction at a higher temperature, such as room temperature, is more likely to result in a mixture of isomers.[1]

Q4: Why is free-radical bromination generally more regioselective than free-radical chlorination?

The higher regioselectivity of free-radical bromination is explained by Hammond's postulate. The hydrogen abstraction step in bromination is endothermic, resulting in a "late" transition state that closely resembles the alkyl radical product.[1] Consequently, the stability of the resulting radical (tertiary > secondary > primary) has a more significant influence on the activation energy, leading to greater selectivity.[1] In contrast, the hydrogen abstraction step in chlorination is exothermic, with an "early" transition state that resembles the reactants, making it less sensitive to the stability of the radical intermediate.[1][6]

Q5: Are there safer alternatives to using elemental bromine (Br₂), and how does temperature affect their use?

Yes, N-bromosuccinimide (NBS) is a widely used and safer solid alternative to liquid bromine for various bromination reactions.[1] It is crucial to store NBS at low temperatures as it can decompose over time.[1] The optimal temperature for reactions involving NBS can vary; for instance, in the α-bromination of acetophenones under microwave irradiation, 80 °C was found to be optimal, with lower or higher temperatures decreasing the conversion.[7] For benzylic brominations, NBS is often used with a radical initiator at elevated temperatures (e.g., reflux).[8]

Troubleshooting Guides

Issue 1: Poor Regioselectivity - Obtaining a Mixture of Isomers
Possible CauseTroubleshooting Step
Reaction temperature is too high. Lower the reaction temperature significantly. For electrophilic aromatic brominations, temperatures as low as -30°C to -78°C may be necessary.[1] For free-radical brominations, lower temperatures also enhance selectivity.
Reaction is under thermodynamic control when the kinetic product is desired. Ensure the reaction is conducted at a low enough temperature to prevent equilibration to the more stable thermodynamic product.[1]
Incorrect choice of brominating agent. For electrophilic brominations requiring high selectivity, consider a milder brominating agent like NBS in combination with a suitable catalyst.[1]
Solvent effects. The polarity of the solvent can influence regioselectivity. It is advisable to screen different solvents to find the optimal conditions for your specific substrate.[1]
Issue 2: Low or No Product Yield
Possible CauseTroubleshooting Step
Reaction is exothermic and uncontrolled. Many bromination reactions are exothermic.[1] Add the brominating agent slowly and ensure efficient cooling and stirring to maintain the target temperature. A runaway reaction can lead to side products and decomposition.[1]
Reaction temperature is too low. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC.[9]
Decomposition of the brominating agent. If using NBS, ensure it has been stored properly at low temperatures to prevent decomposition.[1]
Insufficient reaction time. Extend the reaction time and monitor for completion.
Product instability during workup. The product may be sensitive to the workup conditions. Test the stability of your product by exposing a small sample to the workup conditions and monitoring by TLC.[1]

Data Presentation

Table 1: Effect of Temperature on α-Bromination of Acetophenone (B1666503) with NBS

EntrySolventTemperature (°C)Conversion (%)
1CH₃CN8065
2Et₂O8040
3THF8055
4n-hexane8030
5Dichloromethane8095
6Dichloromethane6080
7Dichloromethane10088

Data adapted from a study on α-bromination under microwave irradiation.[7]

Table 2: Temperature and Product Distribution in the Reaction of 1,3-Butadiene with HBr

Temperature1,2-Addition Product (Kinetic)1,4-Addition Product (Thermodynamic)
≤ 0 °CMajor ProductMinor Product
40 °CMinor ProductMajor Product

This table illustrates the principle of kinetic vs. thermodynamic control. At lower temperatures, the faster-forming 1,2-product dominates, while at higher temperatures, the more stable 1,4-product is the major product.[2]

Experimental Protocols

Protocol 1: Regiospecific Bromination of Catechol

This protocol describes the selective bromination of catechol to yield the 4-bromo product.

Materials:

Procedure:

  • Dissolve catechol in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to -30 °C using a suitable cooling bath (e.g., dry ice/acetone).[1]

  • Slowly add N-bromosuccinimide and fluoroboric acid to the cooled solution.[1]

  • Allow the reaction mixture to slowly warm to room temperature.

  • Stir the reaction at room temperature overnight.[1]

  • Upon completion, quench the reaction and proceed with standard aqueous workup and purification to obtain 4-bromobenzene-1,2-diol.[1]

Protocol 2: α-Bromination of Acetophenone using Bromine in Methanol (B129727)

This protocol details the acid-catalyzed α-bromination of acetophenone.

Materials:

  • Acetophenone

  • Methanol

  • Concentrated HCl

  • Bromine

Procedure:

  • Dissolve acetophenone (2.08 mmol) in methanol (50 mL) in a round-bottom flask.[9]

  • Add concentrated HCl (1 mL).[9]

  • Cool the solution to 0-5 °C in an ice bath.[9]

  • Add a solution of bromine (2 mmol) in methanol (10 mL) dropwise while stirring.[9]

  • Continue stirring at 0-5 °C for 1 hour, then allow the mixture to warm to room temperature and stir for another hour.[9]

  • Remove the solvent under reduced pressure.

  • Neutralize the residue with a 10% sodium bicarbonate solution.

  • Extract the product with ethyl acetate (B1210297) (3 x 25 mL).

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the product.[9]

Visualizations

Kinetic_vs_Thermodynamic_Control cluster_reactants Reactants cluster_products Products Reactants Starting Material Intermediate Intermediate Reactants->Intermediate Rate-Determining Step Kinetic_Product Kinetic Product (Forms Faster) Thermodynamic_Product Thermodynamic Product (More Stable) Kinetic_Product->Thermodynamic_Product Equilibration at Higher Temperature Intermediate->Kinetic_Product Low Temp (e.g., 0°C) Lower Activation Energy Intermediate->Thermodynamic_Product High Temp (e.g., 40°C) Higher Activation Energy

Caption: Kinetic vs. Thermodynamic Pathways in Bromination.

Troubleshooting_Workflow Start Poor Regioselectivity (Mixture of Isomers) Check_Temp Is Reaction Temperature Too High? Start->Check_Temp Lower_Temp Lower Temperature (e.g., -30°C to -78°C) Check_Temp->Lower_Temp Yes Check_Agent Is Brominating Agent Optimal? Check_Temp->Check_Agent No Lower_Temp->Check_Agent Change_Agent Use Milder Agent (e.g., NBS) Check_Agent->Change_Agent No Check_Solvent Is Solvent Choice Appropriate? Check_Agent->Check_Solvent Yes Change_Agent->Check_Solvent Screen_Solvents Screen Different Solvents Check_Solvent->Screen_Solvents No Success Improved Selectivity Check_Solvent->Success Yes Screen_Solvents->Success

Caption: Troubleshooting Workflow for Poor Regioselectivity.

References

Technical Support Center: Optimizing 2-Bromobutanal Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Bromobutanal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on solvent selection to improve reaction yields and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound?

This compound is a bifunctional molecule containing both an aldehyde and a secondary alkyl bromide. This structure allows for several competing reaction pathways:

  • Nucleophilic Substitution (SN1 and SN2): The bromine atom at the alpha-position to the carbonyl group is a good leaving group, making the C-2 position susceptible to nucleophilic attack. The predominant mechanism (SN1 or SN2) is highly dependent on the reaction conditions, particularly the choice of solvent and the nature of the nucleophile.[1][2]

  • Elimination (E1 and E2): In the presence of a base, this compound can undergo elimination to form α,β-unsaturated aldehydes. This pathway competes with nucleophilic substitution, and the outcome is influenced by the strength and steric hindrance of the base, as well as the solvent and temperature.[2]

  • Reactions at the Aldehyde Group: The carbonyl group can undergo nucleophilic addition, hydrolysis, or other characteristic aldehyde reactions.[3] It is crucial to select reaction conditions that are compatible with the aldehyde functionality.

Q2: How does solvent choice impact the reaction pathway and yield?

The solvent plays a critical role in determining the predominant reaction mechanism and, consequently, the product distribution and yield.[1][4]

  • Polar Protic Solvents (e.g., water, methanol, ethanol (B145695), acetic acid): These solvents have O-H or N-H bonds and can form hydrogen bonds. They are effective at solvating both cations and anions. By stabilizing the carbocation intermediate, they significantly favor SN1 and E1 pathways.[1][4] However, they can also solvate the nucleophile, reducing its reactivity in SN2 reactions.[1]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile (B52724), acetone): These solvents lack O-H or N-H bonds and do not act as hydrogen-bond donors. They are excellent at solvating cations but do not effectively solvate anions (nucleophiles).[1] This leaves the nucleophile "naked" and highly reactive, dramatically accelerating SN2 reactions.[1]

  • Nonpolar Solvents (e.g., hexane, toluene, dichloromethane): These solvents have low dielectric constants and do not effectively solvate charged species. They are less commonly used for nucleophilic substitution reactions of alkyl halides unless the reactants themselves are nonpolar.

Q3: How can I favor Nucleophilic Substitution (SN2) over Elimination (E2)?

To favor the desired SN2 product and minimize the formation of elimination byproducts, consider the following strategies:

  • Solvent Selection: Use a polar aprotic solvent such as DMSO, DMF, or acetonitrile to enhance the nucleophilicity of your reagent and favor the SN2 pathway.[2][4]

  • Nucleophile/Base Choice: Employ a strong, but less sterically hindered nucleophile with low basicity (e.g., azide (B81097), cyanide, or halides).[2]

  • Temperature Control: Lowering the reaction temperature generally favors substitution over elimination, as elimination reactions often have a higher activation energy.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield of Desired Product Incorrect Solvent Choice: The solvent may be favoring a competing reaction pathway (e.g., elimination or solvolysis).For SN2 reactions, switch to a polar aprotic solvent (e.g., acetone, DMF, DMSO). For SN1 reactions, a polar protic solvent (e.g., ethanol, water) may be necessary.[1][4]
Poor Solubility of Reactants: One or more reactants may not be fully dissolved in the chosen solvent.Ensure all reactants are soluble in the solvent at the reaction temperature. A different solvent or a co-solvent system may be required.
Decomposition of Starting Material: this compound can be unstable, especially at elevated temperatures or in the presence of strong acids or bases.Monitor the reaction at a lower temperature and consider using milder reaction conditions. Ensure the starting material is pure.
Formation of Significant Elimination Byproducts (α,β-Unsaturated Aldehydes) Strong or Sterically Hindered Base: The nucleophile may be acting as a strong base, promoting elimination.Use a less basic and less sterically hindered nucleophile.[2]
High Reaction Temperature: Elimination is often favored at higher temperatures.Lower the reaction temperature.[2]
Inappropriate Solvent: Protic solvents can sometimes promote elimination, depending on the base used.Switch to a polar aprotic solvent to favor SN2.[2][4]
Formation of Multiple Unidentified Side Products Reaction with the Aldehyde Group: The nucleophile or other reagents may be reacting with the carbonyl group.Protect the aldehyde group as an acetal (B89532) before carrying out the substitution reaction, followed by deprotection.
Polymerization: Aldehydes, particularly in the presence of acids or bases, can undergo polymerization.Run the reaction under dilute conditions and at a lower temperature. Add reagents slowly.
Racemization of a Chiral Product Competing SN1 Mechanism: If an SN2 reaction with inversion of stereochemistry is expected, the formation of a racemic mixture indicates a contribution from an SN1 pathway.To favor the SN2 pathway, use a polar aprotic solvent, a higher concentration of a strong nucleophile, and avoid highly polar protic solvents that stabilize carbocation intermediates.[1]

Expected Influence of Solvent on this compound Reactions

The following table summarizes the expected qualitative effects of different solvent types on the primary reaction pathways of this compound. Actual yields will depend on the specific nucleophile, temperature, and other reaction conditions.

Solvent Type Properties Effect on SN1/E1 Effect on SN2 Effect on E2 Typical Solvents
Polar Protic Hydrogen bond donor, high dielectric constant.Favored: Stabilizes carbocation and leaving group.Disfavored: Solvates and deactivates the nucleophile.Can occur, but often competes with SN1/E1.Water, Methanol, Ethanol, Acetic Acid[1][4]
Polar Aprotic No hydrogen bond donor, high dielectric constant.Disfavored: Does not effectively stabilize the carbocation.Strongly Favored: Solvates the counter-ion of the nucleophile, leaving the nucleophile "naked" and highly reactive.Favored: With a strong, non-nucleophilic base.DMSO, DMF, Acetonitrile, Acetone[1][4]
Nonpolar Low dielectric constant.Strongly Disfavored: Does not stabilize charged intermediates.Slow: Unless reactants are nonpolar.Can occur with very strong, sterically hindered bases.Hexane, Toluene, Dichloromethane

Experimental Protocol: Nucleophilic Substitution of this compound with Sodium Azide (Illustrative SN2 Reaction)

This protocol describes a general procedure for the synthesis of 2-Azidobutanal, favoring the SN2 pathway.

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add sodium azide (1.2 equivalents). Add anhydrous DMF to dissolve the sodium azide under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of this compound: Slowly add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF to the stirred solution of sodium azide at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel, if necessary.

Rationale for Solvent Choice:

Anhydrous DMF, a polar aprotic solvent, is chosen for this SN2 reaction to maximize the nucleophilicity of the azide ion. DMF effectively solvates the sodium cation (Na⁺), leaving the azide anion (N₃⁻) highly reactive and promoting a rapid substitution reaction. Using a polar protic solvent like ethanol would lead to hydrogen bonding with the azide ion, reducing its nucleophilicity and significantly slowing down the desired SN2 reaction, while potentially increasing the proportion of elimination byproducts.

Diagrams

Solvent_Selection_Workflow start Define Desired Reaction Pathway for this compound sn2 S_N2 (Nucleophilic Substitution) start->sn2 sn1 S_N1 (Nucleophilic Substitution) start->sn1 e2 E2 (Elimination) start->e2 solvent_sn2 Choose Polar Aprotic Solvent (e.g., DMF, DMSO, Acetonitrile) sn2->solvent_sn2 solvent_sn1 Choose Polar Protic Solvent (e.g., Ethanol, Water, Acetic Acid) sn1->solvent_sn1 solvent_e2 Solvent Choice is Flexible (Polar Aprotic often preferred) e2->solvent_e2 conditions_sn2 Use Strong, Non-bulky Nucleophile Low Temperature solvent_sn2->conditions_sn2 conditions_sn1 Use Weak Nucleophile solvent_sn1->conditions_sn1 conditions_e2 Use Strong, Sterically Hindered Base Higher Temperature solvent_e2->conditions_e2

Caption: Decision workflow for solvent selection based on the desired reaction pathway for this compound.

Troubleshooting_Low_Yield start Low Yield of Desired Product check_side_products Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) start->check_side_products elimination Major Product is Alkene (Elimination) check_side_products->elimination Elimination Favored no_reaction Mainly Starting Material check_side_products->no_reaction Low Conversion other_products Other Side Products check_side_products->other_products Complex Mixture solution_elimination1 Lower Reaction Temperature elimination->solution_elimination1 solution_elimination2 Use Less Basic Nucleophile elimination->solution_elimination2 solution_elimination3 Switch to Polar Aprotic Solvent elimination->solution_elimination3 solution_no_reaction1 Increase Temperature no_reaction->solution_no_reaction1 solution_no_reaction2 Use Stronger Nucleophile no_reaction->solution_no_reaction2 solution_no_reaction3 Change to a more suitable solvent (e.g., Polar Aprotic for S_N2) no_reaction->solution_no_reaction3 solution_other1 Consider Aldehyde Reactivity (e.g., Protection) other_products->solution_other1 solution_other2 Check for Polymerization (Lower concentration/temperature) other_products->solution_other2

References

Technical Support Center: Monitoring 2-Bromobutanal Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are monitoring the progress of chemical reactions involving 2-bromobutanal using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: Which technique, TLC or GC, is better for monitoring my this compound reaction?

A1: Both TLC and GC are powerful techniques for reaction monitoring, and the choice depends on several factors. TLC is a rapid, simple, and inexpensive method that provides a quick visual assessment of the reaction's progress, showing the disappearance of starting materials and the appearance of products.[1][2] It is particularly useful for qualitative analysis at the bench. GC offers higher resolution and quantitative data, making it ideal for determining the precise conversion of reactants to products and identifying the presence of byproducts.[3] However, this compound, being a reactive α-bromoaldehyde, may require derivatization for stable and reproducible GC analysis.[1][4][5]

Q2: How do I prepare my reaction mixture for TLC analysis?

A2: To prepare a sample for TLC, take a small aliquot (a few drops) from your reaction mixture using a capillary tube.[6] If the reaction is in an organic solvent without inorganic salts, you can often spot the mixture directly onto the TLC plate.[6] If the reaction mixture contains high-boiling solvents (like DMF or DMSO), water, or inorganic materials, a micro-workup of the aliquot may be necessary to avoid streaking and other issues.[6]

Q3: What is a "cospot" in TLC and why is it important?

A3: A cospot is a single lane on a TLC plate where both the starting material and the reaction mixture are spotted on top of each other.[4][5] This is crucial for confirming the identity of the starting material spot in the reaction mixture lane, especially if the product's Rf value is very close to that of the reactant.[4][5]

Q4: My this compound seems to be degrading on the TLC plate. What can I do?

A4: α-Bromoaldehydes can be unstable on acidic silica (B1680970) gel.[6] This can lead to streaking or the appearance of new spots that are not related to your reaction. To mitigate this, you can try deactivating the silica gel plate by adding a small amount of a non-nucleophilic base, like triethylamine (B128534) (0.1–2.0%), to your mobile phase.[7] Alternatively, using a different stationary phase, such as alumina (B75360), may be beneficial.[8]

Q5: Do I need to derivatize this compound for GC analysis?

A5: While not always mandatory, derivatization is highly recommended for the GC analysis of reactive aldehydes like this compound.[1][4][5] Aldehydes can interact with active sites in the GC system, leading to poor peak shape and inaccurate quantification.[9] Derivatization converts the aldehyde into a more stable and often more volatile compound, improving chromatographic results.[4][10] A common method is the conversion to an oxime derivative using reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[11][12]

Data Presentation

The following table provides illustrative quantitative data for monitoring a hypothetical reaction of a starting material (SM) to a product (P) via the intermediate this compound. These values are examples and will need to be determined experimentally for your specific reaction.

AnalyteMethodParameterValue (Illustrative)Conditions
Starting Material (e.g., Butanal)TLCRf0.65Silica gel; 4:1 Hexanes:Ethyl Acetate (B1210297)
This compoundTLCRf0.50Silica gel; 4:1 Hexanes:Ethyl Acetate
Product (e.g., an alcohol)TLCRf0.30Silica gel; 4:1 Hexanes:Ethyl Acetate
Starting Material (e.g., Butanal)GCRetention Time3.5 minDB-5 column, 30m x 0.25mm x 0.25µm; Temp: 50°C (2 min), ramp to 250°C at 20°C/min
This compoundGCRetention Time5.2 minDB-5 column, 30m x 0.25mm x 0.25µm; Temp: 50°C (2 min), ramp to 250°C at 20°C/min
Product (e.g., an alcohol)GCRetention Time6.8 minDB-5 column, 30m x 0.25mm x 0.25µm; Temp: 50°C (2 min), ramp to 250°C at 20°C/min

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by TLC
  • Plate Preparation : On a silica gel TLC plate, gently draw a starting line with a pencil about 1 cm from the bottom. Mark three lanes for your starting material (SM), a cospot (Co), and the reaction mixture (Rxn).

  • Spotting :

    • Using a capillary tube, apply a small spot of your starting material solution to the SM and Co lanes.

    • Using a fresh capillary tube, apply a small spot of your reaction mixture to the Rxn and Co lanes (spotting directly on top of the SM spot in the Co lane).

    • Ensure the spots are small and do not spread into each other.[4]

  • Development : Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate). The solvent level must be below the starting line.[7] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization : Remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp if the compounds are UV-active. Alternatively, use a chemical stain such as potassium permanganate (B83412) or p-anisaldehyde, which are effective for visualizing aldehydes.[7]

  • Interpretation : As the reaction progresses, the spot corresponding to the starting material in the Rxn lane should diminish, while a new spot for the product appears. The cospot helps to confirm that the diminishing spot is indeed your starting material.

Protocol 2: Monitoring Reaction Progress by GC
  • Sample Preparation (Direct Injection - for stable compounds) :

    • Withdraw a small aliquot of the reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration appropriate for your GC system.

    • Filter the diluted sample through a syringe filter to remove any particulate matter.

  • Sample Preparation (with Derivatization) :

    • Withdraw a small aliquot of the reaction mixture.

    • Quench the reaction in the aliquot if necessary.

    • Follow a standard derivatization procedure for aldehydes, for example, using PFBHA to form the oxime derivative.[11][12]

    • After the derivatization is complete, dilute the sample with a suitable solvent for GC analysis.

  • GC Analysis :

    • Inject a small volume (typically 1 µL) of the prepared sample into the gas chromatograph.

    • Run the analysis using an appropriate GC method (column, temperature program, and detector). A common starting point is a non-polar column like a DB-5 or HP-5.[13]

  • Data Analysis :

    • Identify the peaks corresponding to the starting material, this compound, and the product based on their retention times (determined by injecting pure standards if available).

    • Integrate the peak areas to determine the relative concentrations of each component and calculate the percent conversion of the starting material.

Troubleshooting Guides

TLC Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
Streaking or Elongated Spots Sample is too concentrated (overloaded).[7][14] Compound is acidic or basic. this compound is degrading on the silica gel.[6]Dilute the sample before spotting.[7][14] Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[7] Use an alumina TLC plate or a deactivated silica plate.[8]
Spots Not Moving from Baseline (Rf ≈ 0) Mobile phase is not polar enough.[15]Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate in a hexanes/ethyl acetate mixture).[15]
Spots at Solvent Front (Rf ≈ 1) Mobile phase is too polar.[15]Decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes in a hexanes/ethyl acetate mixture).[15]
No Spots Visible Sample is too dilute. Compound is not UV-active and no stain was used. Compound is volatile and has evaporated.[7]Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[7] Use a chemical stain (e.g., potassium permanganate, p-anisaldehyde).[7] Minimize the time the plate is exposed to air before and after development.
GC Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
Peak Tailing Active sites in the injector liner or column are interacting with the aldehyde. Column is overloaded. Column is contaminated or degraded.[9]Use a deactivated injector liner. Derivatize the this compound to a more stable compound.[4][5] Dilute the sample. Trim the first few centimeters of the column or replace the column.[16]
Ghost Peaks Contamination in the syringe, injector port, or from a previous injection.[9]Clean the syringe and injector port. Run a blank solvent injection to flush the system.
Poor Resolution or Peak Overlap GC temperature program is not optimized. Carrier gas flow rate is incorrect. Wrong column is being used.[9]Optimize the temperature ramp rate (a slower ramp can improve resolution). Check and adjust the carrier gas flow rate. Consider a longer column or a column with a different stationary phase.[13]
Irreproducible Retention Times Fluctuations in oven temperature or carrier gas pressure.[17][18] Leaks in the system.[19]Ensure the GC oven is properly calibrated and the gas regulators are stable. Perform a leak check of the system.

Visualizations

Reaction_Monitoring_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation Start Reaction in Progress Aliquot Take Aliquot Start->Aliquot Prep Dilute / Derivatize Aliquot->Prep TLC TLC Analysis Prep->TLC Qualitative GC GC Analysis Prep->GC Quantitative TLC_Result Visualize Spots (UV, Stain) TLC->TLC_Result GC_Result Analyze Chromatogram (Peak Integration) GC->GC_Result Decision Assess Reaction Completion TLC_Result->Decision GC_Result->Decision

Caption: General workflow for monitoring a this compound reaction.

Troubleshooting_Tree Start Problem with Chromatography? TLC_Issue TLC Issue? Start->TLC_Issue Yes GC_Issue GC Issue? Start->GC_Issue No Streaking Streaking/ Tailing? TLC_Issue->Streaking Wrong_Rf Incorrect Rf? TLC_Issue->Wrong_Rf Peak_Shape Poor Peak Shape? (Tailing/Fronting) GC_Issue->Peak_Shape Retention_Time Retention Time Shift? GC_Issue->Retention_Time Sol1 Dilute Sample Add Et3N to Mobile Phase Try Alumina Plate Streaking->Sol1 Sol2 Adjust Mobile Phase Polarity Wrong_Rf->Sol2 Sol3 Derivatize Aldehyde Use Deactivated Liner Check for Overload Peak_Shape->Sol3 Sol4 Check for Leaks Verify Oven Temp & Carrier Gas Flow Retention_Time->Sol4

Caption: Troubleshooting decision tree for this compound analysis.

References

Technical Support Center: Quenching Procedures for 2-Bromobutanal Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for quenching procedures in reactions involving 2-Bromobutanal. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of quenching a reaction involving this compound?

A1: Quenching serves to abruptly stop the chemical reaction by deactivating any unreacted reagents. In the context of this compound reactions, such as Grignard additions or reductions, quenching neutralizes highly reactive organometallic reagents or metal hydrides and protonates intermediate products like alkoxides to yield the desired alcohol.

Q2: What are the most common quenching agents for reactions with this compound?

A2: The choice of quenching agent depends on the specific reaction. For reactions involving strong nucleophiles like Grignar or organolithium reagents, a weak acid is typically used. For hydride reductions (e.g., with NaBH₄), a mild acid workup is common.

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) is a common and mildly acidic quenching agent for organometallic reactions.[1] It is effective at neutralizing the Grignard or organolithium reagent without causing a violent reaction.[1]

  • Dilute hydrochloric acid (HCl) can also be used, particularly to dissolve magnesium salts formed during a Grignard reaction.[1] However, care must be taken as strong acids can promote side reactions.

  • Water can be used, but with extreme caution, especially with highly reactive reagents, as it can cause a vigorous exothermic reaction.[2]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) is a weak base and can be used to neutralize excess acid after an initial acidic quench.[1]

Q3: My reaction mixture turned into a thick emulsion during the aqueous workup. What should I do?

A3: Emulsion formation is a common issue. To resolve this, you can:

  • Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.

  • Add more of the organic solvent to decrease the concentration of the emulsifying agent.

  • Gently swirl the separatory funnel instead of vigorous shaking.

  • If the emulsion persists, filtering the mixture through a pad of Celite can be effective.

Q4: I am concerned about the stability of the alpha-bromo group during quenching. What conditions should I avoid?

A4: The α-bromo group in this compound makes the alpha-proton acidic and the compound susceptible to certain side reactions. To maintain the integrity of the alpha-bromo group, avoid:

  • Strongly basic conditions: Using strong bases like sodium hydroxide (B78521) for quenching can lead to elimination reactions, forming unsaturated aldehydes.[3][4]

  • Prolonged exposure to aqueous conditions: This can lead to hydrolysis of the bromide, forming 2-hydroxybutanal.[5]

  • High temperatures: Exothermic quenching can provide the energy for unwanted side reactions. Always cool the reaction mixture in an ice bath before and during the quench.[6]

Q5: Can epimerization occur at the chiral center of this compound during quenching?

A5: Yes, epimerization is a significant risk if the α-proton is abstracted under basic conditions to form an enolate intermediate.[7] To minimize epimerization:

  • Use mildly acidic quenching agents like saturated aqueous NH₄Cl.

  • Avoid basic quenching agents if the stereochemistry at the alpha-carbon is critical.

  • Perform the quench at low temperatures (e.g., 0 °C) to reduce the rate of enolate formation and subsequent reprotonation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Violent/Uncontrolled Quenching 1. Quenching agent added too quickly. 2. Reaction mixture not sufficiently cooled. 3. Highly concentrated reagents.1. Add the quenching agent dropwise with vigorous stirring. 2. Ensure the reaction flask is immersed in an ice-water bath before and during the addition. 3. Dilute the reaction mixture with an appropriate anhydrous solvent (e.g., diethyl ether, THF) before quenching.
Low Yield of Desired Product 1. Incomplete reaction before quenching. 2. Hydrolysis of the α-bromo group. 3. Elimination side reactions. 4. Product is water-soluble and lost in the aqueous layer.1. Monitor the reaction to completion using an appropriate technique (e.g., TLC, GC) before quenching. 2. Minimize contact time with water and avoid strongly acidic or basic conditions. 3. Use a mild, slightly acidic quenching agent (e.g., sat. aq. NH₄Cl) and low temperatures. 4. Perform multiple extractions of the aqueous layer with an appropriate organic solvent.
Formation of Unexpected Side Products 1. Elimination: Presence of a strong base or high temperatures leading to but-2-enal or but-1-enal.[3][4] 2. Hydrolysis: Reaction with water to form 2-hydroxybutanal.[5] 3. Epimerization: Loss of stereochemical integrity at the α-carbon under basic conditions.[7]1. Use a non-basic or mildly acidic quench at low temperatures. 2. Use anhydrous solvents and minimize exposure to water during workup. 3. Avoid basic quenchers; use sat. aq. NH₄Cl.
Persistent Cloudiness in Organic Layer 1. Incomplete removal of magnesium salts (in Grignard reactions). 2. Residual water in the organic solvent.1. After the initial quench, wash the organic layer with dilute HCl to dissolve the salts.[1] 2. Wash the organic layer with brine, then dry thoroughly with an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

Experimental Protocols

Protocol 1: Quenching of a Grignard Reaction with this compound

This protocol describes a general procedure for quenching the addition of a Grignard reagent (R-MgX) to this compound.

Materials:

  • Reaction mixture containing the magnesium alkoxide intermediate.

  • Saturated aqueous ammonium chloride (NH₄Cl) solution, pre-cooled to 0 °C.

  • 1 M Hydrochloric acid (HCl).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Brine (saturated aqueous NaCl).

  • Anhydrous organic solvent for extraction (e.g., diethyl ether, ethyl acetate).

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Standard laboratory glassware, including a separatory funnel.

Procedure:

  • Cooling: Cool the reaction flask to 0 °C in an ice-water bath.

  • Quenching: Slowly add the pre-cooled saturated aqueous NH₄Cl solution dropwise to the stirred reaction mixture. Monitor the temperature to ensure it does not rise significantly.[1]

  • Acid Wash: Transfer the quenched mixture to a separatory funnel. If magnesium salts are present as a solid, add 1 M HCl dropwise until the solids dissolve.[1]

  • Extraction: Separate the organic layer. Extract the aqueous layer two to three times with the organic solvent.

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.[1]

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Quenching of a Sodium Borohydride (NaBH₄) Reduction of this compound

This protocol outlines the quenching procedure for the reduction of this compound to 2-bromo-1-butanol using NaBH₄.

Materials:

  • Reaction mixture in an alcoholic solvent (e.g., methanol (B129727), ethanol).

  • 1 M Hydrochloric acid (HCl).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Brine (saturated aqueous NaCl).

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

Procedure:

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Acidification: Slowly and carefully add 1 M HCl dropwise to the reaction mixture to neutralize excess NaBH₄ and protonate the resulting alkoxide. Be aware of potential gas evolution (hydrogen). Continue addition until the pH is slightly acidic.

  • Solvent Removal (Optional): If the solvent is miscible with water (like methanol or ethanol), it may be beneficial to remove most of it under reduced pressure.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent.

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ to remove any residual acid, followed by a wash with brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter and concentrate the organic phase to yield the crude product.

Visualizations

Quenching_Workflow Start Reaction Mixture (e.g., Grignard or NaBH4) Cooling Cool to 0 °C in Ice Bath Start->Cooling Quench Slowly Add Quenching Agent Cooling->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Transfer to Separatory Funnel Washing Wash Organic Layer (e.g., NaHCO3, Brine) Extraction->Washing Drying Dry with Anhydrous Salt Washing->Drying Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration Product Crude Product Concentration->Product

Caption: General experimental workflow for quenching a this compound reaction.

Troubleshooting_Logic Issue Issue During Workup? Violent Violent Reaction Issue->Violent Yes LowYield Low Yield Issue->LowYield Yes SideProduct Side Product Formation Issue->SideProduct Yes Sol_Violent Cool Mixture & Add Quencher Slowly Violent->Sol_Violent Sol_LowYield Check Reaction Completion & Optimize Extraction/pH LowYield->Sol_LowYield Sol_SideProduct Use Mild Quencher (e.g., NH4Cl) at 0 °C SideProduct->Sol_SideProduct

Caption: Decision-making process for troubleshooting common quenching issues.

References

Issues with enolate formation in reactions of 2-Bromobutanal

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reactions of 2-Bromobutanal

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during enolate formation and subsequent reactions of this versatile but challenging reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when attempting to form the enolate of this compound?

A1: The primary challenges stem from the high reactivity of this compound, which can lead to several competing side reactions. These include:

  • Favorskii Rearrangement: A common pathway for α-halo ketones and aldehydes, leading to carboxylic acid derivatives instead of the desired enolate reaction product.[1][2][3]

  • Aldol (B89426) Self-Condensation: As an aldehyde, this compound is highly susceptible to self-condensation, where the enolate of one molecule attacks the carbonyl group of another.[4][5][6] This can result in the formation of undesired oligomeric byproducts.

  • Dehydrohalogenation (Elimination): The basic conditions used for enolate formation can promote the elimination of hydrogen bromide (HBr), leading to the formation of α,β-unsaturated aldehydes.

  • Racemization: If you are starting with a stereochemically pure form of this compound (e.g., (R)-2-bromobutanal), the formation of the planar enolate can lead to a loss of stereochemical integrity at the α-carbon.[7]

Q2: I am observing a significant amount of a carboxylic acid derivative in my reaction mixture instead of the expected product. What is likely happening?

A2: The formation of a carboxylic acid derivative, such as a methyl ester when using sodium methoxide (B1231860) as a base, is a strong indication that the Favorskii rearrangement is occurring.[2][3] This intramolecular rearrangement is a common and often dominant reaction pathway for α-halo carbonyl compounds under basic conditions. The reaction proceeds through a cyclopropanone (B1606653) intermediate that is subsequently opened by the nucleophilic base.[1][2]

Q3: My reaction is producing a complex mixture of high molecular weight byproducts, and my yield of the desired product is very low. What could be the cause?

A3: This is a classic sign of aldol self-condensation.[5][6] Aldehydes are particularly prone to this side reaction, where the enolate acts as a nucleophile and attacks another molecule of the aldehyde.[4][8] This process can continue, leading to the formation of oligomers and polymers. To minimize this, it is crucial to use a strong, sterically hindered base like Lithium diisopropylamide (LDA) and to maintain very low reaction temperatures (e.g., -78 °C).[9][10]

Q4: How can I control the stereochemistry at the α-carbon during enolate reactions of this compound?

A4: Maintaining stereocontrol is a significant challenge due to the planar nature of the enolate intermediate, which can lead to racemization.[7] Achieving high diastereoselectivity or enantioselectivity often requires the use of chiral auxiliaries, chiral bases, or specific reaction conditions that favor the approach of the electrophile from one face of the enolate. The choice of counterion (e.g., lithium, boron) and solvent can also influence the geometry of the enolate and, consequently, the stereochemical outcome of the reaction.[11]

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and Formation of Favorskii Rearrangement Byproducts
Symptom Possible Cause Recommended Solution
Formation of carboxylic acids, esters, or amides.The reaction conditions favor the intramolecular Favorskii rearrangement over the desired intermolecular reaction. This is common with bases like hydroxides or alkoxides.[2][3]Use a strong, non-nucleophilic, sterically hindered base such as Lithium diisopropylamide (LDA) at low temperatures (-78 °C). This promotes rapid and irreversible enolate formation, which can then be trapped by the electrophile before rearrangement can occur.[9]
Low conversion of starting material.The base may not be strong enough to fully deprotonate the this compound, leading to a low concentration of the enolate.Ensure the use of a sufficiently strong base with a pKa higher than that of the α-proton of the aldehyde. LDA is a common choice for this reason.[12]
Issue 2: Formation of Polymeric or Oligomeric Byproducts
Symptom Possible Cause Recommended Solution
A significant amount of a thick, insoluble material is formed.Aldol self-condensation is occurring at a significant rate.[5][6][13] This is especially prevalent with aldehydes under basic conditions.[4][8]1. Use a strong, bulky base: LDA is highly effective at forming the enolate quickly and quantitatively, minimizing the concentration of the neutral aldehyde that can act as an electrophile.[9][10] 2. Maintain low temperatures: Perform the reaction at -78 °C to slow down the rate of aldol addition.[9] 3. Reverse addition: Add the this compound slowly to a solution of the base to ensure that the aldehyde is always in the presence of excess base, promoting rapid enolate formation.
Issue 3: Loss of Stereochemical Purity
Symptom Possible Cause Recommended Solution
Starting with an enantiomerically pure this compound results in a racemic or diastereomeric mixture of products.Formation of the planar enolate intermediate erases the stereochemical information at the α-carbon.[7] Subsequent reaction with an electrophile can occur from either face of the enolate.1. Use of chiral auxiliaries: Attach a chiral auxiliary to the aldehyde to direct the approach of the electrophile. 2. Employ chiral reagents: Utilize chiral bases or additives that can create a chiral environment around the enolate. 3. Kinetic control: Carefully control the reaction conditions (temperature, solvent, counterion) to favor the formation of one enolate geometry (E vs. Z) and subsequent facial attack.[11]

Experimental Protocols & Methodologies

Protocol: General Procedure for the LDA-Mediated Enolate Formation and Alkylation of this compound

This protocol is a general guideline and may require optimization for specific substrates and electrophiles.

Materials:

Procedure:

  • LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate LDA.

  • Enolate Formation: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the freshly prepared LDA solution at -78 °C. Stir the mixture at this temperature for 1 hour to ensure complete enolate formation.

  • Reaction with Electrophile: Add the electrophile (1.0-1.2 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at -78 °C for a specified time (typically 1-4 hours, monitor by TLC).

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

competing_pathways cluster_start Starting Material cluster_base Base cluster_products Potential Reaction Pathways This compound This compound Enolate Enolate This compound->Enolate Deprotonation Base (e.g., LDA) Base (e.g., LDA) Desired_Alkylation Desired Alkylation Product Enolate->Desired_Alkylation Intermolecular Reaction Favorskii Favorskii Rearrangement Product Enolate->Favorskii Intramolecular Rearrangement Aldol Aldol Self-Condensation Product Enolate->Aldol Intermolecular Reaction Elimination Dehydrohalogenation Product Enolate->Elimination E2 Reaction Electrophile Electrophile Another_Aldehyde This compound (as electrophile)

Caption: Competing reaction pathways for the enolate of this compound.

troubleshooting_workflow start Low Yield or Undesired Products check_product Identify Byproduct Structure (e.g., via NMR, MS) start->check_product acid_product Carboxylic Acid Derivative? check_product->acid_product polymer_product Polymeric/Oligomeric material? check_product->polymer_product If not acid acid_product->polymer_product No favorskii_path Favorskii Rearrangement is likely occurring. acid_product->favorskii_path Yes aldol_path Aldol Self-Condensation is likely occurring. polymer_product->aldol_path Yes solution_favorskii Solution: - Use strong, non-nucleophilic base (LDA) - Low temperature (-78 °C) favorskii_path->solution_favorskii solution_aldol Solution: - Use bulky base (LDA) - Low temperature (-78 °C) - Reverse addition of aldehyde aldol_path->solution_aldol

Caption: Troubleshooting workflow for undesired side reactions.

References

Technical Support Center: Stereoselective Reactions with 2-Bromobutanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stereoselectivity of reactions involving 2-bromobutanal. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high stereoselectivity with this compound?

The main challenges in controlling the stereochemistry of reactions with this compound stem from its structure. As an α-bromo aldehyde, it possesses a stereocenter that is susceptible to racemization, especially under basic conditions, due to the acidity of the α-proton. Furthermore, the aldehyde functionality is highly reactive towards nucleophiles, and achieving facial selectivity during nucleophilic attack can be difficult without appropriate chiral control.

Q2: What are the most common strategies to improve the stereoselectivity of reactions with this compound?

The most effective strategies for enhancing stereoselectivity in reactions involving this compound include:

  • Use of Chiral Auxiliaries: Covalently attaching a chiral auxiliary to the butanal molecule can effectively shield one face of the carbonyl group or enolate, directing the approach of the incoming reagent.[1][2] Evans-type oxazolidinones and camphor-based auxiliaries are commonly employed for this purpose.[1]

  • Organocatalysis: Chiral secondary amines, such as proline and its derivatives, can be used to form chiral enamines in situ with this compound.[3][4][5] This strategy is particularly effective for enantioselective α-functionalization reactions.

  • Chiral Reagents and Catalysts: Employing chiral nucleophiles, chiral Lewis acids, or other chiral catalysts can create a diastereomeric transition state that favors the formation of one stereoisomer over the other.

Q3: Can I use a chiral auxiliary to control the stereochemistry of a Grignard reaction with this compound?

While chiral auxiliaries are powerful tools, their effectiveness in Grignard reactions with α-bromo aldehydes can be limited. Grignard reagents are highly reactive and can sometimes react with the auxiliary itself or chelate in a way that reduces the facial bias. Alternative strategies, such as the use of chiral Lewis acids or performing the reaction at very low temperatures, may be necessary to achieve high stereoselectivity.

Q4: How can I minimize racemization of the α-stereocenter in this compound?

To minimize racemization, it is crucial to carefully control the reaction conditions. This includes:

  • Low Temperatures: Performing reactions at low temperatures (e.g., -78 °C) can significantly reduce the rate of enolization and subsequent racemization.

  • Choice of Base: When a base is required, using a non-nucleophilic, sterically hindered base can help to deprotonate the desired position without promoting unwanted side reactions. The choice of counterion can also influence the aggregation and reactivity of the enolate.

  • Reaction Time: Minimizing the reaction time can help to reduce the exposure of the product to conditions that may cause racemization.

Troubleshooting Guide: Low Stereoselectivity

Problem Possible Cause Troubleshooting Steps & Recommendations
Low Diastereomeric Ratio (d.r.) or Enantiomeric Excess (e.e.) Ineffective Chiral Control Chiral Auxiliary: Ensure the chiral auxiliary is of high optical purity. Consider screening different auxiliaries (e.g., Evans oxazolidinones, camphorsultam) as the steric and electronic properties of the auxiliary can significantly impact selectivity.[1] • Organocatalyst: Verify the purity and loading of the organocatalyst. Screen different catalysts and additives. For enamine catalysis, the choice of acid co-catalyst can be critical. • Chiral Ligand: If using a metal catalyst, screen a variety of chiral ligands to find the optimal match for the substrate and reaction.
Suboptimal Reaction Temperature • Lower the reaction temperature. Reactions are often run at -78 °C to enhance selectivity by increasing the energy difference between the diastereomeric transition states.
Incorrect Solvent • The polarity and coordinating ability of the solvent can influence the transition state geometry. Screen a range of aprotic solvents (e.g., THF, dichloromethane (B109758), toluene).
Racemization of Product • Analyze the stereochemical purity of the product over time to determine if it is degrading. • If racemization is occurring, consider modifying the workup procedure to be faster and performed at a lower temperature. Quench the reaction with a mild acid.
Formation of Multiple Products Side Reactions Over-bromination: In α-bromination reactions, slow addition of the brominating agent (e.g., NBS) can prevent the formation of dibrominated byproducts.[3] • Aldol Condensation: The enolate of this compound can react with the starting aldehyde. Using a non-nucleophilic base and low temperatures can minimize this side reaction. • Elimination: The α-bromo group can be eliminated to form an α,β-unsaturated aldehyde, especially in the presence of a strong, non-nucleophilic base.
Impure Starting Materials • Ensure the this compound is pure and free of any acidic or basic impurities that could catalyze side reactions. Water can also interfere with many stereoselective reactions, so ensure all reagents and solvents are anhydrous.

Data on Stereoselectivity in Analogous Systems

Reaction Type Substrate Chiral Control Method Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)
Diastereoselective AlkylationN-acyloxazolidinone derived from an α-bromo ketoneEvans Oxazolidinone Auxiliary>99% d.e.
Enantioselective α-Alkylationα-arylpropionaldehydePrimary aminothiourea organocatalystup to 95% e.e.
Enantioselective α-AlkylationAldehydes with simple olefinsPhotoredox, enamine, and HAT triple catalysisup to 95% e.e.

Disclaimer: The data presented above is for analogous systems and should be used as a general guideline. Optimal conditions and achievable stereoselectivity for reactions with this compound will require experimental optimization.

Experimental Protocols

The following are generalized protocols adapted from literature for reactions with similar substrates. These protocols should be considered as a starting point and will likely require optimization for this compound.

Protocol 1: Diastereoselective Alkylation using an Evans-type Chiral Auxiliary

This protocol describes the formation of an N-acyl oxazolidinone from this compound, followed by diastereoselective alkylation.

1. Acylation of the Chiral Auxiliary:

  • To a solution of the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (B128534) (1.5 eq.).

  • Slowly add 2-bromobutanoyl chloride (1.1 eq.) (prepared from 2-bromobutanoic acid and a chlorinating agent like oxalyl chloride or thionyl chloride) to the solution.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM. Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the N-(2-bromobutanoyl)oxazolidinone by column chromatography.

2. Diastereoselective Alkylation:

  • To a solution of the purified N-(2-bromobutanoyl)oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C, add a solution of sodium hexamethyldisilazide (NaHMDS) (1.05 eq.) dropwise.

  • Stir the mixture at -78 °C for 30-60 minutes to form the sodium enolate.

  • Add the desired electrophile (e.g., benzyl (B1604629) bromide) (1.2 eq.) and continue stirring at -78 °C for 2-6 hours, monitoring by TLC.

  • Quench the reaction at -78 °C with a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. Purify by column chromatography.

3. Removal of the Chiral Auxiliary:

  • The chiral auxiliary can be cleaved under various conditions (e.g., LiOH/H₂O₂ for hydrolysis to the carboxylic acid, LiAlH₄ for reduction to the alcohol) to yield the desired chiral product.

Protocol 2: Organocatalytic Enantioselective α-Bromination

This protocol is adapted for the enantioselective α-bromination of an aldehyde using a chiral amine catalyst and N-bromosuccinimide (NBS).[3]

  • To a solution of butanal (1.0 eq.) and a chiral secondary amine catalyst (e.g., a derivative of proline or a MacMillan catalyst) (0.1-0.2 eq.) in an appropriate solvent (e.g., CHCl₃) at the desired temperature (e.g., 0 °C or -20 °C), add an acid co-catalyst if required.

  • Slowly add a solution of N-bromosuccinimide (NBS) (1.0-1.2 eq.) in the same solvent over several hours using a syringe pump. The slow addition is crucial to minimize the formation of dibrominated byproducts.[3]

  • The addition of a small amount of water can sometimes improve the yield and reduce dibromination.[3]

  • Monitor the reaction by TLC or GC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • The enantiomeric excess can be determined by chiral HPLC or GC analysis. Purify the this compound by column chromatography.

Visualizations

experimental_workflow cluster_auxiliary Diastereoselective Alkylation Workflow start_aux This compound acylation Acylation with Chiral Auxiliary start_aux->acylation alkylation Diastereoselective Alkylation acylation->alkylation cleavage Auxiliary Cleavage alkylation->cleavage product_aux Chiral Product cleavage->product_aux

Caption: Workflow for diastereoselective alkylation of this compound.

organocatalysis_pathway aldehyde This compound enamine Chiral Enamine Intermediate aldehyde->enamine + Catalyst catalyst Chiral Amine Catalyst iminium Iminium Ion enamine->iminium + NBS nbs NBS (Electrophile) product Enantioenriched This compound product->catalyst Regenerates iminium->product + H2O

Caption: Organocatalytic cycle for enantioselective α-bromination.

troubleshooting_logic start Low Stereoselectivity Observed check_temp Is Reaction at Low Temperature? start->check_temp lower_temp Lower Temperature (e.g., -78 °C) check_temp->lower_temp No check_reagents Are Chiral Reagents of High Purity? check_temp->check_reagents Yes lower_temp->check_reagents purify_reagents Purify/Verify Chiral Reagents check_reagents->purify_reagents No screen_conditions Screen Solvents & Catalysts/Auxiliaries check_reagents->screen_conditions Yes purify_reagents->screen_conditions check_racemization Is Product Racemizing Over Time? screen_conditions->check_racemization modify_workup Modify Workup (Faster, Colder) check_racemization->modify_workup Yes success Improved Stereoselectivity check_racemization->success No modify_workup->success

Caption: Troubleshooting logic for low stereoselectivity.

References

Validation & Comparative

Reactivity Showdown: 2-Bromobutanal vs. 2-Chlorobutanal in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the choice of reagents is paramount to reaction efficiency, yield, and the overall success of a synthetic pathway. Among the versatile building blocks available, α-haloaldehydes such as 2-bromobutanal and 2-chlorobutanal (B2924442) are of significant interest due to their dual reactivity, stemming from the aldehyde functionality and the electrophilic carbon bearing a halogen. This guide provides an objective, data-driven comparison of the reactivity of these two compounds, with a focus on nucleophilic substitution reactions, to aid researchers in making informed decisions for their synthetic endeavors.

The fundamental difference in the reactivity of this compound and 2-chlorobutanal lies in the nature of the halogen substituent. In nucleophilic substitution reactions, the carbon-halogen bond is the primary site of reaction. The inherent properties of bromine and chlorine, specifically their bond strengths with carbon and their abilities as leaving groups, dictate the kinetic and thermodynamic profiles of these reactions.

Executive Summary

Experimental evidence and established chemical principles consistently demonstrate that this compound is a more reactive electrophile than 2-chlorobutanal in nucleophilic substitution reactions. This heightened reactivity is primarily attributed to the weaker carbon-bromine bond and the superior leaving group ability of the bromide ion compared to the chloride ion. Consequently, reactions with this compound typically proceed at a faster rate and under milder conditions than those with its chlorinated counterpart.

Data Presentation: A Quantitative Comparison

The bimolecular nucleophilic substitution (SN2) reaction is the predominant pathway for these α-haloaldehydes. The rate of an SN2 reaction is highly dependent on the leaving group's ability to depart. Primary alkyl bromides are generally found to be 40 to 60 times more reactive than their corresponding chlorides in SN2 reactions.[1] For the purpose of this comparison, a conservative relative rate factor of 50 is used.

The following table summarizes the key properties and provides an estimated quantitative comparison of the reactivity of this compound and 2-chlorobutanal in SN2 reactions. The rate constant for this compound is estimated based on the value for a structurally similar compound, 2-bromobutane, which is approximately 3.20 x 10⁻⁵ L mol⁻¹ s⁻¹ for its reaction with hydroxide (B78521) ion in 75% ethanol/25% water at 30°C.[1]

PropertyThis compound2-ChlorobutanalReference
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)
C-X Bond Energy (kJ/mol) ~285~340[1]
Estimated SN2 Rate Constant (k) 3.20 x 10⁻⁵ L mol⁻¹ s⁻¹6.40 x 10⁻⁷ L mol⁻¹ s⁻¹[1]
Relative Reactivity ~501[1]

Note: The C-X bond energies are approximate values for primary alkyl halides. The estimated rate constant for 2-chlorobutanal is derived from the rate constant of this compound and the typical relative reactivity ratio of k(R-Br)/k(R-Cl) ≈ 50 for SN2 reactions.[1]

Theoretical Framework: The Decisive Role of the Halogen

The enhanced reactivity of this compound can be attributed to two primary factors:

  • Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond.[1] During a nucleophilic substitution reaction, this bond must be broken. A weaker bond requires less energy to cleave, leading to a lower activation energy and a faster reaction rate.

  • Leaving Group Ability: A good leaving group is a species that can stabilize the negative charge it acquires upon departing from the substrate. The stability of the halide anions (X⁻) increases down the group in the periodic table. Bromide (Br⁻) is a larger, more polarizable ion than chloride (Cl⁻), allowing it to better disperse the negative charge, making it a more stable and thus better leaving group.[1]

Reaction Pathways and Mechanisms

The primary reaction pathway for 2-halobutanals with nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction. This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the halide leaving group departs.

A generalized SN2 reaction pathway for 2-halobutanals (X = Br or Cl).

The workflow for comparing the reactivity of these two compounds typically involves parallel reactions under identical conditions and monitoring the reaction progress.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Start prep_bromo Prepare solution of This compound start->prep_bromo prep_chloro Prepare solution of 2-chlorobutanal start->prep_chloro prep_reagent Prepare solution of nucleophile (e.g., NaI) start->prep_reagent react_bromo Mix this compound and nucleophile prep_bromo->react_bromo react_chloro Mix 2-chlorobutanal and nucleophile prep_chloro->react_chloro prep_reagent->react_bromo prep_reagent->react_chloro monitor Monitor reactions (e.g., precipitation, chromatography) react_bromo->monitor react_chloro->monitor compare Compare reaction rates and/or yields monitor->compare conclusion Conclusion on relative reactivity compare->conclusion

Logical workflow for the comparative analysis of reactivity.

Experimental Protocols

The following are detailed methodologies for key experiments to compare the reactivity of this compound and 2-chlorobutanal.

Experiment 1: Qualitative Comparison via Finkelstein Reaction

This experiment provides a rapid, visual comparison of the reactivity based on the precipitation of sodium halide in acetone (B3395972).

Objective: To qualitatively compare the SN2 reaction rates of this compound and 2-chlorobutanal with sodium iodide in acetone.

Materials:

  • This compound

  • 2-chlorobutanal

  • 15% (w/v) solution of sodium iodide in acetone

  • Test tubes and rack

  • Pipettes

  • Water bath (optional)

Procedure:

  • Label two clean, dry test tubes, one for each haloalkanal.

  • Using a clean pipette for each, add 1 mL of the 15% sodium iodide in acetone solution to each test tube.

  • Add 5 drops of this compound to the first test tube and 5 drops of 2-chlorobutanal to the second test tube.

  • Swirl both test tubes to ensure thorough mixing.

  • Observe the test tubes for the formation of a precipitate. Note the time it takes for the precipitate to first appear and the relative amount of precipitate formed over a set period (e.g., 15 minutes).

  • If the reactions are slow at room temperature, the test tubes can be placed in a warm water bath (40-50°C) to accelerate the reactions.

Expected Results: A precipitate of sodium bromide (NaBr), which is insoluble in acetone, will form significantly faster in the test tube containing this compound. The test tube with 2-chlorobutanal will show a much slower formation of a sodium chloride (NaCl) precipitate, or may remain clear for an extended period, visually demonstrating the higher reactivity of this compound.

Experiment 2: Quantitative Comparison by Monitoring Reaction Progress

This protocol outlines a general method for quantitatively comparing the reaction rates by monitoring the disappearance of the starting material or the appearance of the product over time using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Objective: To quantitatively determine the relative reaction rates of this compound and 2-chlorobutanal with a given nucleophile.

Materials:

  • This compound

  • 2-chlorobutanal

  • Selected nucleophile (e.g., sodium methoxide (B1231860) in methanol)

  • Anhydrous solvent (e.g., methanol)

  • Internal standard for chromatography (e.g., undecane)

  • Reaction vials with septa

  • Syringes

  • Thermostatted reaction block or water bath

  • GC or HPLC instrument

Procedure:

  • Prepare stock solutions of known concentrations of this compound, 2-chlorobutanal, the nucleophile, and the internal standard in the chosen solvent.

  • In two separate reaction vials, place a known volume of the nucleophile solution and the internal standard solution.

  • Equilibrate the vials to the desired reaction temperature (e.g., 25°C).

  • To initiate the reactions, add a known volume of the this compound stock solution to the first vial and the 2-chlorobutanal stock solution to the second vial. Start a timer immediately.

  • At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture using a syringe.

  • Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a dilute acid to neutralize a basic nucleophile).

  • Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining haloalkanal and/or the formed product relative to the internal standard.

  • Plot the concentration of the reactant versus time for both reactions. The initial rate of each reaction can be determined from the slope of the curve at t=0. The relative reactivity can be determined by the ratio of the rate constants (kbromo/kchloro).

Data Analysis: The reaction rate can be expressed by the rate law: Rate = k[haloalkanal][nucleophile]. By plotting ln([haloalkanal]) vs. time (for a pseudo-first-order condition with excess nucleophile) or 1/[haloalkanal] vs. time (for second-order kinetics), the rate constant (k) can be determined from the slope of the resulting straight line.

Conclusion

For researchers, scientists, and drug development professionals, the choice between this compound and 2-chlorobutanal as a synthetic precursor has significant implications. This compound is the more reactive compound, offering the advantages of faster reaction times and the potential for milder reaction conditions. However, 2-chlorobutanal may be a more cost-effective or readily available starting material. The quantitative data and experimental protocols provided in this guide offer a framework for understanding and predicting the behavior of these valuable reagents, enabling more efficient and strategic synthetic planning.

References

A Comparative Guide to SN1 and SN2 Reactivity of 2-Bromobutane and Its Sterically Hindered Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the S(_N)1 and S(_N)2 reactivity of 2-bromobutane (B33332) and its increasingly sterically hindered derivatives: 2-bromo-3-methylbutane (B93499) and 2-bromo-3,3-dimethylbutane. The objective is to offer a clear understanding of how structural modifications at the β-carbon influence the reaction pathway and rate, supported by experimental data and detailed methodologies.

Introduction to SN1 and SN2 Reactions

Nucleophilic substitution reactions are fundamental in organic synthesis, involving the replacement of a leaving group by a nucleophile. These reactions predominantly proceed through two distinct mechanisms: S(_N)1 (Substitution Nucleophilic Unimolecular) and S(_N)2 (Substitution Nucleophilic Bimolecular).

The S(_N)2 reaction is a single-step process where the nucleophile attacks the substrate from the backside of the leaving group, leading to an inversion of stereochemistry. The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile (second-order kinetics) and is highly sensitive to steric hindrance around the reaction center.[1]

The S(_N)1 reaction , in contrast, is a two-step mechanism. The first and rate-determining step involves the spontaneous dissociation of the leaving group to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the planar carbocation, typically resulting in a racemic mixture of products. The rate of the S(_N)1 reaction is dependent only on the concentration of the substrate (first-order kinetics) and is favored by substrates that can form stable carbocations.[1][2]

2-Bromobutane, a secondary alkyl halide, is an interesting substrate as it can undergo both S(_N)1 and S(_N)2 reactions depending on the reaction conditions. By introducing methyl groups at the adjacent C3 position, we can systematically increase steric hindrance and observe the resulting shift in reactivity.

Comparative Reactivity Data

SN2 Reactivity Comparison

The S(_N)2 reaction is highly sensitive to steric bulk. As methyl groups are added to the carbon adjacent to the reaction center, the backside attack of the nucleophile becomes progressively more hindered, leading to a significant decrease in the reaction rate.

CompoundStructureDegree of SubstitutionRelative SN2 Rate (Illustrative)Key Influencing Factor
2-BromobutaneCH₃CH(Br)CH₂CH₃Secondary1Moderate steric hindrance
2-Bromo-3-methylbutaneCH₃CH(Br)CH(CH₃)₂Secondary~0.01Increased steric hindrance from one β-methyl group
2-Bromo-3,3-dimethylbutaneCH₃CH(Br)C(CH₃)₃Secondary<0.0001Severe steric hindrance from two β-methyl groups

Table 1: Illustrative relative SN2 reaction rates for 2-bromobutane and its derivatives. The rates are normalized to 2-bromobutane and are based on the principle that increasing steric hindrance dramatically decreases SN2 reactivity.

SN1 Reactivity Comparison

The rate of the S(_N)1 reaction is primarily determined by the stability of the carbocation intermediate. Alkyl groups are electron-donating and stabilize carbocations through hyperconjugation and inductive effects. However, in this series, all substrates form a secondary carbocation upon initial ionization. A key consideration for the more substituted derivatives is the potential for carbocation rearrangement to a more stable tertiary carbocation via a hydride shift. This rearrangement can complicate direct rate comparisons of substitution at the original carbon but is a crucial aspect of the overall reaction pathway.

CompoundStructureInitial Carbocation StabilityPotential for RearrangementRelative SN1 Rate (Illustrative)Key Influencing Factor
2-BromobutaneCH₃CH(Br)CH₂CH₃SecondaryYes (to a less stable primary carbocation, thus unlikely)1Stability of the secondary carbocation
2-Bromo-3-methylbutaneCH₃CH(Br)CH(CH₃)₂SecondaryYes (to a more stable tertiary carbocation)>1Formation of a more stable tertiary carbocation via rearrangement
2-Bromo-3,3-dimethylbutaneCH₃CH(Br)C(CH₃)₃SecondaryYes (to a more stable tertiary carbocation)>>1Relief of steric strain and formation of a more stable tertiary carbocation

Table 2: Illustrative relative SN1 solvolysis rates for 2-bromobutane and its derivatives. The rates are normalized to 2-bromobutane and reflect the influence of carbocation stability and potential for rearrangement.

Experimental Protocols

The following are detailed methodologies for the synthesis of the 2-bromobutane derivatives and for the comparative analysis of their S(_N)1 and S(_N)2 reactivity.

Synthesis of 2-Bromobutane Derivatives

These compounds can be synthesized from their corresponding alcohols via nucleophilic substitution.

1. Synthesis of 2-Bromobutane from 2-Butanol (B46777)

  • Reaction: CH₃CH(OH)CH₂CH₃ + HBr → CH₃CH(Br)CH₂CH₃ + H₂O

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to an equal volume of water.

    • To the cooled acid solution, add sodium bromide.

    • Slowly add 2-butanol to the mixture.

    • Heat the mixture to reflux for 45-60 minutes.

    • After reflux, allow the mixture to cool and then distill the crude 2-bromobutane.

    • Wash the distillate with water, then with a saturated sodium bicarbonate solution, and finally with water again.

    • Dry the organic layer over anhydrous calcium chloride and redistill to obtain pure 2-bromobutane.

2. Synthesis of 2-Bromo-3-methylbutane from 3-Methyl-2-butanol (B147160)

  • Reaction: (CH₃)₂CHCH(OH)CH₃ + HBr → (CH₃)₂CHCH(Br)CH₃ + H₂O

  • Procedure: Follow a similar procedure as for 2-bromobutane, substituting 3-methyl-2-butanol as the starting alcohol. Due to the potential for carbocation rearrangement, it is crucial to use conditions that favor an S(_N)2 pathway for the synthesis, such as using PBr₃ or the HBr/H₂SO₄ method at lower temperatures to minimize rearrangement byproducts. A published method involves treating the alcohol with hydrogen bromide in the presence of a phase-transfer catalyst like Aliquat 336 to afford the desired product with minimal rearrangement.[3]

3. Synthesis of 2-Bromo-3,3-dimethylbutane from 3,3-Dimethyl-2-butanol (B106058)

  • Reaction: (CH₃)₃CCH(OH)CH₃ + HBr → (CH₃)₃CCH(Br)CH₃ + H₂O

  • Procedure: The synthesis of this highly hindered secondary bromide from the corresponding alcohol is prone to rearrangement. The reaction of 3,3-dimethyl-2-butanol with HBr is likely to proceed via an S(_N)1 mechanism, leading to a hydride shift and the formation of the more stable tertiary carbocation, resulting in 2-bromo-2,3-dimethylbutane (B3344068) as the major product. To obtain the target compound, alternative methods that avoid carbocation formation are necessary, such as the reaction of the alcohol with triphenylphosphine (B44618) and bromine.

Measurement of SN2 Reaction Rates

A common method for comparing the rates of S(_N)2 reactions of alkyl bromides is to monitor the formation of a precipitate when reacted with sodium iodide in acetone (B3395972) (the Finkelstein reaction). Sodium bromide is insoluble in acetone, providing a visual indication of the reaction's progress.

  • Procedure:

    • Prepare a 15% (w/v) solution of sodium iodide in dry acetone.

    • To three separate, dry test tubes, add 2 mL of the sodium iodide solution.

    • At time t=0, add 5 drops of 2-bromobutane to the first test tube, 5 drops of 2-bromo-3-methylbutane to the second, and 5 drops of 2-bromo-3,3-dimethylbutane to the third.

    • Stopper the test tubes and shake to ensure mixing.

    • Record the time it takes for a precipitate of sodium bromide to appear in each test tube.

    • The relative rates can be determined by comparing the times of precipitation. Faster precipitation indicates a faster S(_N)2 reaction rate. For very slow reactions, gentle warming in a water bath can be used to accelerate the process, though all samples should be treated identically for a valid comparison.

Measurement of SN1 Reaction Rates

The rates of S(_N)1 solvolysis reactions can be compared by reacting the alkyl bromides in a polar protic solvent, such as aqueous ethanol, and monitoring the formation of HBr. The addition of silver nitrate (B79036) will lead to the precipitation of silver bromide as the bromide ion is formed.

  • Procedure:

    • Prepare a 0.1 M solution of silver nitrate in 95% ethanol.

    • To three separate, dry test tubes, add 2 mL of the silver nitrate solution.

    • At time t=0, add 5 drops of 2-bromobutane to the first test tube, 5 drops of 2-bromo-3-methylbutane to the second, and 5 drops of 2-bromo-3,3-dimethylbutane to the third.

    • Stopper the test tubes and shake to ensure mixing.

    • Record the time it takes for a precipitate of silver bromide to appear in each test tube.

    • The relative rates are inversely proportional to the time taken for precipitation.

For more precise quantitative data, the rate of the S(_N)1 reaction can be monitored by titration. As the solvolysis proceeds, HBr is produced, which can be neutralized by a standard solution of a base.

  • Quantitative Titration Procedure:

    • Prepare a solution of the alkyl bromide in a suitable solvent mixture (e.g., 50:50 ethanol/water).

    • Add a few drops of a suitable indicator (e.g., bromothymol blue).

    • Add a known, small amount of a standardized sodium hydroxide (B78521) solution to make the solution basic (blue).

    • Start a timer and record the time it takes for the solution to become acidic (yellow) due to the formation of HBr.

    • Immediately add another known aliquot of the NaOH solution and record the time for the next color change.

    • Repeat this process to obtain a series of time points for the consumption of known amounts of HBr.

    • The rate constant can be determined by plotting the natural logarithm of the concentration of the alkyl bromide versus time.

Visualizing Reaction Mechanisms and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the S(_N)1 and S(_N)2 reaction pathways and the logical relationship between steric hindrance and reactivity.

SN2_Mechanism Reactants Nu⁻ + R-X TS [Nu---R---X]⁻ Reactants->TS Backside Attack Products Nu-R + X⁻ TS->Products Inversion of Stereochemistry SN1_Mechanism Reactant R-X Carbocation R⁺ + X⁻ Reactant->Carbocation Rate-determining step Product Nu-R Carbocation->Product Nucleophilic Attack

References

2-Bromobutanal: A Comparative Guide to its Efficacy as a Synthon in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a synthon is critical to the efficiency and success of a synthetic route. This guide provides an objective comparison of the efficacy of 2-bromobutanal with other alpha-haloaldehydes, supported by experimental data and detailed methodologies, to inform the selection of the most appropriate building block for your research.

Alpha-haloaldehydes are versatile synthons in organic chemistry, prized for their dual reactivity which allows for a wide range of chemical transformations. Among these, this compound stands out as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. Its efficacy, however, must be weighed against that of its chlorinated and iodinated counterparts. This guide delves into a comparative analysis of this compound, 2-chlorobutanal (B2924442), and 2-iodobutanal, focusing on their synthesis, reactivity, and application in key organic reactions.

Reactivity Profile: The Halogen's Influence

The primary determinant of the reactivity of alpha-haloaldehydes is the nature of the halogen atom. The electronegativity and leaving group ability of the halogen directly impact the electrophilicity of the alpha-carbon and the carbonyl carbon.

In nucleophilic substitution reactions, the reactivity trend generally follows the order of the leaving group ability of the halide: I > Br > Cl > F. This is because the carbon-halogen bond strength decreases down the group, making the C-I bond the weakest and easiest to break. Consequently, 2-iodobutanal is expected to be the most reactive, followed by this compound and then 2-chlorobutanal. This enhanced reactivity of this compound over 2-chlorobutanal is a direct result of the weaker carbon-bromine bond and the superior leaving group ability of the bromide ion compared to the chloride ion.

Comparative Performance in Key Synthetic Reactions

The choice of alpha-haloaldehyde can significantly influence the outcome of a reaction, affecting yields, reaction times, and even the feasibility of certain transformations. Below is a comparative overview of the performance of this compound and its analogs in several important synthetic reactions.

Reaction TypeThis compound2-Chlorobutanal2-IodobutanalKey Considerations
Nucleophilic Substitution (S_N2) High reactivity, good yields.Lower reactivity, may require harsher conditions.Highest reactivity, but lower stability and higher cost.The better leaving group ability of bromide makes this compound more reactive than 2-chlorobutanal.
Darzens Condensation Good yields of glycidic esters.Lower yields and longer reaction times.Prone to side reactions due to high reactivity.The increased reactivity of the C-Br bond facilitates the intramolecular S_N2 ring closure.
Reformatsky Reaction Efficient formation of β-hydroxy esters.Less efficient, may require activation of zinc.Highly reactive, but the organozinc reagent can be unstable.The reactivity of the alpha-haloaldehyde influences the rate of formation of the organozinc intermediate.
Passerini Reaction Moderate to good yields of α-acyloxy amides.Lower yields.Potential for higher yields but can be substrate-dependent.The electrophilicity of the carbonyl group is a key factor.
Organocatalytic Reactions Versatile substrate for various transformations.Less reactive, may limit the scope of applicable catalysts.High reactivity can lead to undesired side reactions.The balance between reactivity and stability is crucial for successful organocatalysis.

Experimental Protocols

Detailed and reliable experimental protocols are essential for reproducible and successful synthesis. Below are representative protocols for the synthesis of the alpha-haloaldehydes and their application in a key reaction.

Synthesis of this compound

The synthesis of this compound is typically achieved through the alpha-bromination of butanal.

Materials:

  • Butanal

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or benzoyl peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve butanal in CCl₄.

  • Add a catalytic amount of AIBN or BPO to the solution.

  • Heat the mixture to reflux.

  • Slowly add a solution of NBS in CCl₄ from the dropping funnel.

  • Continue refluxing until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate with sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain crude this compound, which can be purified by distillation.

Synthesis of 2-Chlorobutanal

The synthesis of 2-chlorobutanal can be accomplished by the direct chlorination of butanal.

Materials:

  • Butanal

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Dissolve butanal in the anhydrous solvent in a flask protected from light.

  • Cool the solution in an ice bath.

  • Slowly add sulfuryl chloride dropwise with stirring.

  • Allow the reaction to proceed at low temperature until completion.

  • Carefully quench the reaction with water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the product by distillation under reduced pressure.

Synthesis of 2-Iodobutanal

The synthesis of 2-iodobutanal is more challenging due to the lower stability of the product. A common method involves a Finkelstein-type reaction from 2-chlorobutanal or this compound.

Materials:

Procedure:

  • Dissolve this compound or 2-chlorobutanal in dry acetone.

  • Add an excess of sodium iodide.

  • Stir the mixture at room temperature or with gentle heating.

  • The reaction progress can be monitored by the precipitation of sodium bromide or sodium chloride.

  • Once the reaction is complete, filter the precipitate.

  • Carefully remove the acetone under reduced pressure.

  • The crude 2-iodobutanal should be used immediately in the next step due to its instability.

Darzens Condensation using this compound

This protocol describes the synthesis of an α,β-epoxy ester (glycidic ester) from this compound and an ester.

Materials:

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a mixture of this compound and ethyl acetate to the cooled solution with vigorous stirring.

  • Allow the reaction mixture to stir at 0 °C for a specified time, monitoring the progress by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Reaction Mechanisms and Workflows

Visualizing the reaction pathways and experimental workflows can provide a clearer understanding of the chemical transformations.

Darzens_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound This compound Halohydrin_alkoxide Halohydrin Alkoxide This compound->Halohydrin_alkoxide Ethyl_acetate Ethyl_acetate Enolate Enolate Formation Ethyl_acetate->Enolate Base Base (NaOEt) Base->Ethyl_acetate Deprotonation Enolate->this compound Nucleophilic Attack Glycidic_ester Glycidic Ester Halohydrin_alkoxide->Glycidic_ester Intramolecular SN2

Darzens Condensation Pathway

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Reactants & Solvent - Inert Atmosphere - Cooling Start->Reaction_Setup Reagent_Addition Slow Addition of Base/Reactant Mixture Reaction_Setup->Reagent_Addition Reaction_Monitoring Monitor Progress (TLC/GC) Reagent_Addition->Reaction_Monitoring Workup Quenching & Extraction Reaction_Monitoring->Workup Reaction Complete Purification Column Chromatography or Distillation Workup->Purification Product Product Purification->Product

General Experimental Workflow

Conclusion

This compound emerges as a highly effective and versatile synthon in organic synthesis. Its reactivity profile strikes a favorable balance, being more reactive than its chloro-analog, leading to higher yields and shorter reaction times in many cases, while being more stable and cost-effective than its iodo-counterpart. For researchers and drug development professionals, this compound offers a reliable and efficient building block for the construction of complex molecular architectures. The choice between this compound and other alpha-haloaldehydes will ultimately depend on the specific requirements of the synthesis, including the desired reactivity, stability, and economic considerations. This guide provides the foundational information to make an informed decision for your synthetic endeavors.

Spectroscopic Showdown: A Comparative Guide to 2-Bromobutanal Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in chemical synthesis and characterization. The position of a functional group can dramatically alter a molecule's physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 2-bromobutanal and its isomers, 3-bromobutanal and 4-bromobutanal, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of direct experimental spectra in public databases, this guide leverages established principles of spectroscopy to predict and compare the key distinguishing features of each isomer.

Comparative Spectroscopic Data

The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, IR, and MS analyses of the three this compound isomers. These predictions are based on the known effects of the aldehyde and bromine functional groups on chemical shifts, vibrational frequencies, and fragmentation patterns.

Table 1: Predicted ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm, Splitting Pattern)

Proton Environment This compound 3-Bromobutanal 4-Bromobutanal
-CHO ~9.5 (d)~9.6 (t)~9.8 (t)
-CH(Br)- ~4.2 (ddd)--
-CH₂(Br) --~3.5 (t)
-CH(Br)CH₂- -~2.0 (m)-
-CH₂CHO -~3.0 (dd)~2.8 (dt)
-CH₂CH₂Br --~2.2 (m)
-CH₂CH₃ ~2.0 (m)--
-CH₃ ~1.1 (t)~1.8 (d)-

Table 2: Predicted ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

Carbon Environment This compound 3-Bromobutanal 4-Bromobutanal
C=O ~195~200~202
C-Br ~50~45~33
Cα to CHO ~50~55~45
Cβ to CHO ~28~45~28
Cγ to CHO ~12~25~33

Table 3: Predicted Key Infrared (IR) Absorption Bands (Wavenumber, cm⁻¹)

Vibrational Mode This compound 3-Bromobutanal 4-Bromobutanal
C=O Stretch ~1725~1730~1730
C-H Stretch (aldehyde) ~2720, ~2820~2720, ~2820~2720, ~2820
C-Br Stretch ~650-750~600-700~550-650

Table 4: Predicted Key Mass Spectrometry Fragments (m/z)

Fragment Ion This compound 3-Bromobutanal 4-Bromobutanal
[M]⁺, [M+2]⁺ 150, 152150, 152150, 152
[M-H]⁺ 149, 151149, 151149, 151
[M-Br]⁺ 717171
[M-CHO]⁺ 121, 123121, 123121, 123
[CH₃CH₂CHBr]⁺ 121, 123--
[BrCH₂CH₂CH₂]⁺ --121, 123
[CH₃CHBr]⁺ -93, 95-

Detailed Spectroscopic Analysis

¹H NMR Spectroscopy

The ¹H NMR spectra provide the most definitive means of distinguishing between the three isomers due to unique chemical shifts and splitting patterns for the protons near the bromine and aldehyde functional groups.

  • This compound : The aldehyde proton (-CHO) will appear as a doublet around 9.5 ppm due to coupling with the adjacent methine proton. The methine proton (-CH(Br)-) is the most deshielded aliphatic proton (around 4.2 ppm) and will exhibit a complex splitting pattern (doublet of doublet of doublets) from coupling to the aldehyde, methylene (B1212753), and methyl protons.

  • 3-Bromobutanal : The aldehyde proton will be a triplet at approximately 9.6 ppm, coupling with the adjacent methylene group. The methine proton (-CH(Br)-) will be further upfield compared to the 2-bromo isomer and will appear as a multiplet. The methylene group adjacent to the aldehyde will be deshielded to around 3.0 ppm and will show a doublet of doublets splitting.

  • 4-Bromobutanal : The aldehyde proton will appear as a triplet around 9.8 ppm. The methylene group attached to the bromine will be the most downfield of the aliphatic protons (around 3.5 ppm) and will appear as a triplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectra are distinguished by the chemical shift of the carbon atom bonded to the bromine.

  • This compound : The carbon attached to the bromine (C2) is also alpha to the carbonyl group, leading to a chemical shift of around 50 ppm.

  • 3-Bromobutanal : The carbon bonded to bromine (C3) will have a chemical shift of approximately 45 ppm.

  • 4-Bromobutanal : The carbon bonded to bromine (C4) will be the most shielded among the C-Br carbons of the three isomers, with an expected chemical shift of around 33 ppm.

Infrared (IR) Spectroscopy

While all three isomers will show the characteristic strong C=O stretch of a saturated aldehyde (~1730 cm⁻¹) and the pair of aldehyde C-H stretches (~2720 and ~2820 cm⁻¹), the C-Br stretching frequency can be a distinguishing feature.[1] The position of the C-Br stretch is influenced by the substitution of the carbon atom.

  • This compound : Secondary C-Br stretch, expected in the range of 650-750 cm⁻¹.

  • 3-Bromobutanal : Secondary C-Br stretch, expected in the range of 600-700 cm⁻¹.

  • 4-Bromobutanal : Primary C-Br stretch, expected in the range of 550-650 cm⁻¹.[1]

Mass Spectrometry (MS)

All three isomers will exhibit a molecular ion peak ([M]⁺) and an [M+2]⁺ peak of nearly equal intensity, which is characteristic of compounds containing one bromine atom. The key to differentiation lies in the fragmentation patterns.

  • This compound : Alpha-cleavage between C1 and C2 will result in the loss of a CHO radical (m/z 29) to give a fragment at m/z 121/123. Cleavage between C2 and C3 will lead to the loss of an ethyl radical to give a [BrCHCHO]⁺ fragment.

  • 3-Bromobutanal : Alpha-cleavage is less likely to be the primary fragmentation pathway for the bromine-containing fragment. A common fragmentation would be the loss of a bromine radical to give an ion at m/z 71, or cleavage to form a [CH₃CHBr]⁺ fragment at m/z 93/95.

  • 4-Bromobutanal : A characteristic fragmentation would be the McLafferty rearrangement, if applicable, or cleavage to lose a bromine radical. Alpha-cleavage next to the carbonyl group would result in a fragment containing the bromine atom.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation : Approximately 10-20 mg of the this compound isomer is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Instrumentation : Spectra are recorded on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition for ¹H NMR : A standard one-pulse sequence is used. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

  • Data Acquisition for ¹³C NMR : A proton-decoupled pulse sequence is used. Key parameters include a spectral width of 0 to 220 ppm, a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For a liquid sample, a drop is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

  • Instrumentation : An FT-IR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector is used.

  • Data Acquisition : A background spectrum of the clean salt plates is first recorded. The sample is then scanned, typically in the range of 4000 to 400 cm⁻¹. A resolution of 4 cm⁻¹ is generally sufficient, and 16-32 scans are co-added to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : A dilute solution of the this compound isomer is prepared in a volatile organic solvent, such as dichloromethane (B109758) or hexane (B92381) (e.g., 1 mg/mL).

  • Instrumentation : A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions : A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature program is optimized to separate the isomers and any impurities. A typical program might start at 50°C, hold for 2 minutes, and then ramp up to 250°C at 10°C/min.

  • MS Conditions : The EI source is operated at a standard electron energy of 70 eV. The mass spectrometer is set to scan a mass range of m/z 40-200.

Visualizations

Spectroscopic_Analysis_Workflow cluster_isomers This compound Isomers cluster_techniques Spectroscopic Techniques cluster_data Data Analysis Isomer2 This compound NMR NMR (¹H & ¹³C) Isomer2->NMR IR IR Isomer2->IR MS Mass Spec. Isomer2->MS Isomer3 3-Bromobutanal Isomer3->NMR Isomer3->IR Isomer3->MS Isomer4 4-Bromobutanal Isomer4->NMR Isomer4->IR Isomer4->MS NMR_Data Chemical Shifts Splitting Patterns NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data m/z Ratios Fragmentation MS->MS_Data Identification Identification NMR_Data->Identification Isomer Identification IR_Data->Identification Isomer Identification MS_Data->Identification Isomer Identification

Caption: Workflow for the spectroscopic identification of this compound isomers.

Mass_Spec_Fragmentation Parent This compound [M]⁺˙ m/z 150/152 Frag1 [M-CHO]⁺ m/z 121/123 Parent->Frag1 - CHO Frag2 [M-Br]⁺ m/z 71 Parent->Frag2 - Br Radical1 •CHO Radical2 •Br

Caption: Predicted fragmentation of this compound in Mass Spectrometry.

Conclusion

While the isomers of this compound share the same molecular formula, their distinct structural arrangements give rise to unique spectroscopic fingerprints. ¹H NMR spectroscopy is particularly powerful for differentiation, offering clear distinctions in chemical shifts and splitting patterns. ¹³C NMR, IR, and Mass Spectrometry provide complementary data that, when taken together, allow for the unambiguous identification of each isomer. This guide provides a foundational framework for the spectroscopic analysis of these and similar compounds, underscoring the importance of a multi-technique approach in chemical characterization.

References

A Researcher's Guide to Purity Assessment of Synthesized 2-Bromobutanal: A Comparative Analysis of GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is a cornerstone of reliable and reproducible results. 2-Bromobutanal, a key building block in the synthesis of various pharmaceuticals and fine chemicals, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity assessment of synthesized this compound, supported by detailed experimental protocols and comparative data.

The Importance of Purity in this compound Synthesis

This compound is commonly synthesized via the bromination of butanal. This reaction, while effective, can lead to the formation of several impurities that must be identified and quantified to ensure the quality of the final product. Common impurities may include unreacted butanal, over-brominated species such as 2,2-dibromobutanal, and other side-products formed during the reaction. The presence of these impurities can interfere with subsequent synthetic steps and introduce contaminants into the final product. Therefore, a robust analytical method for purity assessment is crucial.

GC-MS Analysis: The Gold Standard for Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it highly suitable for the analysis of this compound and its potential impurities.[1] The technique combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.

Experimental Protocol for GC-MS Analysis

A typical GC-MS protocol for the analysis of this compound involves the following steps:

1. Sample Preparation (Derivatization): Due to the reactive nature of the aldehyde functional group, derivatization is often employed to enhance the thermal stability and chromatographic properties of this compound. A common derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which reacts with the aldehyde to form a stable oxime derivative.

  • Accurately weigh approximately 10 mg of the synthesized this compound into a clean vial.

  • Dissolve the sample in 1 mL of a suitable solvent, such as ethyl acetate.

  • Add a 1.5 molar excess of a PFBHA solution (e.g., 10 mg/mL in a suitable solvent).

  • Add a catalytic amount of an acid, such as a drop of hydrochloric acid, to facilitate the reaction.

  • Heat the mixture at 60°C for 30 minutes.

  • Cool the sample to room temperature before injection into the GC-MS system.

2. GC-MS Instrumentation and Conditions:

ParameterCondition
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (split mode, e.g., 50:1)
Oven Program Initial temperature 50°C, hold for 2 minutes, ramp to 250°C at 15°C/min, hold for 5 minutes
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 35-350

3. Data Analysis:

  • The total ion chromatogram (TIC) is used to visualize the separated components.

  • The mass spectrum of each peak is compared with a reference library (e.g., NIST) for identification. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key indicator for bromine-containing compounds.

  • Quantification is typically performed by calculating the peak area percentage of each component relative to the total peak area.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Synthesized This compound Derivatization Derivatization with PFBHA Sample->Derivatization Improves stability Injection Injection Derivatization->Injection Separation GC Separation (DB-5ms column) Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection Ionization->Detection Identification Peak Identification (Mass Spectra Library) Detection->Identification Quantification Quantification (Peak Area %) Identification->Quantification Purity_Report Purity_Report Quantification->Purity_Report Final Report

GC-MS analysis workflow for this compound purity.

Alternative Analytical Techniques for Purity Assessment

While GC-MS is a powerful tool, other analytical techniques can provide complementary information or may be more suitable for specific applications.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and cost-effective technique for the quantitative analysis of volatile organic compounds. It offers high precision and a wide linear range, making it ideal for routine quality control where the identities of the impurities are already known.

The sample preparation and GC conditions for GC-FID are generally similar to those for GC-MS, with the primary difference being the detector.

1. GC-FID Instrumentation and Conditions:

ParameterCondition
Gas Chromatograph Agilent 7890B GC System with FID or equivalent
Column DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Carrier Gas Helium or Nitrogen at a constant flow rate of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (split mode, e.g., 50:1)
Oven Program Initial temperature 50°C, hold for 2 minutes, ramp to 250°C at 15°C/min, hold for 5 minutes
Detector Temp. 300°C

2. Data Analysis: Quantification is based on the peak area of each component in the chromatogram. For accurate quantification, a calibration curve should be prepared using certified reference standards.

GCFID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Synthesized This compound Derivatization Derivatization (Optional but Recommended) Sample->Derivatization Injection Injection Derivatization->Injection Separation GC Separation (DB-5ms column) Injection->Separation Detection FID Detection Separation->Detection Quantification Quantification (Peak Area % vs. Standard) Detection->Quantification Purity_Report Purity_Report Quantification->Purity_Report Final Report

GC-FID analysis workflow for this compound purity.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.[2] It relies on the principle that the integrated signal intensity of a nucleus is directly proportional to the number of nuclei contributing to that signal.

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the synthesized this compound into an NMR tube.

  • Accurately weigh and add a known amount (e.g., 10 mg) of a certified internal standard (e.g., maleic acid or dimethyl sulfone) to the same NMR tube. The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and ensure complete dissolution.

2. NMR Instrumentation and Parameters:

ParameterCondition
NMR Spectrometer Bruker Avance 400 MHz or equivalent
Nucleus ¹H
Pulse Program A standard quantitative pulse program with a long relaxation delay (D1) of at least 5 times the longest T₁
Number of Scans 16 or higher for good signal-to-noise ratio
Temperature 298 K

3. Data Analysis:

  • Process the ¹H NMR spectrum, including phasing and baseline correction.

  • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_analyte / M_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Synthesized this compound (Known Mass) Mixture Dissolve in Deuterated Solvent Sample->Mixture Standard Internal Standard (Known Mass & Purity) Standard->Mixture Acquisition Acquire ¹H NMR Spectrum (Quantitative Parameters) Mixture->Acquisition Integration Integrate Analyte & Standard Signals Acquisition->Integration Calculation Calculate Absolute Purity Integration->Calculation Purity_Report Purity_Report Calculation->Purity_Report Final Report

qNMR analysis workflow for this compound purity.

Comparative Data Presentation

The following table summarizes hypothetical quantitative data from the analysis of a synthesized batch of this compound using GC-MS, GC-FID, and qNMR. This data is illustrative and serves to highlight the type of results obtained from each technique.

CompoundRetention Time (GC) (min)GC-MS Peak Area (%)GC-FID Peak Area (%)qNMR Purity (% w/w)
Butanal3.51.51.6Not Quantified
This compound 5.8 97.2 97.5 97.1
2,2-Dibromobutanal8.21.00.7Not Quantified
Unidentified Impurity7.50.30.2Not Quantified

Method Comparison and Recommendations

FeatureGC-MSGC-FIDqNMR
Principle Separation by chromatography, identification by mass-to-charge ratio.Separation by chromatography, detection by flame ionization.Signal intensity proportional to the number of nuclei.
Strengths Excellent for impurity identification; high sensitivity.[1]High precision and accuracy for quantification; cost-effective.Absolute quantification without a specific analyte standard; non-destructive.[2]
Limitations May require derivatization for aldehydes; quantification can be less precise than FID.Does not provide structural information for unknown impurities.Lower sensitivity than chromatographic methods; requires a pure internal standard.
Best For Initial purity assessment, identification of unknown impurities, method development.Routine quality control of known impurities, high-throughput analysis.Determining the absolute purity of a reference standard or final product.

Conclusion

The choice of analytical technique for the purity assessment of synthesized this compound depends on the specific requirements of the analysis. GC-MS is an indispensable tool for the initial characterization of a synthesized batch, providing valuable information on the identity and relative abundance of impurities. For routine quality control where the impurity profile is well-established, GC-FID offers a robust, precise, and cost-effective solution for quantification. qNMR serves as a powerful primary method for determining the absolute purity of the final product or for the certification of reference materials. A comprehensive purity assessment of this compound often benefits from the complementary use of these techniques to ensure the highest quality of this critical synthetic intermediate.

References

Validating Reaction Pathways of 2-Bromobutanal: A Comparative Guide to Product Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural validation of reaction products is paramount. This guide provides a comprehensive comparison of the primary reaction pathways of 2-bromobutanal—nucleophilic substitution and elimination—supported by experimental data for product identification. Detailed methodologies for key analytical techniques are presented to aid in the unambiguous characterization of the resulting molecular structures.

This compound, an α-haloaldehyde, is a versatile intermediate in organic synthesis. Its reactivity is characterized by two competing pathways at the α-carbon: nucleophilic substitution (S(_N)2) and base-induced elimination (E2). The prevalence of each pathway is highly dependent on the nature of the nucleophile or base, solvent, and reaction temperature. This guide outlines the expected products from these reactions and provides the necessary analytical framework for their validation.

Comparative Analysis of Reaction Products

The reaction of this compound with a nucleophile or base can yield two primary products: 2-hydroxybutanal (B14680593) via a substitution pathway or but-2-enal through an elimination pathway. The selection of reagents and reaction conditions is critical in directing the reaction towards the desired product.

ReagentReaction TypeMajor ProductMinor Product(s)Key Conditions
Sodium Hydroxide (B78521) (NaOH)Substitution (S(N)2) / Elimination (E2)2-HydroxybutanalBut-2-enalAqueous solution, lower temperatures favor substitution.[1]
Potassium tert-Butoxide (KOtBu)Elimination (E2)But-2-enal2-(tert-Butoxy)butanalNon-polar solvent (e.g., THF), sterically hindered base favors elimination.[2]
Sodium Azide (NaN₃)Substitution (S(_N)2)2-Azidobutanal-Polar aprotic solvent (e.g., DMSO) enhances rate.[3]
PyridineElimination (E2)But-2-enal-Used to promote dehydrobromination of α-halo carbonyls.[4]

Experimental Protocols

Detailed methodologies for conducting the competing reactions and for the subsequent analysis of the product mixture are provided below.

Protocol 1: Nucleophilic Substitution of this compound with Sodium Hydroxide
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a 1:1 mixture of ethanol (B145695) and water.

  • Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a pre-chilled aqueous solution of sodium hydroxide (1.1 equivalents) dropwise over 15-20 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid. Extract the product with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Elimination Reaction of this compound with Potassium tert-Butoxide
  • Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

  • Reagent Addition: Cool the solution to 0 °C. Add a solution of this compound (1 equivalent) in anhydrous THF dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride. Extract the product with diethyl ether (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate carefully at reduced pressure to isolate the volatile but-2-enal.

Protocol 3: Spectroscopic Analysis of Reaction Products

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dilute a small aliquot of the purified product in a suitable solvent (e.g., dichloromethane (B109758) or acetone).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium.[5]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-200.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

Infrared (IR) Spectroscopy

  • Sample Preparation: Place a drop of the neat liquid product between two sodium chloride plates or acquire the spectrum using an ATR-FTIR spectrometer.

  • Acquisition: Record the spectrum from 4000 to 600 cm⁻¹.

Visualizing Reaction Pathways and Analytical Workflow

The following diagrams illustrate the competing reaction pathways of this compound and the logical workflow for product validation.

Reaction_Pathways This compound This compound 2-Hydroxybutanal 2-Hydroxybutanal This compound->2-Hydroxybutanal S_N2 (e.g., NaOH, H2O) But-2-enal But-2-enal This compound->But-2-enal E2 (e.g., KOtBu)

Competing reaction pathways of this compound.

Experimental_Workflow cluster_reaction Reaction & Purification cluster_analysis Structural Validation Reaction Mixture Reaction Mixture Purification Purification Reaction Mixture->Purification Isolated Product(s) Isolated Product(s) Purification->Isolated Product(s) GC-MS GC-MS Isolated Product(s)->GC-MS Purity & MW NMR NMR Isolated Product(s)->NMR Connectivity IR IR Isolated Product(s)->IR Functional Groups Structure Elucidation Structure Elucidation GC-MS->Structure Elucidation NMR->Structure Elucidation IR->Structure Elucidation

Experimental workflow for product validation.

Spectroscopic Data for Product Identification

The following tables summarize the expected key spectroscopic data for the potential products of this compound reactions.

Table 2: Spectroscopic Data for 2-Hydroxybutanal

TechniqueKey Diagnostic Signals
¹H NMR Aldehyde proton (CHO) at ~9.7 ppm (doublet); Hydroxyl proton (OH) broad singlet; Methine proton (CH-OH) at ~4.0 ppm.
¹³C NMR Carbonyl carbon at ~205 ppm; Carbon bearing the hydroxyl group at ~70 ppm.
IR (cm⁻¹) Strong, broad O-H stretch (~3400 cm⁻¹); Strong C=O stretch (~1725 cm⁻¹); C-H stretch of aldehyde (~2720 and ~2820 cm⁻¹).
MS (EI) Molecular ion peak (M⁺) at m/z 88; Fragments corresponding to loss of water (M-18) and loss of CHO (M-29).

Table 3: Spectroscopic Data for trans-But-2-enal

TechniqueKey Diagnostic Signals
¹H NMR Aldehyde proton at ~9.5 ppm (doublet); Vinylic protons at ~6.8 ppm (dq) and ~6.1 ppm (dq); Methyl protons at ~1.9 ppm (doublet).[6][7]
¹³C NMR Carbonyl carbon at ~193 ppm; Vinylic carbons at ~158 ppm and ~133 ppm; Methyl carbon at ~18 ppm.[8][9]
IR (cm⁻¹) C=O stretch (conjugated) at ~1690 cm⁻¹; C=C stretch at ~1640 cm⁻¹; C-H stretch of aldehyde at ~2730 and ~2820 cm⁻¹.[6][10][11]
MS (EI) Molecular ion peak (M⁺) at m/z 70; Prominent fragment at m/z 41 ([C₃H₅]⁺) and m/z 69 (M-1).[12][13][14]

By carefully selecting reaction conditions and employing a combination of these analytical techniques, researchers can effectively control the outcome of this compound reactions and confidently validate the structure of the resulting products.

References

A Comparative Analysis of Brominating Agents for the α-Bromination of Butyraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective α-bromination of aldehydes is a critical transformation in organic synthesis, providing a key intermediate for the introduction of various functional groups. This guide offers a comparative study of common brominating agents for butyraldehyde (B50154), presenting experimental data, detailed protocols, and mechanistic insights to aid in reagent selection and process optimization.

The primary challenge in the α-bromination of aldehydes like butyraldehyde lies in achieving high selectivity for the mono-brominated product at the α-position while minimizing side reactions such as polybromination, oxidation, and polymerization, particularly under acidic conditions generated by reagents like hydrobromic acid (HBr)[1]. This comparison focuses on the performance of three common brominating agents: Liquid Bromine (Br₂), N-Bromosuccinimide (NBS), and Copper(II) Bromide (CuBr₂).

Performance Comparison

The selection of a brominating agent significantly impacts the yield, selectivity, and reaction conditions required for the α-bromination of butyraldehyde. The following table summarizes the key performance indicators for liquid bromine, N-bromosuccinimide, and copper(II) bromide based on available experimental data.

Brominating AgentSubstrate / IntermediateYield (%)Selectivity (%)Reaction ConditionsKey Considerations
Liquid Bromine (Br₂) / Acetal (B89532) Method Butyraldehyde dimethyl acetalNot directly reported for isolated product98 (for α-bromo acetal)Dichloromethane (B109758), 10°C, 2h additionRequires a multi-step process (acetalization, bromination, hydrolysis) to avoid aldehyde polymerization. High selectivity is achieved by controlling conversion.[1]
N-Bromosuccinimide (NBS) Aldehydes (general)Generally lower yields reported without optimizationPoor enantioselectivities in some casesRequires careful control of reaction conditions to avoid side reactions and catalyst deactivation.[2]A preferred reagent for its solid nature and ease of handling, but can lead to dibromination and other side products.[2][3]
Copper(II) Bromide (CuBr₂) Acetophenone (B1666503) derivatives (as aldehyde analogue)~60Not specifiedAcetic acid, 90°C, 3hOffers a potentially milder alternative to liquid bromine, but may require higher temperatures.[4] Used for α-bromination of ketones.[5][6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and optimizing synthetic procedures. Below are representative experimental protocols for the bromination of butyraldehyde using the discussed agents.

Protocol 1: α-Bromination of Butyraldehyde via Acetal Intermediate using Liquid Bromine[1]

This method involves a three-step process to protect the aldehyde functionality, perform the bromination, and then deprotect to yield the α-bromoaldehyde.

Step 1: Acetalization of Butyraldehyde

  • To a solution of butyraldehyde (40% w/v) in methanol (B129727) (1.5 L), add p-toluenesulfonic acid (1% w/v).

  • Heat the mixture to 65°C and maintain for 1.5 hours to achieve complete conversion to butyraldehyde dimethyl acetal.

Step 2: Bromination of Butyraldehyde Dimethyl Acetal

  • In a 2-L borosilicate glass reactor equipped with a mechanical stirrer, dropping funnel, and condenser, dissolve the butyraldehyde dimethyl acetal (2 mol/L) in dichloromethane (1 L).

  • Cool the reactor to 10°C in an ice bath.

  • Slowly add a solution of liquid bromine (0.8 mol/L) in dichloromethane dropwise over 2 hours.

  • Maintain the reaction at 40% conversion to ensure high selectivity (98%) for the α-bromo dimethylacetal.

Step 3: Hydrolysis of α-Bromodimethylacetal

  • To the solution containing the α-bromo dimethylacetal, add Amberlite IR-120 resin (5% w/v).

  • Heat the mixture to 70°C for 2 hours to hydrolyze the acetal, yielding α-bromobutyraldehyde with high selectivity (98%).

Protocol 2: General Procedure for α-Bromination of Aldehydes using N-Bromosuccinimide (NBS)

While specific data for butyraldehyde is limited, a general approach for the organocatalytic α-bromination of aldehydes using NBS has been developed, which can be adapted.[2]

  • Dissolve the aldehyde (1.0 equiv) in a suitable solvent such as hexafluoroisopropanol (HFIP).

  • Add the organocatalyst (e.g., a chiral amine, ~2 mol%).

  • Slowly add a solution of N-bromosuccinimide (NBS) (1.0-1.2 equiv) to the reaction mixture at a controlled temperature (e.g., 0°C to room temperature).

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Quench the reaction and purify the product by column chromatography. Note: The slow addition of NBS is crucial to minimize dibromination and other side reactions.[2]

Protocol 3: α-Bromination of Carbonyl Compounds using Copper(II) Bromide

This protocol is based on the bromination of acetophenone derivatives, which can serve as a starting point for the bromination of butyraldehyde.[4]

  • Dissolve the carbonyl compound (1.0 equiv) in glacial acetic acid.

  • Add Copper(II) Bromide (CuBr₂) (1.1 equiv).

  • Heat the reaction mixture to 90°C and stir for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanistic Pathways and Experimental Workflow

The mechanism of α-bromination of aldehydes typically proceeds through an enol or enolate intermediate. The choice of catalyst (acid or base) and brominating agent influences the reaction pathway and selectivity.

Bromination_Workflow cluster_start Starting Material cluster_reagents Brominating Agents cluster_methods Reaction Methods cluster_product Product Butyraldehyde Butyraldehyde Acetal_Method Acetal Protection → Bromination → Hydrolysis Butyraldehyde->Acetal_Method with Br₂ Direct_NBS Direct Bromination with NBS Butyraldehyde->Direct_NBS with NBS Direct_CuBr2 Direct Bromination with CuBr₂ Butyraldehyde->Direct_CuBr2 with CuBr₂ Br2 Liquid Bromine (Br₂) NBS N-Bromosuccinimide (NBS) CuBr2 Copper(II) Bromide (CuBr₂) Alpha_Bromo α-Bromobutyraldehyde Acetal_Method->Alpha_Bromo Direct_NBS->Alpha_Bromo Alpha_bromo Alpha_bromo Direct_CuBr2->Alpha_bromo

Caption: Experimental workflow for the α-bromination of butyraldehyde.

The acid-catalyzed bromination, relevant for reactions involving HBr as a byproduct, proceeds through the formation of an enol intermediate which then attacks the bromine.

Acid_Catalyzed_Bromination cluster_mechanism Acid-Catalyzed Bromination Mechanism Aldehyde Butyraldehyde Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde + H⁺ Enol Enol Intermediate Protonated_Aldehyde->Enol - H⁺ Bromo_Product α-Bromobutyraldehyde Enol->Bromo_Product + Br₂ HBr HBr Bromo_Product->HBr - H⁺

References

A Comparative Analysis of Nucleophilic Reactions: 2-Bromobutanal versus Butyraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, the reactivity of carbonyl compounds is a cornerstone of molecular construction. This guide provides an objective comparison of the performance of 2-bromobutanal and its non-halogenated counterpart, butyraldehyde (B50154), in various nucleophilic reactions. Understanding the nuanced differences in their reactivity is crucial for predicting reaction outcomes, optimizing synthetic routes, and designing novel therapeutic agents.

Executive Summary

This compound exhibits significantly enhanced and more diverse reactivity towards nucleophiles compared to butyraldehyde. This is attributed to two key structural features of this compound: the electron-withdrawing inductive effect of the bromine atom at the α-position and the ability of bromide to function as a good leaving group. Consequently, this compound not only shows increased reactivity at the carbonyl carbon for nucleophilic additions but also presents a secondary electrophilic site at the α-carbon for nucleophilic substitution reactions. Butyraldehyde, in contrast, undergoes standard nucleophilic additions at the carbonyl carbon.

Theoretical Framework: Unpacking the Reactivity Profiles

The reactivity of an aldehyde is primarily dictated by the electrophilicity of its carbonyl carbon. In butyraldehyde, the carbonyl carbon's partial positive charge is influenced by the electron-donating nature of the alkyl chain.

In this compound, the presence of a highly electronegative bromine atom at the α-position introduces a strong electron-withdrawing inductive effect. This effect polarizes the C-Br bond and, by extension, the Cα-C(O) bond, leading to a greater partial positive charge on the carbonyl carbon. This heightened electrophilicity makes the carbonyl carbon of this compound a more potent target for nucleophilic attack compared to that of butyraldehyde.

Furthermore, the C-Br bond in this compound is susceptible to cleavage, with bromide being an excellent leaving group. This opens up a pathway for bimolecular nucleophilic substitution (SN2) reactions at the α-carbon, a reaction mode not available to butyraldehyde.

Comparative Data on Nucleophilic Reactions

While direct side-by-side kinetic studies for all nucleophilic reactions are not extensively documented in the literature, the following tables present representative data based on established principles of chemical reactivity. These values illustrate the expected differences in performance between this compound and butyraldehyde.

Table 1: Nucleophilic Addition to the Carbonyl Group
Nucleophilic ReactionNucleophileThis compound (Product Yield %)Butyraldehyde (Product Yield %)Expected Rate Comparison
Grignard ReactionPhenylmagnesium Bromide~90%~75%This compound > Butyraldehyde
Wittig Reaction(Triphenylphosphoranylidene)methane~85%~70%This compound > Butyraldehyde
Cyanohydrin FormationSodium Cyanide / H+~95%~80%This compound > Butyraldehyde

Note: The presented yields are illustrative and based on the enhanced electrophilicity of the carbonyl carbon in this compound due to the inductive effect of the bromine atom.

Table 2: Nucleophilic Substitution at the α-Carbon
Nucleophilic ReactionNucleophileThis compound (Product Yield %)Butyraldehyde (Product Yield %)Reaction Pathway
SN2 ReactionSodium Iodide~98%No ReactionSubstitution at α-carbon
SN2 ReactionSodium Azide~95%No ReactionSubstitution at α-carbon

Note: Butyraldehyde does not have a leaving group at the α-position and therefore does not undergo this reaction.

Key Experimental Protocols

Experiment 1: Competitive Grignard Reaction

Objective: To qualitatively and quantitatively compare the reactivity of this compound and butyraldehyde towards a Grignard reagent.

Materials:

  • This compound

  • Butyraldehyde

  • Phenylmagnesium bromide (1.0 M in THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride

  • Anhydrous magnesium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), dissolve equimolar amounts (e.g., 10 mmol) of this compound and butyraldehyde in 50 mL of anhydrous diethyl ether.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add one equivalent (10 mL of a 1.0 M solution) of phenylmagnesium bromide dropwise to the stirred solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour.

  • Quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the product mixture using GC-MS to determine the relative ratio of the alcohol products derived from this compound and butyraldehyde.

Experiment 2: Comparative Nucleophilic Substitution

Objective: To demonstrate the susceptibility of this compound to SN2 reaction at the α-carbon, in contrast to butyraldehyde.

Materials:

  • This compound

  • Butyraldehyde

  • Sodium iodide

  • Acetone

  • Thin-layer chromatography (TLC) plates

  • UV lamp

Procedure:

  • Prepare two separate test tubes. In test tube A, dissolve 1 mmol of this compound in 5 mL of acetone. In test tube B, dissolve 1 mmol of butyraldehyde in 5 mL of acetone.

  • To each test tube, add 1.5 mmol of sodium iodide.

  • Shake both test tubes to ensure thorough mixing.

  • Allow the test tubes to stand at room temperature.

  • Monitor the progress of the reaction at regular intervals (e.g., every 15 minutes) using TLC.

  • Observe the formation of a new spot in the TLC of test tube A, corresponding to the formation of 2-iodobutanal. Note the absence of any reaction in test tube B. The formation of a sodium bromide precipitate may also be observed in test tube A.

Visualizing Reaction Pathways and Workflows

Nucleophilic_Addition_Comparison Comparative Nucleophilic Addition Pathways b_start This compound b_intermediate Tetrahedral Intermediate (More Stable Transition State) b_start->b_intermediate + Nucleophile (Faster) b_product Addition Product b_intermediate->b_product Protonation a_start Butyraldehyde a_intermediate Tetrahedral Intermediate (Less Stable Transition State) a_start->a_intermediate + Nucleophile (Slower) a_product Addition Product a_intermediate->a_product Protonation caption Fig. 1: Nucleophilic addition to the carbonyl group.

Fig. 1: Nucleophilic addition to the carbonyl group.

SN2_vs_No_Reaction Reactivity at the α-Carbon b_sn2_start This compound b_sn2_product α-Substituted Product b_sn2_start->b_sn2_product a_no_reaction_start Butyraldehyde a_no_reaction_product No Reaction a_no_reaction_start->a_no_reaction_product + Nucleophile caption Fig. 2: SN2 reaction at the α-carbon.

Fig. 2: SN2 reaction at the α-carbon.

Experimental_Workflow Workflow for Competitive Reactivity Analysis start Equimolar Mixture of This compound and Butyraldehyde reagent Add Nucleophile (e.g., Grignard Reagent) start->reagent reaction Reaction at 0°C reagent->reaction quench Aqueous Workup reaction->quench extraction Solvent Extraction quench->extraction analysis GC-MS Analysis extraction->analysis result Determine Product Ratio analysis->result caption Fig. 3: Competitive reaction workflow.

Fig. 3: Competitive reaction workflow.

Conclusion

The presence of an α-bromo substituent dramatically alters the reactivity of a butanal framework. This compound is a more versatile and reactive electrophile than butyraldehyde, participating in both nucleophilic addition at the carbonyl carbon with enhanced rates and yields, and nucleophilic substitution at the α-carbon. This dual reactivity makes this compound a valuable intermediate in complex organic synthesis, offering multiple avenues for functionalization. For drug development professionals, the increased reactivity of α-haloaldehydes also suggests a higher potential for covalent interactions with biological nucleophiles, a factor that must be carefully considered in medicinal chemistry design. In contrast, butyraldehyde's reactivity is more predictable and limited to conventional nucleophilic additions to the carbonyl group. The choice between these two reagents will therefore depend on the specific synthetic transformation desired and the required level of reactivity.

A Comparative Guide to the Mechanistic Pathways of 2-Bromobutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanistic pathways of reactions involving 2-bromobutanal. As a bifunctional molecule, this compound serves as a versatile intermediate in organic synthesis. Understanding its reactivity compared to other electrophiles is crucial for designing synthetic routes and predicting reaction outcomes. This document synthesizes established chemical principles and provides experimental frameworks for the study of this reactive aldehyde.

Nucleophilic Substitution: The Sₙ2 Pathway

The primary reaction pathway for this compound with a wide range of nucleophiles is the bimolecular nucleophilic substitution (Sₙ2) reaction. This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic α-carbon, and the bromide ion departs as a leaving group.

Comparison with Other Alkyl Halides

The reactivity of this compound in Sₙ2 reactions is significantly influenced by the presence of the adjacent carbonyl group. This group is electron-withdrawing, which increases the partial positive charge on the α-carbon, making it more susceptible to nucleophilic attack compared to a standard secondary alkyl halide like 2-bromobutane (B33332).

Furthermore, the nature of the halogen atom is a critical determinant of reactivity. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, making bromide a better leaving group than chloride.[1] Consequently, this compound is substantially more reactive than its chloro-analogue, 2-chlorobutanal.

Table 1: Estimated Relative Reactivity of this compound in Sₙ2 Reactions

CompoundStructureRelative Rate (k_rel)Key Factors Influencing Reactivity
This compound CH₃CH₂CH(Br)CHO~5000Good leaving group (Br⁻); Electron-withdrawing carbonyl group activates the α-carbon.
2-ChlorobutanalCH₃CH₂CH(Cl)CHO~100Poorer leaving group (Cl⁻) compared to bromide.
2-BromobutaneCH₃CH₂CH(Br)CH₃1Lacks the activating effect of an adjacent carbonyl group.

Note: The relative rate constants are estimates based on established principles of Sₙ2 reaction kinetics. The reactivity of α-halocarbonyls is known to be significantly enhanced compared to their alkyl halide counterparts.

Mechanistic Diagram: Sₙ2 Reaction with Iodide (Finkelstein Reaction)

The Finkelstein reaction, the substitution of a halide with iodide, is a classic example of an Sₙ2 reaction.[2][3][4][5][6][7]

sn2_mechanism reactant I⁻ + CH₃CH₂CH(Br)CHO transition_state [I···CH(CHO)CH₂CH₃···Br]⁻ reactant->transition_state Backside attack product CH₃CH₂CH(I)CHO + Br⁻ transition_state->product Inversion of configuration

Figure 1: Sₙ2 mechanism of this compound with iodide.
Experimental Protocol: Comparative Finkelstein Reaction

This protocol allows for a qualitative and semi-quantitative comparison of the Sₙ2 reactivity of this compound and 2-bromobutane.

Objective: To compare the rate of the Sₙ2 reaction of this compound and 2-bromobutane with sodium iodide in acetone (B3395972).

Materials:

  • This compound

  • 2-Bromobutane

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Anhydrous acetone

  • Test tubes and rack

  • Pipettes

  • Stopwatch

Procedure:

  • Label two clean, dry test tubes, one for each alkyl bromide.

  • Into each test tube, add 2 mL of the 15% sodium iodide in acetone solution.

  • To the first test tube, add 5 drops of 2-bromobutane. Start the stopwatch immediately.

  • To the second test tube, add 5 drops of this compound.

  • Shake both tubes to ensure mixing and observe for the formation of a precipitate (sodium bromide).

  • Record the time taken for the first appearance of a precipitate in each test tube.

Expected Results: A precipitate of sodium bromide will form significantly faster in the test tube containing this compound. This is because the electron-withdrawing effect of the aldehyde group enhances the electrophilicity of the α-carbon, accelerating the rate of nucleophilic attack by the iodide ion.

finkelstein_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_analysis Data Collection A 2 mL of 15% NaI in Acetone B1 Add 5 drops of 2-Bromobutane A->B1 B2 Add 5 drops of this compound A->B2 C Observe for Precipitate B1->C B2->C D Record Time of Precipitation C->D

Figure 2: Workflow for the comparative Finkelstein experiment.

Reactions with Nitrogen Nucleophiles: Imine Formation

This compound readily reacts with primary amines in a reaction that involves both nucleophilic addition to the carbonyl group and subsequent nucleophilic substitution. The initial and faster reaction is typically the formation of an imine.

Comparison with Butanal

The initial step of the reaction with a primary amine, nucleophilic addition to the carbonyl, is similar for both this compound and butanal. However, the subsequent reactivity of the resulting intermediate differs significantly. The presence of the bromine atom in the 2-position of the butanal backbone makes the product susceptible to further reactions, such as intramolecular cyclization or intermolecular substitution, depending on the reaction conditions and the nature of the amine.

Table 2: Comparison of Reactivity with Primary Amines

CompoundInitial ProductPotential Subsequent Reactions
This compound ImineIntramolecular cyclization, intermolecular Sₙ2 with excess amine.
ButanalImineGenerally stable under the reaction conditions.
Mechanistic Diagram: Reaction with a Primary Amine

The reaction proceeds via nucleophilic addition of the amine to the aldehyde, followed by dehydration to form an imine.[8][9][10]

imine_formation cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Dehydration A R-NH₂ + CH₃CH₂CH(Br)CHO B CH₃CH₂CH(Br)CH(OH)NH₂⁺R A->B Nucleophilic attack C CH₃CH₂CH(Br)CH(OH)NHR B->C Deprotonation D CH₃CH₂CH(Br)CH(OH₂)⁺NHR C->D Protonation of OH E CH₃CH₂CH(Br)CH=N⁺HR D->E Elimination of H₂O F CH₃CH₂CH(Br)CH=NR E->F Deprotonation

Figure 3: Mechanism of imine formation from this compound.
Experimental Protocol: Synthesis and Monitoring of Imine Formation

Objective: To synthesize an imine from this compound and a primary amine and monitor the reaction progress.

Materials:

  • This compound

  • Aniline (B41778) (as a representative primary amine)

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Stirring plate and stir bar

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add aniline (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Attach the reflux condenser and heat the mixture to a gentle reflux with stirring.

  • Monitor the reaction progress by TLC, observing the disappearance of the starting materials and the appearance of a new, less polar product spot (the imine).

  • Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude imine.

Expected Results: The reaction should proceed to form the corresponding imine. The progress can be readily followed by TLC. The resulting α-bromoimine is a reactive intermediate that can be used in subsequent synthetic steps.

Conclusion

The presence of both an aldehyde and a bromo-substituent on adjacent carbons imparts this compound with a unique and heightened reactivity profile. Compared to its chloro-analogue and its non-halogenated counterpart, this compound is a significantly more potent electrophile for Sₙ2 reactions. Its reactions with nitrogen nucleophiles are dominated by initial imine formation, creating a versatile intermediate for further transformations. The experimental protocols provided herein offer a framework for researchers to investigate and exploit the rich chemistry of this valuable synthetic building block.

References

A Comparative Kinetic Analysis of 2-Bromobutanal Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic profiles of nucleophilic substitution reactions involving 2-bromobutanal. Due to the limited availability of direct kinetic data for this compound, this analysis leverages data from its structural analog, 2-bromobutane, to provide a robust predictive framework. Understanding the factors that govern the reaction kinetics of α-bromo carbonyl compounds is critical for synthetic route design, reaction optimization, and the development of novel therapeutic agents.

Executive Summary

This compound, a secondary α-bromo aldehyde, is a versatile intermediate in organic synthesis. Its reactivity is primarily dictated by the two principal nucleophilic substitution pathways: the unimolecular (S(_N)1) and bimolecular (S(_N)2) mechanisms. As a secondary halide, this compound represents a borderline case, where the reaction conditions—specifically the nature of the nucleophile, the solvent, and the temperature—play a decisive role in favoring one pathway over the other. This guide presents a comparative analysis of these competing reactions, supported by experimental data from analogous systems and detailed experimental protocols for kinetic analysis.

Data Presentation: Comparative Kinetic Data for Secondary Bromoalkanes

The following table summarizes relative reaction rates for 2-bromobutane, serving as a model for the behavior of this compound in S(_N)1 and S(_N)2 reactions under various conditions.

SubstrateNucleophileSolventRelative Rate (S(_N)2)Relative Rate (S(_N)1)
2-Bromobutane I⁻Acetone (B3395972)1Very Slow
2-Bromobutane Cl⁻Acetone~0.05Very Slow
2-Bromobutane H₂OFormic AcidVery Slow1
2-Bromobutane CH₃OHMethanolSlow~0.5
1-BromobutaneI⁻Acetone~50Negligible
2-Bromo-2-methylpropaneH₂OFormic AcidNegligible~1.2 x 10⁶

Note: Data is compiled and extrapolated from various sources to illustrate general trends. Relative rates are normalized for comparison.

Theoretical Framework: S(_N)1 vs. S(_N)2 Pathways

The substitution reactions of this compound can proceed through two distinct mechanisms, S(_N)1 and S(_N)2, which are influenced by several key factors.

S(_N)2 (Bimolecular Nucleophilic Substitution):

  • Mechanism: A single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group.[1][2]

  • Kinetics: The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile. The rate law is expressed as: Rate = k[this compound][Nucleophile].[3][4]

  • Favorable Conditions:

    • Strong Nucleophiles: Good electron donors (e.g., I⁻, RS⁻, CN⁻) are required to facilitate the concerted mechanism.

    • Aprotic Polar Solvents: Solvents like acetone or DMSO solvate the cation but not the anionic nucleophile, increasing its reactivity.

    • Steric Hindrance: Less sterically hindered substrates react faster. While secondary, the carbonyl group in this compound can influence the approach of the nucleophile.

S(_N)1 (Unimolecular Nucleophilic Substitution):

  • Mechanism: A two-step process involving the slow, rate-determining formation of a carbocation intermediate, followed by a rapid attack by the nucleophile.[3]

  • Kinetics: The reaction rate is dependent only on the concentration of the substrate. The rate law is: Rate = k[this compound].[4]

  • Favorable Conditions:

    • Weak Nucleophiles: Often, the solvent itself acts as the nucleophile (solvolysis).

    • Protic Polar Solvents: Solvents like water, alcohols, or formic acid stabilize the carbocation intermediate through hydrogen bonding.

    • Carbocation Stability: The secondary carbocation formed from this compound is more stable than a primary carbocation, making the S(_N)1 pathway possible.

Experimental Protocols

The following protocols describe established methods for the kinetic analysis of nucleophilic substitution reactions of alkyl halides, which can be adapted for this compound.

Protocol 1: Qualitative Comparison of Reactivity (Precipitation Method)

This method provides a rapid, visual comparison of reaction rates.

Objective: To qualitatively compare the rate of nucleophilic substitution of different alkyl halides or under different conditions.

Materials:

  • Alkyl halide (e.g., this compound, 1-bromobutane, 2-bromo-2-methylpropane)

  • 1% ethanolic silver nitrate (B79036) solution (for S(_N)1 conditions)

  • 15% sodium iodide in acetone solution (for S(_N)2 conditions)

  • Test tubes and rack

  • Stopwatch

Procedure:

  • Add 2 mL of the desired reagent (ethanolic AgNO₃ or NaI in acetone) to a clean, dry test tube.

  • Add 4-5 drops of the alkyl halide to the test tube.

  • Start the stopwatch immediately upon addition of the alkyl halide.

  • Gently agitate the mixture and observe for the formation of a precipitate (AgBr or NaBr).

  • Record the time taken for the precipitate to appear. A faster precipitation time indicates a faster reaction rate.

Protocol 2: Quantitative Kinetic Analysis by Titration

This method allows for the determination of the rate constant by monitoring the concentration of a reactant or product over time.

Objective: To determine the rate law and rate constant for a nucleophilic substitution reaction.

Materials:

  • This compound

  • Nucleophile solution (e.g., sodium hydroxide (B78521) in ethanol)

  • Thermostatted water bath

  • Reaction flask with a stopper

  • Pipettes and burette

  • Standardized acid solution (e.g., HCl) for titration

  • Indicator (e.g., phenolphthalein)

  • Ice bath to quench the reaction

Procedure:

  • Prepare solutions of this compound and the nucleophile of known concentrations in a suitable solvent.

  • Place the reactant solutions in the thermostatted water bath to reach the desired reaction temperature.

  • Initiate the reaction by mixing the solutions in the reaction flask and start the stopwatch.

  • At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to an ice-cold solution or a solution that neutralizes one of the reactants.

  • Titrate the unreacted nucleophile (e.g., NaOH) in the aliquot with the standardized acid solution.

  • Repeat steps 4-6 at various time points to obtain a concentration vs. time profile.

  • Plot the appropriate function of concentration versus time (e.g., ln[Nucleophile] for a pseudo-first-order reaction) to determine the rate constant from the slope of the line.

Visualizing Reaction Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the competing reaction pathways and a general experimental workflow for kinetic analysis.

Caption: Competing S(_N)1 and S(_N)2 reaction pathways for this compound.

Kinetic_Workflow prep 1. Prepare Reactant Solutions thermo 2. Equilibrate to Reaction Temperature prep->thermo mix 3. Initiate Reaction (Start Timer) thermo->mix aliquot 4. Withdraw Aliquots at Timed Intervals mix->aliquot quench 5. Quench Reaction aliquot->quench analyze 6. Analyze Concentration (e.g., Titration, GC, NMR) quench->analyze plot 7. Plot Concentration vs. Time analyze->plot calc 8. Determine Rate Law and Rate Constant plot->calc

Caption: Generalized workflow for the quantitative kinetic analysis of a substitution reaction.

Conclusion

The kinetic analysis of this compound substitution reactions reveals a delicate balance between the S(_N)1 and S(_N)2 pathways. For drug development and synthetic chemistry professionals, understanding and controlling these reaction pathways is paramount. By carefully selecting the nucleophile, solvent, and temperature, researchers can direct the reaction towards the desired product with optimal efficiency. The experimental protocols and comparative data provided in this guide offer a foundational framework for the systematic investigation and application of this compound and related α-halo carbonyl compounds in complex molecular synthesis.

References

A Researcher's Guide to Confirming the Stereochemistry of 2-Bromobutanal Isomers via Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of stereochemistry is a critical step in ensuring the safety and efficacy of chiral molecules. This guide provides a comprehensive comparison of potential chiral High-Performance Liquid Chromatography (HPLC) methods for the stereochemical analysis of 2-bromobutanal, a chiral aldehyde with a stereocenter at the second carbon.

Due to the absence of a strong chromophore and the potential for racemization, the chiral separation of this compound presents unique challenges. This document outlines a systematic approach to method development, including the selection of appropriate chiral stationary phases (CSPs), mobile phase optimization, and detailed experimental protocols. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide leverages data from analogous compounds and established principles of chiral chromatography to propose a robust analytical strategy.

Comparison of Recommended Chiral Stationary Phases

The successful chiral separation of this compound is highly dependent on the choice of the chiral stationary phase. Based on the analysis of small, polar, and halogenated chiral molecules, polysaccharide-based and macrocyclic glycopeptide-based CSPs are recommended for initial screening. The following table outlines a hypothetical comparison of potential columns.

Chiral Stationary Phase (CSP)Selector TypePotential AdvantagesRecommended Mobile Phase ModeHypothetical Performance Metrics
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Broad enantioselectivity for a wide range of compounds; robust and well-documented.Normal PhaseResolution (Rs): > 1.5 Retention Time (tR1, tR2): 8.5 min, 10.2 min
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)Complementary selectivity to OD-H; often successful when OD-H is not.Normal Phase / Polar OrganicResolution (Rs): > 1.8 Retention Time (tR1, tR2): 12.1 min, 15.3 min
Astec® CHIROBIOTIC® V Vancomycin (Macrocyclic Glycopeptide)Excellent for polar and ionizable compounds; can be used in multiple mobile phase modes.Polar Ionic / Reversed-PhaseResolution (Rs): > 1.6 Retention Time (tR1, tR2): 9.8 min, 11.5 min
Regis® (R,R) Whelk-O® 1 Pirkle-type (π-acceptor/π-donor)Effective for compounds with aromatic rings and amides, may show affinity for the bromine and carbonyl groups.Normal PhaseResolution (Rs): > 1.4 Retention Time (tR1, tR2): 15.7 min, 17.9 min

Detailed Experimental Protocols

A systematic approach to method development is crucial for achieving a successful and robust chiral separation.

Sample Preparation

Given that α-halo aldehydes can be susceptible to racemization, especially in the presence of acid or base, careful sample preparation is critical.[1][2]

  • Solvent: Prepare a stock solution of racemic this compound (as a standard) and the test sample in a non-polar, aprotic solvent such as hexane (B92381) or a mixture of hexane and isopropanol. The final concentration should be approximately 1 mg/mL.

  • Stability: Analyze samples as fresh as possible. If storage is necessary, keep solutions at low temperatures (2-8 °C) and protect from light. Avoid acidic or basic conditions.

Instrumentation and General Conditions
  • System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector is suitable.

  • Detection: Due to the lack of a strong chromophore, detection at a low wavelength (e.g., 210 nm) is recommended.

  • Column Temperature: Maintain a constant column temperature, starting with 25 °C. Temperature can be a variable for optimizing selectivity.

  • Flow Rate: A typical flow rate of 1.0 mL/min is a good starting point.

  • Injection Volume: 10 µL.

Chiral HPLC Method Screening Protocol

The following protocols are proposed for screening the selected chiral columns. It is recommended to screen in both normal phase and polar organic/ionic modes to increase the probability of finding a suitable separation.[3][4]

a) Normal Phase Screening

  • Columns: Chiralcel® OD-H, Chiralpak® AD-H, Regis® (R,R) Whelk-O® 1

  • Mobile Phase A: Hexane/Isopropanol (90:10, v/v)

  • Mobile Phase B: Hexane/Ethanol (90:10, v/v)

  • Procedure:

    • Equilibrate the first column with Mobile Phase A for at least 30 minutes.

    • Inject the racemic this compound standard.

    • If no separation or poor resolution is observed, repeat with Mobile Phase B.

    • Repeat the process for each of the recommended normal phase columns.

b) Polar Ionic / Reversed-Phase Screening

  • Column: Astec® CHIROBIOTIC® V

  • Mobile Phase C (Polar Ionic): Methanol with 0.1% Acetic Acid and 0.1% Triethylamine

  • Mobile Phase D (Reversed-Phase): Acetonitrile/Water (50:50, v/v)

  • Procedure:

    • Equilibrate the column with Mobile Phase C.

    • Inject the racemic standard.

    • If separation is not optimal, switch to Mobile Phase D, ensuring proper column flushing and equilibration.

Workflow for Chiral Method Development

The process of developing a chiral HPLC method for a novel compound like this compound can be systematically approached as illustrated in the following workflow diagram.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Selection cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Validation start Racemic this compound Sample screen_np Screen Normal Phase CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H) start->screen_np screen_po Screen Polar/RP CSPs (e.g., CHIROBIOTIC V) start->screen_po eval Evaluate Chromatograms (Resolution, Peak Shape, Retention) screen_np->eval screen_po->eval optimize Optimize on Best CSP eval->optimize Promising Separation Found mod_mp Modify Mobile Phase (% Alcohol, Additives) optimize->mod_mp mod_temp Adjust Temperature optimize->mod_temp mod_flow Adjust Flow Rate optimize->mod_flow validate Method Validation (Linearity, Accuracy, Precision) mod_mp->validate mod_temp->validate mod_flow->validate final_method Final Analytical Method validate->final_method

Caption: Workflow for Chiral HPLC Method Development of this compound.

Conclusion

Confirming the stereochemistry of this compound requires a careful and systematic approach to chiral HPLC method development. By leveraging polysaccharide-based and macrocyclic glycopeptide chiral stationary phases and screening across different mobile phase modes, a robust and reliable separation method can be achieved. Special attention must be paid to sample preparation to mitigate the risk of racemization. The protocols and workflow provided in this guide offer a solid foundation for researchers to successfully develop and validate a method for the enantioselective analysis of this compound and similar chiral aldehydes.

References

Reactivity of 2-Bromobutanal: A Comparative Analysis in Polar vs. Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of α-haloaldehydes, such as 2-bromobutanal, is a critical consideration in synthetic chemistry and drug development, where precise control over reaction pathways is paramount. The choice of solvent can dramatically influence the kinetics and outcome of reactions involving these substrates, dictating the distribution of substitution and elimination products. This guide provides an objective comparison of the reactivity of this compound in polar versus non-polar solvents, supported by analogous experimental data and detailed methodologies.

Executive Summary

The solvent environment plays a pivotal role in the reaction pathways of this compound, a secondary alkyl halide. The predominant mechanisms are bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2).

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are generally favored for SN2 reactions when a good, non-basic nucleophile is used. They solvate the cation of a nucleophilic salt but leave the anion "naked" and highly reactive.[1] However, with strongly basic nucleophiles, E2 elimination can still be a significant competing pathway.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents excel at solvating both cations and anions. While they can facilitate SN1-type reactions for substrates that form stable carbocations, for a secondary halide like this compound, they tend to favor E2 elimination, especially with strong bases. The solvent's ability to hydrogen bond with the nucleophile reduces its nucleophilicity, thereby giving the base-promoted elimination a kinetic advantage.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents are generally poor choices for reactions involving polar or ionic reactants like this compound and most common nucleophiles. The low solubility of the reactants severely limits the reaction rate.

Comparative Data

Due to the inherent reactivity of the aldehyde functional group, specific kinetic data for this compound is sparse in the literature. Therefore, we present data for a closely related secondary alkyl halide, 2-bromobutane (B33332), which serves as an excellent model for predicting the behavior of this compound.

Table 1: Product Distribution in the Reaction of a Secondary Alkyl Halide with a Strong Base in Different Polar Solvents

SubstrateNucleophile/BaseSolventTemperature (°C)SN2 Product (%)E2 Product (%)
Isopropyl bromideSodium MethoxideDMSO (Polar Aprotic)25397
Isopropyl bromideHydroxideEthanol (Polar Protic)552971
2-BromobutaneSodium EthoxideEthanol (Polar Protic)25MinorMajor

Data for isopropyl bromide and 2-bromobutane are used as representative examples for this compound.

Table 2: Relative Rates of SN2 Reactions of 1-Bromobutane with Azide

SolventSolvent TypeRelative Rate
MethanolPolar Protic1
WaterPolar Protic7
DMFPolar Aprotic2,800
DMSOPolar Aprotic1,300
AcetonitrilePolar Aprotic5,000

This data for a primary alkyl halide illustrates the dramatic rate enhancement of SN2 reactions in polar aprotic solvents.

Reaction Pathways and Solvent Effects

The choice of solvent directly influences the transition states of both the SN2 and E2 pathways.

G Solvent Influence on Reaction Pathways of this compound sub This compound (Secondary Alkyl Halide) sn2 SN2 Pathway sub->sn2 Weakly Basic Nucleophile e2 E2 Pathway sub->e2 Strongly Basic Nucleophile polar_aprotic Polar Aprotic Solvent (e.g., DMSO, DMF) sn2->polar_aprotic Favored in polar_protic Polar Protic Solvent (e.g., Ethanol) e2->polar_protic Favored in polar_aprotic_strong_base Polar Aprotic Solvent (with strong base) e2->polar_aprotic_strong_base Competes in sn2_product Substitution Product (e.g., 2-Azidobutanal) polar_aprotic->sn2_product Leads to e2_product Elimination Product (e.g., But-2-enal) polar_protic->e2_product Leads to polar_aprotic_strong_base->e2_product Primarily leads to

Caption: Solvent and nucleophile influence on reaction pathways.

Experimental Protocols

The following protocol outlines a general method for determining the product distribution of the reaction of this compound with a nucleophile/base in different solvents using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To quantify the ratio of substitution (SN2) to elimination (E2) products in the reaction of this compound with a selected nucleophile in a polar aprotic and a polar protic solvent.

Materials:

  • This compound

  • Nucleophile/Base (e.g., Sodium Azide for SN2, Sodium Ethoxide for E2)

  • Polar Aprotic Solvent (e.g., Anhydrous Dimethyl Sulfoxide - DMSO)

  • Polar Protic Solvent (e.g., Anhydrous Ethanol)

  • Internal Standard (e.g., Dodecane)

  • Quenching solution (e.g., cold deionized water)

  • Extraction solvent (e.g., Diethyl ether)

  • Drying agent (e.g., Anhydrous Sodium Sulfate)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Reaction Setup:

    • In two separate, dry, round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (e.g., nitrogen), prepare solutions of the nucleophile/base in the respective solvents (DMSO and ethanol) at a known concentration (e.g., 0.1 M).

    • Add a precise amount of the internal standard to each flask.

    • Equilibrate the flasks to the desired reaction temperature (e.g., 25°C) in a thermostated bath.

  • Reaction Initiation and Monitoring:

    • Initiate the reactions by adding a known amount of this compound to each flask simultaneously.

    • At predetermined time intervals, withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

  • Sample Quenching and Preparation:

    • Immediately quench the reaction in the aliquot by adding it to a vial containing cold deionized water.

    • Extract the organic components with diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Transfer the dried organic solution to a GC vial.

  • GC-MS Analysis:

    • Inject the samples into the GC-MS.

    • Develop a temperature program that allows for the separation of the starting material, substitution product, elimination product(s), and the internal standard.

    • Identify the peaks corresponding to each compound by their mass spectra.

  • Data Analysis:

    • Integrate the peaks for the starting material, products, and the internal standard.

    • Calculate the concentration of each species at each time point relative to the internal standard.

    • Determine the product ratio (SN2 vs. E2) by comparing the peak areas of the respective products after accounting for their response factors.

G cluster_prep Reaction Preparation cluster_reaction Reaction and Sampling cluster_workup Sample Workup cluster_analysis Analysis prep1 Prepare Nucleophile/Base solutions in DMSO and Ethanol prep2 Add Internal Standard prep1->prep2 prep3 Equilibrate at desired temperature prep2->prep3 react1 Initiate reaction with This compound prep3->react1 react2 Withdraw aliquots at time intervals react1->react2 workup1 Quench reaction react2->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Dry organic layer workup2->workup3 analysis1 GC-MS Analysis workup3->analysis1 analysis2 Identify and Integrate Peaks analysis1->analysis2 analysis3 Calculate Product Ratio analysis2->analysis3

Caption: Experimental workflow for kinetic analysis.

Conclusion

The reactivity of this compound is highly dependent on the solvent system employed. For achieving nucleophilic substitution (SN2), polar aprotic solvents in combination with weakly basic, potent nucleophiles are the preferred choice. Conversely, polar protic solvents, particularly with strong bases, will predominantly lead to elimination (E2) products. Non-polar solvents are generally unsuitable for these transformations due to poor reactant solubility. A thorough understanding and careful selection of the solvent are therefore critical for directing the reactivity of this compound towards the desired synthetic outcome in drug development and other fine chemical syntheses.

References

A Comparative Guide to Isomeric Purity Analysis of 2-Bromobutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric purity of chiral molecules like 2-Bromobutanal is a critical parameter in pharmaceutical development and chemical synthesis. As a chiral aldehyde, this compound exists as two non-superimposable mirror images, or enantiomers ((R)-2-bromobutanal and (S)-2-bromobutanal). These enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the accurate determination of isomeric purity is essential for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of key analytical techniques for the isomeric purity analysis of this compound, complete with experimental protocols and supporting data for informed method selection.

Comparison of Analytical Techniques

The primary analytical techniques for assessing the isomeric purity of this compound include Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited for different aspects of purity analysis.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile enantiomers in the gas phase based on their differential interactions with a chiral stationary phase.Separation of enantiomers in the liquid phase based on their differential partitioning between a mobile phase and a chiral stationary phase.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at frequencies characteristic of their molecular environment, allowing for structural elucidation and quantification.
Primary Use Enantiomeric excess (e.e.) determination, separation of volatile impurities.Enantiomeric excess (e.e.) determination, applicable to a broader range of compounds, including less volatile or thermally labile ones.Structural confirmation, identification and quantification of impurities, and absolute purity determination (qNMR).
Sample Derivatization Generally not required for volatile compounds.May be required to enhance resolution or for detection, especially for compounds lacking a UV chromophore.[1]Not required for analysis, but chiral derivatizing or solvating agents can be used to differentiate enantiomers.
Sensitivity High, especially with sensitive detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).Moderate to high, depending on the detector (e.g., UV, MS).Lower sensitivity compared to chromatographic methods, requiring higher sample concentrations.
Throughput High, with relatively short analysis times.Moderate, can have longer run times compared to GC.Low to moderate, with longer acquisition times for quantitative analysis.
Instrumentation Widely available.Widely available.Specialized instrumentation, but common in research and pharmaceutical settings.

Quantitative Data Summary

The following table summarizes hypothetical yet realistic quantitative data for the analysis of a this compound sample using the described techniques. This data is based on typical performance characteristics for the analysis of similar chiral halogenated aldehydes.

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Enantiomeric Excess (e.e.) >99% (for a single enantiomer)>99% (for a single enantiomer)Not directly measured without chiral auxiliaries
Resolution (Rs) of Enantiomers > 1.5> 1.5N/A
Limit of Detection (LOD) ~0.01%~0.01%~0.1%
Limit of Quantification (LOQ) ~0.05%~0.05%~0.5%
Precision (%RSD) < 2%< 2%< 1%
Purity Assay (%w/w) N/A (provides relative purity)N/A (provides relative purity)98.5% ± 0.5%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for analogous compounds and can be adapted for the specific analysis of this compound.

Chiral Gas Chromatography (GC)

This method is highly effective for the separation of the volatile enantiomers of this compound.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Chiral Capillary Column: Agilent CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness) or equivalent cyclodextrin-based column.[2]

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: 40 °C (hold 2 min), ramp to 150 °C at 5 °C/min, hold 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Detector Temperature: 280 °C (FID)

  • Injection Volume: 1 µL (split ratio 50:1)

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in dichloromethane.

Data Analysis:

  • The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

GC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral GC Analysis cluster_data Data Processing Sample This compound Sample Solvent Dichloromethane Sample->Solvent Solution 1 mg/mL Solution Solvent->Solution GC GC Injection Solution->GC Separation Chiral Column Separation GC->Separation Detection FID/MS Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation e.e. Calculation Integration->Calculation Result Result Calculation->Result Isomeric Purity

Workflow for Chiral GC Analysis of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC offers a powerful alternative to GC, particularly if derivatization is employed to improve separation and detection.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H) is a good starting point.

HPLC Conditions (Direct Method - hypothetical):

  • Mobile Phase: n-Hexane / Isopropanol (98:2, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in the mobile phase.

Note on Derivatization: If direct separation is challenging, derivatization of the aldehyde functional group with a chiral reagent can form diastereomers that are separable on a standard achiral HPLC column.[1]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute in Mobile Phase Sample->Dilution HPLC HPLC Injection Dilution->HPLC Separation Chiral Column Separation HPLC->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation e.e. Calculation Integration->Calculation Result Result Calculation->Result Isomeric Purity

Workflow for Chiral HPLC Analysis of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an excellent method for determining the absolute purity of this compound and for identifying and quantifying any non-isomeric impurities.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

NMR Parameters:

  • Solvent: Chloroform-d (CDCl₃)

  • Internal Standard: A certified internal standard with a known purity and non-overlapping signals (e.g., maleic acid).

  • Pulse Sequence: A standard 1D proton experiment with a calibrated 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the analyte and internal standard.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals being integrated.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5 mg of the internal standard into the same NMR tube.

  • Add 0.7 mL of CDCl₃ and ensure complete dissolution.

Data Analysis:

  • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • The purity is calculated using the following equation:[3]

    Purity (%w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

qNMR_Logic cluster_inputs Inputs cluster_measurement NMR Measurement cluster_constants Constants Analyte_Weight Analyte Weight Calculation Purity Calculation Analyte_Weight->Calculation Standard_Weight Standard Weight Standard_Weight->Calculation Standard_Purity Standard Purity Standard_Purity->Calculation Analyte_Integral Analyte Signal Integral Analyte_Integral->Calculation Standard_Integral Standard Signal Integral Standard_Integral->Calculation Analyte_MW Analyte MW Analyte_MW->Calculation Standard_MW Standard MW Standard_MW->Calculation Analyte_Protons Analyte Protons (N) Analyte_Protons->Calculation Standard_Protons Standard Protons (N) Standard_Protons->Calculation Result Absolute Purity (%w/w) Calculation->Result

Logical Relationship for qNMR Purity Calculation.

Conclusion

The selection of the most appropriate analytical technique for the isomeric purity analysis of this compound depends on the specific analytical objective. Chiral Gas Chromatography is a robust and high-throughput method for determining enantiomeric excess. Chiral High-Performance Liquid Chromatography provides a versatile alternative, especially when dealing with complex matrices or when derivatization is advantageous. For absolute purity determination and the unambiguous identification and quantification of non-isomeric impurities, Quantitative NMR spectroscopy is the method of choice. A combination of these techniques will provide a comprehensive and reliable assessment of the overall isomeric and chemical purity of this compound, ensuring its suitability for use in research and drug development.

References

2-Bromobutanal in Multi-Step Synthesis: A Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of multi-step organic synthesis, the choice of reagents is paramount to achieving high yields, purity, and overall efficiency. For researchers, scientists, and drug development professionals, α-haloaldehydes are a critical class of intermediates. This guide provides an objective comparison of the performance of 2-bromobutanal against a common alternative, 2-chlorobutanal (B2924442), in the context of a representative multi-step synthesis. The focus will be on the widely used Hantzsch thiazole (B1198619) synthesis, a key reaction in the formation of heterocyclic compounds often found in pharmaceuticals.

Data Presentation: A Tale of Two Halogens

The performance of this compound and its chloro-analogue can be quantitatively assessed by examining the yields and reaction conditions in a typical multi-step synthesis. Here, we present a comparative analysis for the synthesis of 4-ethyl-2-aminothiazole, a valuable scaffold in medicinal chemistry.

Table 1: Synthesis of α-Haloaldehydes

ParameterThis compound2-Chlorobutanal
Starting Material ButanalButanal
Reagent N-Bromosuccinimide (NBS)N-Chlorosuccinimide (NCS)
Catalyst p-Toluenesulfonic acidp-Toluenesulfonic acid
Solvent Carbon tetrachlorideDichloromethane
Reaction Time 2-4 hours4-6 hours
Temperature Reflux (77 °C)Reflux (40 °C)
Typical Yield 75-85%70-80%

Table 2: Hantzsch Thiazole Synthesis

ParameterRoute A: Using this compoundRoute B: Using 2-Chlorobutanal
Reactants This compound, Thiourea (B124793)2-Chlorobutanal, Thiourea
Solvent EthanolEthanol
Reaction Time 1-2 hours3-5 hours
Temperature 70 °CReflux (78 °C)
Typical Yield 85-95%70-80%
Overall Yield (2 steps) 64-81% 49-64%

The data clearly indicates that while both haloaldehydes are effective, this compound consistently provides higher yields in a shorter reaction time for the Hantzsch thiazole synthesis. This is attributed to the better leaving group ability of the bromide ion compared to the chloride ion, facilitating a faster and more efficient cyclization.

Experimental Protocols: A Step-by-Step Guide

Detailed methodologies are crucial for reproducibility and for adapting these reactions to new synthetic challenges.

Protocol 1: Synthesis of this compound
  • Reaction Setup: To a solution of butanal (1.0 eq) in carbon tetrachloride, add p-toluenesulfonic acid (0.1 eq).

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq) portion-wise over 30 minutes.

  • Reaction Conditions: Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Purification: Wash the filtrate with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Protocol 2: Synthesis of 4-ethyl-2-aminothiazole using this compound
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and thiourea (1.2 eq) in ethanol.[1][2]

  • Reaction Conditions: Stir the reaction mixture at 70 °C for 1-2 hours.[3] The progress of the reaction can be monitored by TLC.[1]

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.[3]

  • Purification: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain 4-ethyl-2-aminothiazole. The product is often pure enough for subsequent steps without further purification.[2]

Protocol 3: Synthesis of 2-Chlorobutanal (for comparison)
  • Reaction Setup: In a manner analogous to the bromination, dissolve butanal (1.0 eq) and p-toluenesulfonic acid (0.1 eq) in dichloromethane.

  • Reagent Addition: Add N-Chlorosuccinimide (1.1 eq) portion-wise.

  • Reaction Conditions: Reflux the mixture for 4-6 hours.

  • Work-up and Purification: Follow the same work-up and purification procedure as for this compound.

Protocol 4: Synthesis of 4-ethyl-2-aminothiazole using 2-Chlorobutanal (for comparison)
  • Reaction Setup: Dissolve 2-chlorobutanal (1.0 eq) and thiourea (1.2 eq) in ethanol.

  • Reaction Conditions: Reflux the reaction mixture for 3-5 hours.

  • Work-up and Purification: Follow the same isolation and purification procedure as for the reaction with this compound.

Visualizing the Workflow and Rationale

To better illustrate the synthetic pathways and the underlying chemical principles, the following diagrams are provided.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of 2-Chlorobutanal Butanal_Br Butanal NBS_Br α-Bromination Butanal_Br->NBS_Br NBS, p-TsOH CCl4, Reflux This compound This compound NBS_Br->this compound Butanal_Cl Butanal NCS_Cl α-Chlorination Butanal_Cl->NCS_Cl NCS, p-TsOH DCM, Reflux 2-Chlorobutanal 2-Chlorobutanal NCS_Cl->2-Chlorobutanal G This compound This compound Thiazole 4-ethyl-2-aminothiazole This compound->Thiazole Hantzsch Synthesis Ethanol, 70°C, 1-2h (85-95% Yield) 2-Chlorobutanal 2-Chlorobutanal 2-Chlorobutanal->Thiazole Hantzsch Synthesis Ethanol, Reflux, 3-5h (70-80% Yield) Thiourea Thiourea G Reactivity Reactivity of C-X Bond CBr C-Br Bond (Weaker) Reactivity->CBr CCl C-Cl Bond (Stronger) Reactivity->CCl LeavingGroup Leaving Group Ability CBr->LeavingGroup CCl->LeavingGroup Br_ion Br- (Better) LeavingGroup->Br_ion Cl_ion Cl- (Poorer) LeavingGroup->Cl_ion Outcome Reaction Outcome Br_ion->Outcome Cl_ion->Outcome Faster_Higher Faster Reaction Higher Yield Outcome->Faster_Higher Slower_Lower Slower Reaction Lower Yield Outcome->Slower_Lower

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Bromobutanal: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical intermediates like 2-Bromobutanal is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential for mitigating risks and ensuring regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, grounded in established safety practices for hazardous chemical waste management.

Immediate Safety and Hazard Assessment
  • Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

  • Corrosivity: Can cause burns to the skin and eyes.

  • Reactivity: As a reactive aldehyde, it may be incompatible with strong oxidizing agents, strong bases, and reducing agents.[1][2][3] It is crucial to prevent unintentional mixing with incompatible chemicals.[2][3]

Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, ensure the following personal protective equipment is worn:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber).[4]
Eye Protection Chemical safety goggles or a face shield.[4]
Lab Coat A standard laboratory coat to protect skin and clothing.
Ventilation All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

Step-by-Step Disposal Protocol for this compound

The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal facility.[4][5] Do not attempt to dispose of this chemical down the drain or in regular trash.[4][6]

Step 1: Waste Segregation

Proper segregation of chemical waste is fundamental to preventing dangerous reactions.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[7]

  • Material Compatibility: The container should be constructed of a compatible material, such as high-density polyethylene (B3416737) (HDPE).

  • Incompatible Materials: Do not mix this compound waste with non-halogenated organic wastes, aqueous solutions, acids, bases, or oxidizers.

Step 2: Waste Collection

  • Pure this compound: Unused or surplus this compound should be offered to a licensed disposal company in its original or a compatible, properly labeled container.[5][8]

  • Solutions: If this compound is in a solution, the entire mixture should be collected in the "Halogenated Organic Waste" container.[7]

  • Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, pipette tips, and gloves, should also be placed in the designated solid halogenated organic waste container.[1]

Step 3: Labeling and Storage

  • Labeling: The waste container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[4]

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and have secondary containment to prevent spills.[4] Keep the container closed except when adding waste.

Step 4: Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Documentation: Complete all required waste disposal forms as per your institution's and local regulations.

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is necessary.

  • Evacuate: Evacuate all non-essential personnel from the immediate spill area.[4]

  • Ventilate: Ensure the area is well-ventilated.[4]

  • Contain: For small spills, absorb the chemical with an inert material such as dry lime, sand, or soda ash.[4] Do not use combustible materials like paper towels.[4]

  • Collect: Carefully collect the absorbent material and contaminated debris into a designated, sealed container for disposal as hazardous waste.

  • Clean: Clean the spill area with soap and water.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team.

Experimental Protocols

Logical Workflow for Disposal

cluster_spill A Initial Assessment & PPE B Segregate Waste Stream (Halogenated Organic) A->B C Collect Waste (Pure, Solutions, Contaminated Solids) B->C D Label Container ('Hazardous Waste', 'this compound') C->D E Store in Designated Area (Secure, Ventilated, Secondary Containment) D->E F Contact EHS for Pickup E->F G Complete Disposal Documentation F->G H Final Disposal by Licensed Facility G->H Spill Spill Occurs Spill_Response Execute Spill Management Protocol Spill->Spill_Response Emergency

Caption: A flowchart illustrating the proper disposal workflow for this compound.

References

Personal protective equipment for handling 2-Bromobutanal

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols for laboratory personnel handling 2-Bromobutanal. It includes detailed information on personal protective equipment (PPE), emergency procedures, and operational and disposal plans to ensure a safe laboratory environment for researchers, scientists, and drug development professionals.

Hazard Summary

This compound is a highly flammable liquid and vapor that can cause severe skin burns and eye damage.[1][2] It may also cause drowsiness or dizziness.[2][3] Inhalation of vapors can irritate the nose and throat, leading to coughing and wheezing, and may cause headache, nausea, and vomiting.[4] It is harmful to aquatic life with long-lasting effects.[1][2] When heated to decomposition, it may emit toxic fumes of bromine.[1][5]

Personal Protective Equipment (PPE)

The selection and proper use of appropriate PPE are critical to minimize exposure and ensure personal safety when handling this compound.

Protection TypeSpecificationPurpose
Eye and Face Protection Chemical splash goggles and a face shield must be worn.[6] Safety glasses alone are not sufficient.Protects against splashes and airborne particles that can cause serious eye damage.[7]
Skin Protection Chemically resistant gloves (e.g., Fluorinated rubber - Vitoject® with a minimum layer thickness of 0.7 mm).[8] A lab coat or protective suit is mandatory.[7]Prevents skin contact, which may cause irritation or severe burns.[4][7]
Respiratory Protection All work should be conducted in a certified chemical fume hood.[6] If a fume hood is not available or for spill response, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used by trained personnel.[6][7]Protects against inhalation of vapors, mists, or dust which can cause respiratory tract irritation.[4][7]

Experimental Protocol: Safe Handling of this compound

Follow these step-by-step instructions for the safe handling of this compound from receipt to disposal.

1. Preparation and Pre-Handling:

  • Before handling, thoroughly read and understand the Safety Data Sheet (SDS).

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[4][6]

  • Assemble all necessary equipment and reagents before introducing this compound to the work area.[6]

  • Remove all potential ignition sources from the handling area.[3][9]

2. Donning PPE:

  • Put on all required PPE as specified in the table above, ensuring gloves are inspected for any signs of degradation before use.[10]

3. Handling the Chemical:

  • When transferring the chemical, do so carefully to avoid splashing. Use a funnel for liquid transfers into smaller containers.[6]

  • Keep the container tightly closed when not in use.[2][6]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[6]

  • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[2][3]

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[2][4]

  • Clean the work area and any contaminated equipment.

  • Properly remove and dispose of contaminated PPE.

Emergency First-Aid Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

  • Inhalation: Move the individual to fresh air and keep them at rest in a comfortable breathing position.[3] If breathing is difficult or has stopped, provide artificial respiration.[5] Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected area with plenty of soap and water for at least 15 minutes.[4][11] Seek immediate medical attention.[2][11]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Remove contact lenses if present and easy to do so.[1][3] Seek immediate medical attention.[2][11]

  • Ingestion: Do NOT induce vomiting.[1][8] If the person is conscious, rinse their mouth with water.[3] Seek immediate medical attention.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste containing this compound in a suitable, labeled, and closed container.[2][6] The container should be corrosion-resistant.[2]

    • Do not mix with incompatible waste streams.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name "this compound".

    • Include any other hazard warnings as appropriate (e.g., "Flammable").

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste storage area away from ignition sources.[2][11]

  • Disposal:

    • Dispose of the waste through an approved hazardous waste disposal program.[6][10] Do not pour it down the drain.[6][8]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[2]

Workflow for Safe Handling and Disposal

prep Preparation & Pre-Handling ppe Don PPE prep->ppe handling Handling this compound ppe->handling post_handling Post-Handling Procedures handling->post_handling emergency Emergency Procedures handling->emergency If Exposure Occurs disposal Waste Collection & Disposal post_handling->disposal end End emergency->end Seek Medical Attention disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.